molecular formula C6H11BrO2 B145564 Ethyl 2-bromobutanoate CAS No. 533-68-6

Ethyl 2-bromobutanoate

Cat. No.: B145564
CAS No.: 533-68-6
M. Wt: 195.05 g/mol
InChI Key: XIMFCGSNSKXPBO-UHFFFAOYSA-N
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Description

Ethyl 2-bromobutyrate is used in synthetic chemistry as a polymerization initiator. Ethyl 2-bromobutyrate is also used as a reagent to synthesize Efaroxan, an imidazoline α 2-antagonist that stimulated insulin secretion in rat pancreatic cells.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromobutanoate
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InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
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InChI Key

XIMFCGSNSKXPBO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870591
Record name Butanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

195.05 g/mol
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CAS No.

533-68-6
Record name Butanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl alpha-bromobutyrate
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Record name Ethyl 2-bromobutanoate
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Record name Butanoic acid, 2-bromo-, ethyl ester
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Record name Butanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromobutyrate
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Record name ETHYL .ALPHA.-BROMOBUTYRATE
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Foundational & Exploratory

Synthesis of Ethyl 2-Bromobutanoate via Esterification of 2-Bromobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobutanoate, a key intermediate in the pharmaceutical and agrochemical industries. The focus of this document is the Fischer-Speier esterification of 2-bromobutyric acid with ethanol (B145695), a widely employed and efficient method for the preparation of this versatile building block. This guide will detail the underlying chemical principles, provide various experimental protocols, and present relevant data in a structured format to aid researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 533-68-6) is a valuable organic compound utilized as a precursor in a multitude of synthetic transformations.[1][2] Its utility lies in the presence of a reactive bromine atom at the alpha position to an ester functional group, making it an excellent alkylating agent in nucleophilic substitution reactions.[1][2] This reactivity allows for the facile introduction of the ethyl butanoate moiety into more complex molecular architectures, a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and various agrochemicals such as herbicides, insecticides, and fungicides.[2][3]

The most common and economically viable route to this compound is the Fischer esterification of 2-bromobutyric acid with ethanol. This acid-catalyzed reaction is an equilibrium process that can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Bromobutyric Acid80-58-0C₄H₇BrO₂167.00214-2171.5661.474
Ethanol64-17-5C₂H₆O46.0778.370.7891.361
This compound533-68-6C₆H₁₁BrO₂195.051771.3211.447

Data sourced from[4][5] and other chemical databases.

Reaction Mechanism and Kinetics

The synthesis of this compound from 2-bromobutyric acid and ethanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromobutyric acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

All steps in the Fischer esterification are reversible. To drive the equilibrium towards the formation of the ester, an excess of ethanol is typically used, and in some protocols, water is removed as it is formed.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different acid catalysts.

Protocol 1: Sulfuric Acid Catalysis

This is a classic and widely used laboratory-scale procedure.

Materials:

  • 2-Bromobutyric acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobutyric acid and an excess of absolute ethanol (typically a molar ratio of 1:1.2 to 1:5 of acid to ethanol).[1]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the 2-bromobutyric acid) to the stirring mixture.[1]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-90°C) for 2-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Transfer the residue to a separatory funnel and add ethyl acetate to dissolve the crude product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted 2-bromobutyric acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 86.1°C at 50 mbar).[6]

Expected Yield: 85-92%.[1]

Protocol 2: Potassium Bisulfate Catalysis (Industrial Scale Adaptation)

For larger-scale synthesis, solid acid catalysts like anhydrous potassium bisulfate (KHSO₄) are often preferred as they can minimize side reactions.[1]

Materials:

  • 2-Bromobutyric acid

  • Ethanol

  • Anhydrous potassium bisulfate (KHSO₄)

  • Sodium bicarbonate solution

  • Water

Equipment:

  • Reaction vessel with mechanical stirring and heating capabilities

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with 2-bromobutyric acid, ethanol, and anhydrous potassium bisulfate (approximately 10 wt% of the 2-bromobutyric acid).[1]

  • Heat the mixture to 85-90°C and maintain it under reflux with stirring for about 2 hours.[1]

  • After the reaction, distill off the excess ethanol.

  • Wash the remaining crude product with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer and purify by vacuum distillation to yield high-purity this compound.

Expected Yield: Up to 98.5%.[1]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via Fischer esterification.

CatalystReactant Ratio (Acid:Ethanol)Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Sulfuric Acid1:1.270-902-585-92>98[1]
Potassium Bisulfate-85-902up to 98.599.08[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and confirm its molecular weight. The mass spectrum of this compound typically shows a molecular ion peak at m/z 195 (M⁺) and characteristic fragment ions, including a prominent peak at m/z 123 and a second-highest peak at m/z 121, which is indicative of the bromine isotope pattern.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides structural information. Key signals for this compound include a quartet around δ 4.2 ppm (ester -OCH₂CH₃), a triplet around δ 1.3 ppm (ester -OCH₂CH₃), a triplet around δ 4.4 ppm (methine proton at the α-position), a multiplet around δ 2.1 ppm (methylene protons at the β-position), and a triplet around δ 1.0 ppm (methyl protons at the γ-position).[1][8]

    • ¹³C NMR: The carbon NMR spectrum further confirms the structure with characteristic chemical shifts for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the ethyl groups.

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products 2-Bromobutyric_Acid 2-Bromobutyric Acid Protonated_Acid Protonated 2-Bromobutyric Acid 2-Bromobutyric_Acid->Protonated_Acid + H⁺ Ethanol Ethanol H+ H⁺ (from H₂SO₄ or KHSO₄) Protonated_Acid->2-Bromobutyric_Acid - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate->Protonated_Acid - Ethanol Protonated_Ester Protonated Ethyl 2-Bromobutanoate Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water Protonated_Ester->Tetrahedral_Intermediate + H₂O Ethyl_2-Bromobutanoate This compound Protonated_Ester->Ethyl_2-Bromobutanoate - H⁺ Ethyl_2-Bromobutanoate->Protonated_Ester + H⁺

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Charge_Reactants Charge Reactor with 2-Bromobutyric Acid, Ethanol, and Catalyst Reflux Heat to Reflux (70-90°C, 2-5h) Charge_Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate_Ethanol Remove Excess Ethanol (Rotary Evaporator) Cool->Evaporate_Ethanol Extraction Dissolve in Ethyl Acetate Evaporate_Ethanol->Extraction Wash_Bicarb Wash with NaHCO₃ Solution Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous MgSO₄ or Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Distillation Vacuum Distillation Filter_Concentrate->Distillation Final_Product Pure this compound Distillation->Final_Product Analysis Characterize by GC-MS and NMR Final_Product->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the Fischer esterification of 2-bromobutyric acid is a robust and high-yielding method suitable for both laboratory and industrial scales. By carefully controlling reaction parameters such as temperature, reaction time, and catalyst choice, researchers can achieve excellent yields of this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and application of this compound in the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to Direct Halogenation Methods for Preparing Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of direct halogenation methodologies for the synthesis of Ethyl 2-bromobutanoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through clear diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a butanoate moiety at a specific position in a target molecule. Its synthesis via direct halogenation offers several advantages, including atom economy and procedural efficiency. This guide focuses on two principal direct halogenation strategies: the Hell-Volhard-Zelinsky reaction of butanoic acid followed by in-situ esterification, and the direct free-radical bromination of ethyl butanoate.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data associated with the primary methods for the preparation of this compound.

MethodStarting MaterialKey ReagentsTypical YieldPurity
Hell-Volhard-Zelinsky Reaction (One-Pot) Butanoic AcidBromine (Br₂), Phosphorus Tribromide (PBr₃)~85%High, after distillation
Two-Step Hell-Volhard-Zelinsky/Esterification Butanoic Acid1. Br₂, PBr₃2. Ethanol (B145695), H₂SO₄~89.7%High, after distillation
Direct Free-Radical Bromination of Ester (Generalized) Ethyl ButanoateN-Bromosuccinimide (NBS), Radical InitiatorNot ReportedRequires chromatographic purification

Experimental Protocols

Method 1: One-Pot Hell-Volhard-Zelinsky Reaction and Esterification

This method is a highly efficient one-pot procedure for the synthesis of this compound from butanoic acid.[1]

Reaction Scheme:

Experimental Procedure:

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer in a well-ventilated fume hood.

  • Acid Halide Formation: To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq) or phosphorus tribromide.

  • Bromination: Gently heat the mixture to 50°C. From the dropping funnel, add bromine (1.5 eq) dropwise. The rate of addition should be controlled to maintain a steady reflux. After the addition is complete, continue to heat the mixture at reflux overnight.

  • Esterification: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-cooled absolute ethanol (3.0 eq) with vigorous stirring. Caution: This step is highly exothermic and releases hydrogen bromide gas.

  • Workup and Purification: The excess ethanol and other volatile components are removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Yield: While a specific yield for this compound via this one-pot method is not explicitly documented in the searched literature, the synthesis of the analogous mthis compound from butyric acid is reported to have a yield of 85%.[1]

Method 2: Two-Step Hell-Volhard-Zelinsky Reaction and Fischer Esterification

This approach involves the initial synthesis and isolation of 2-bromobutanoic acid, followed by a separate esterification step.

Reaction Scheme:

Step 1: α-Bromination of Butanoic Acid

Step 2: Fischer Esterification

Experimental Procedure:

Step 1: Synthesis of 2-Bromobutanoic Acid

  • Follow steps 1-3 of the one-pot procedure described in section 3.1.

  • After the overnight reflux, the reaction mixture is cooled. The crude 2-bromobutanoyl bromide is then carefully hydrolyzed by the slow addition of water.

  • The resulting 2-bromobutanoic acid is purified by distillation under reduced pressure. A molar yield of 89.7% for 2-bromobutanoic acid from butanoic acid has been reported.

Step 2: Esterification of 2-Bromobutanoic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromobutanoic acid (1.0 eq), absolute ethanol (excess, e.g., 3.0 eq), and a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated at reflux for several hours to drive the esterification to completion.

  • After cooling, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove excess acid and ethanol.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed by rotary evaporation.

  • The final product, this compound, is purified by fractional distillation under reduced pressure.

Method 3: Direct Free-Radical Bromination of Ethyl Butanoate (Generalized Protocol)

The direct α-bromination of ethyl butanoate via a free-radical pathway is less documented in the literature compared to the Hell-Volhard-Zelinsky reaction. However, a generalized protocol can be proposed based on standard procedures for the free-radical bromination of similar substrates using N-bromosuccinimide (NBS) and a radical initiator.[2]

Reaction Scheme:

Generalized Experimental Procedure:

  • Apparatus Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl butanoate (1.0 eq) in a suitable anhydrous, non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

Note: The success and selectivity of this reaction can be highly dependent on the specific reaction conditions and the stability of the resulting α-radical.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.

Hell-Volhard-Zelinsky Reaction Pathway

HVZ_Pathway reactant reactant intermediate intermediate product product reagent reagent ButanoicAcid Butanoic Acid AcylBromide Butanoyl Bromide ButanoicAcid->AcylBromide + PBr3 Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromobutanoyl Bromide Enol->AlphaBromoAcylBromide + Br2 EthylBromobutanoate This compound AlphaBromoAcylBromide->EthylBromobutanoate Ethanol Ethanol Ethanol->EthylBromobutanoate Quench PBr3_reagent + PBr₃ Br2_reagent + Br₂ Ethanol_reagent + Ethanol

Caption: Reaction mechanism for the one-pot Hell-Volhard-Zelinsky synthesis.

Free-Radical Bromination Pathway

Free_Radical_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination reactant reactant intermediate intermediate product product reagent reagent Initiator Radical Initiator Initiator_rad 2 R• Initiator->Initiator_rad Δ or hν Br_rad Br• Initiator_rad->Br_rad + NBS NBS NBS EthylButanoate Ethyl Butanoate Br_rad->EthylButanoate Ester_rad α-Ester Radical EthylButanoate->Ester_rad + Br• EthylBromobutanoate This compound Ester_rad->EthylBromobutanoate + NBS Br_rad_prop Br• NBS_prop NBS Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term

Caption: Generalized mechanism for free-radical α-bromination of an ester.

Experimental Workflow for One-Pot HVZ Synthesis

HVZ_Workflow Start Start: Dry 3-Neck Flask AddReactants Add Butanoic Acid and PBr₃ (cat.) Start->AddReactants Heat1 Heat to 50°C AddReactants->Heat1 AddBr2 Dropwise Addition of Br₂ Heat1->AddBr2 Reflux Reflux Overnight AddBr2->Reflux Cool1 Cool to 0°C Reflux->Cool1 Quench Quench with Cold Ethanol Cool1->Quench Rotovap Remove Volatiles (Rotary Evaporator) Quench->Rotovap Distill Fractional Distillation (Reduced Pressure) Rotovap->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the one-pot HVZ synthesis and esterification.

References

A Spectroscopic Guide to Ethyl 2-bromobutanoate: Physicochemical Properties and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Ethyl 2-bromobutanoate, with a specific focus on its characterization using modern spectroscopic techniques. This document offers structured data, detailed experimental protocols, and visual workflows to support research and development activities involving this versatile chemical intermediate.

Physicochemical Properties

This compound is a halogenated ester widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily centered around the bromine atom at the alpha position to the carbonyl group, which makes it an effective alkylating agent.[1] A comprehensive understanding of its physical and chemical properties is essential for its application and analysis.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[3][4][5][6]
Molecular Weight 195.05 g/mol [1][6][7]
CAS Number 533-68-6[1][3][5][6]
Appearance Clear colorless to yellow liquid[5]
Density 1.321 g/mL at 25 °C[2]
Boiling Point 177 °C[2][3]
Melting Point -4 °C[3][5]
Refractive Index (n20/D) 1.447[2][3][5]
Solubility Insoluble in water; Miscible with alcohol and ether[5]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1.2.1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment (Proton)Chemical Shift (δ, ppm)Multiplicity
-CH₃ (butanoate chain)1.03Triplet
-CH₂- (ethyl group)1.30Triplet
-CH₂- (butanoate chain)2.01 - 2.11Multiplet
-CHBr-4.16 - 4.24Triplet
-O-CH₂- (ethyl group)4.16 - 4.24Quartet

Note: Data is compiled from typical values for this compound structure. Specific shifts can vary slightly based on instrument and conditions. The signals for the alpha-proton (-CHBr-) and the ester methylene (B1212753) (-O-CH₂-) may overlap.[8]

Table 1.2.2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment (Carbon)Chemical Shift (δ, ppm)
-C H₃ (butanoate chain)~12
-O-CH₂-C H₃ (ethyl group)~14
-C H₂- (butanoate chain)~28
-C HBr-~47
-O-C H₂- (ethyl group)~62
-C =O~169

Note: These are predicted chemical shifts based on the structure and may vary. Experimental data should be used for confirmation.

Table 1.2.3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2975 - 2845C-H StretchAlkyl (-CH₃, -CH₂)
~1740C=O StretchEster
~1470 - 1370C-H BendAlkyl (-CH₃, -CH₂)
~1250 - 1100C-O StretchEster
~650 - 550C-Br StretchAlkyl Halide

Note: These values represent typical absorption ranges for the respective functional groups.[9]

Table 1.2.4: Mass Spectrometry (MS) Data

m/zInterpretation
194/196Molecular Ion [M]⁺ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br)
121/123[M - COOC₂H₅]⁺
115[M - Br]⁺
69[CH₃CH₂CH=C=O]⁺
29[C₂H₅]⁺

Note: The presence of bromine isotopes results in characteristic doublet peaks for bromine-containing fragments.[1]

Experimental Protocols for Spectroscopic Analysis

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Data Acquisition (¹³C NMR):

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Process the ¹³C spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the major functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer (MS): Use an instrument operating in Electron Ionization (EI) mode at a standard energy of 70 eV.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ion Source Temperature: 230 °C.

    • Scan Range: Scan from m/z 25 to 250.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC. The compound will be separated from any impurities on the column before entering the mass spectrometer, where it will be fragmented and detected.

  • Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak (noting the characteristic M+2 peak due to ⁸¹Br) and major fragment ions to confirm the structure.

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of the analytical workflow and molecular behavior.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS Prep_FTIR Use Neat Liquid Sample->Prep_FTIR NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS Analysis (EI Mode) Prep_GCMS->GCMS FTIR FT-IR Spectroscopy (ATR) Prep_FTIR->FTIR Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_GCMS Molecular Ion Fragmentation Pattern GCMS->Data_GCMS Data_FTIR Vibrational Frequencies (Functional Groups) FTIR->Data_FTIR Result Structural Elucidation & Purity Assessment Data_NMR->Result Data_GCMS->Result Data_FTIR->Result

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent This compound [C₆H₁₁BrO₂]⁺˙ m/z = 194/196 frag1 [M - C₂H₅]⁺ Loss of ethyl radical m/z = 165/167 parent->frag1 - •C₂H₅ frag2 [M - OC₂H₅]⁺ Loss of ethoxy radical m/z = 149/151 parent->frag2 - •OC₂H₅ frag3 [M - Br]⁺ Loss of bromine radical m/z = 115 parent->frag3 - •Br frag5 [C₂H₅]⁺ m/z = 29 parent->frag5 frag4 [C₄H₆O]⁺˙ Loss of CO from frag3 m/z = 70 frag3->frag4 - CO

Caption: Key fragmentation pathways of this compound in EI-Mass Spectrometry.

References

An In-depth Technical Guide to the SN2 Reaction Mechanism in the Synthesis and Reactivity of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobutanoate, with a core focus on the principles of the bimolecular nucleophilic substitution (SN2) reaction. This document details the prevalent synthetic methodology, the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and subsequently explores the SN2 reactivity of the synthesized α-bromo ester. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding for researchers and professionals in drug development and organic synthesis.

Introduction to the SN2 Reaction

The SN2 reaction is a fundamental concept in organic chemistry, representing a single-step process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] This concerted mechanism leads to an inversion of stereochemistry at the carbon atom and follows second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate and the nucleophile.[1][2]

Key characteristics of the SN2 reaction include:

  • Kinetics: The reaction rate is proportional to the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu]).[1]

  • Mechanism: It is a one-step process involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. This leads to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.[1][3]

  • Stereochemistry: The SN2 reaction proceeds with a complete inversion of configuration at the chiral center, often referred to as a Walden inversion.[4][5]

  • Substrate Structure: The reaction is sensitive to steric hindrance. The reactivity order for alkyl halides is methyl > primary > secondary >> tertiary. Tertiary halides do not undergo SN2 reactions due to steric blockage.[1][6]

  • Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[2]

  • Leaving Group: A good leaving group (the conjugate base of a strong acid) is essential for the reaction to proceed.

  • Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are preferred as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process:

  • α-Bromination of Butanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively brominate the α-carbon of butanoic acid.

  • Esterification: The resulting 2-bromobutanoic acid is then esterified with ethanol (B145695) to yield the final product.

Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the α-halogenation of a carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃).[7][8][9]

The mechanism proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently attacked by bromine at the α-position.[7][10] The reaction of the resulting α-bromo acyl bromide with the starting carboxylic acid regenerates the acyl bromide intermediate and forms the α-bromo carboxylic acid product.[8] The stereochemical outcome of the HVZ reaction typically results in a racemic mixture of the α-bromo acid.[11]

Step 2: Fischer Esterification

The 2-bromobutanoic acid produced in the HVZ reaction is converted to its ethyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[12] The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Protocol 1: α-Bromination of Butanoic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature. The crude 2-bromobutanoic acid can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Esterification of 2-Bromobutanoic Acid

Materials:

  • 2-Bromobutanoic acid (from Protocol 1)

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the crude 2-bromobutanoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and related compounds.

Reaction StepStarting MaterialProductCatalyst/ReagentsYield (%)Reference
Bromination & Esterification Butanoic AcidThis compound1. PBr₃, Br₂ 2. Ethanol, H₂SO₄79[7]
Esterification 2-Bromo-2-methylpropionic acidEthyl 2-bromoisobutyrateEthanol, HBr, Zn92.53[3]

SN2 Reactivity of this compound

This compound is an excellent substrate for SN2 reactions, where the bromide ion serves as a good leaving group. The electrophilic α-carbon is susceptible to attack by a variety of strong, non-basic nucleophiles.

Factors Influencing SN2 Reactions of this compound
  • Nucleophile: Strong nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻) react readily with this compound.

  • Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are ideal for these reactions as they enhance the reactivity of the nucleophile.

  • Temperature: The reaction rate can be increased by raising the temperature, although this may also promote competing elimination (E2) reactions, especially with more basic nucleophiles.

Quantitative Data for SN2 Reactions of this compound

Visualizations

SN2 Reaction Mechanism

Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of configuration.

Synthesis Workflow for this compound

Synthesis_Workflow Start Butanoic Acid HVZ Hell-Volhard-Zelinsky Reaction Start->HVZ PBr₃, Br₂ Intermediate 2-Bromobutanoic Acid HVZ->Intermediate Esterification Fischer Esterification Intermediate->Esterification Ethanol, H₂SO₄ Purification1 Distillation (optional) Intermediate->Purification1 Purification2 Workup & Distillation Esterification->Purification2 Product This compound Purification1->Esterification Purification2->Product

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed the synthesis of this compound, emphasizing the role of the SN2 reaction in its subsequent reactivity. The established synthetic route via the Hell-Volhard-Zelinsky reaction and Fischer esterification has been presented with detailed experimental protocols and available quantitative data. Understanding the principles of the SN2 mechanism is crucial for predicting the reactivity of this compound and for its application in the synthesis of more complex molecules in pharmaceutical and chemical research. The provided diagrams and tables serve as a valuable resource for scientists and researchers in this field.

References

Molecular weight and formula of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromobutanoate, a key building block in organic synthesis. The document details its chemical and physical properties, outlines common synthetic and analytical methodologies, and discusses its applications, particularly within the pharmaceutical and agrochemical industries.

Core Properties of this compound

This compound, also known as Ethyl α-bromobutyrate, is a halogenated ester widely utilized as a reactive intermediate.[1][2] Its utility stems from the presence of a bromine atom on the alpha-carbon relative to the ester group, which serves as an effective leaving group in nucleophilic substitution reactions.[3] This reactivity allows for the introduction of the ethyl butanoate moiety into various molecular scaffolds.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₆H₁₁BrO₂[1][2][4][5][6]
Molecular Weight 195.06 g/mol [1][5][7]
CAS Number 533-68-6[1][2][4]
Appearance Colorless Liquid[2]
Boiling Point 177 °C[5][8]
Density 1.321 g/mL at 25 °C[8]
Refractive Index n20/D 1.447[8]
SMILES CCC(Br)C(=O)OCC[1][4][5]
InChIKey XIMFCGSNSKXPBO-UHFFFAOYSA-N[2][4][7]

Synthesis and Analytical Protocols

The synthesis of this compound can be achieved through several established routes. Concurrently, its purity and structure are typically confirmed using standard analytical techniques such as chromatography and spectroscopy.

One of the most common methods for synthesizing this compound is the Fischer esterification of 2-bromobutyric acid with ethanol (B145695), catalyzed by a strong acid.[3]

Objective: To synthesize this compound from 2-bromobutyric acid and ethanol.

Materials:

  • 2-Bromobutyric acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard reflux and distillation glassware

Procedure:

  • Combine 2-bromobutyric acid and an excess of absolute ethanol (e.g., a 1:1.2 molar ratio) in a round-bottom flask.[3]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically maintained at a temperature between 70-90°C.[3]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. Yields for this method can range from 85% to 92%.[3]

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Objective: To determine the purity of a synthesized sample of this compound.

Instrumentation & Reagents:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A suitable capillary column (e.g., non-polar or medium-polarity).

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity this compound standard.

  • Suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. Also, prepare a series of standard solutions of known concentrations for calibration if quantitative analysis is required.

  • Instrument Setup: Set the GC parameters, including injector temperature, oven temperature program, detector temperature, and carrier gas flow rate. A typical starting point for the oven could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram. The retention time of the major peak should correspond to that of the this compound standard.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For GC-MS analysis, the mass spectrum of the peak can be compared to a library spectrum to confirm the identity of the compound.[7]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily serving as an alkylating agent.[3] Its applications are particularly notable in the synthesis of pharmaceuticals and agrochemicals.[3][8] For instance, it is used as a reagent in the synthesis of Efaroxan, an α2-antagonist that has been studied for its ability to stimulate insulin (B600854) secretion.[9] The chiral center at the second carbon position also makes it a valuable precursor in asymmetric synthesis, where producing a specific enantiomer of a target molecule is crucial.[3]

Visualized Workflow and Pathways

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate key workflows.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase A Reactants (2-Bromobutyric Acid, Ethanol) B Acid-Catalyzed Esterification (Reflux) A->B C Crude Product Mixture B->C D Workup (Neutralization, Washing) C->D E Drying & Solvent Removal D->E F Fractional Distillation E->F G Pure this compound F->G H Quality Control (GC, NMR, HPLC) G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

This diagram outlines the logical progression from starting materials to the final, quality-controlled product, highlighting the key stages of synthesis, workup, and analysis.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-bromobutanoate, a significant intermediate in various organic syntheses, including pharmaceuticals and agrochemicals. The data presented herein has been compiled from various reliable sources to ensure accuracy and is supplemented with detailed experimental protocols for verification and further research.

Core Physical Properties

This compound is a clear, colorless to light yellow liquid. A summary of its principal physical properties is presented in the table below for easy reference and comparison.

Physical PropertyValueUnits
Boiling Point 177 - 179.4[1][2][3]°C
Density 1.32 - 1.348[1][2][4]g/mL (or g/cm³)
Refractive Index 1.447[1][2][3]n20/D

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point, density, and refractive index of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the micro-boiling point or reflux method.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamps and stand

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • The test tube is then gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

  • The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the liquid. The temperature on the thermometer at this exact moment is recorded as the boiling point.[5][6]

Determination of Density

Density is a fundamental physical property that represents the mass of a substance per unit volume. It can be accurately determined using a pycnometer or, more simply, with a measuring cylinder and a balance for less stringent accuracy requirements.

Apparatus:

  • A clean, dry measuring cylinder (e.g., 10 mL or 25 mL)

  • An electronic balance

Procedure:

  • The mass of the empty, dry measuring cylinder is accurately measured and recorded.

  • A known volume of this compound is carefully transferred into the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[4][7]

  • The measuring cylinder containing the liquid is then reweighed, and the mass is recorded.

  • The density is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid to find the mass of the liquid. This mass is then divided by the measured volume.[4][8]

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identifying and assessing the purity of a substance. An Abbe refractometer is a standard instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (to maintain a specific temperature, typically 20°C)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried thoroughly.

  • A few drops of this compound are placed on the surface of the prism using a dropper.

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is then read directly from the instrument's scale. The reading is typically reported at a specific temperature (e.g., 20°C) and for a specific wavelength of light (e.g., the sodium D-line, 589 nm), denoted as nD20.[9]

Experimental Workflow Visualization

The logical flow of determining the physical properties of a liquid organic compound is illustrated in the diagram below. This workflow ensures a systematic approach to characterizing a substance like this compound.

Experimental_Workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_refractive_index Refractive Index Determination bp1 Sample Preparation bp2 Heating & Observation bp1->bp2 bp3 Record Temperature bp2->bp3 d1 Measure Mass of Empty Cylinder d2 Measure Volume of Liquid d1->d2 d3 Measure Mass of Filled Cylinder d2->d3 d4 Calculate Density d3->d4 ri1 Calibrate Refractometer ri2 Apply Sample to Prism ri1->ri2 ri3 Read Refractive Index ri2->ri3 start Obtain Pure Sample of This compound cluster_boiling_point cluster_boiling_point start->cluster_boiling_point cluster_density cluster_density start->cluster_density cluster_refractive_index cluster_refractive_index start->cluster_refractive_index end Characterized Sample cluster_boiling_point->end cluster_density->end cluster_refractive_index->end

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Bromobutanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-bromobutanoate, a key intermediate in various organic syntheses. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative solubility profiles, detailed experimental protocols for quantitative determination, and a logical framework for understanding its behavior in various solvent systems.

Introduction to this compound

This compound is a halogenated ester with the chemical formula C₆H₁₁BrO₂. Its molecular structure, featuring both a polar ester group and a nonpolar alkyl chain with a bromine atom, dictates its solubility behavior. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available chemical data and the principle of "like dissolves like," a qualitative solubility profile for this compound has been compiled. Esters of similar molecular weight are generally soluble in a wide range of organic solvents but exhibit poor solubility in water.[1][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Solubility/MiscibilityRationale
Polar Protic WaterInsolubleThe nonpolar alkyl chain of this compound outweighs the polarity of the ester group, preventing significant interaction with the highly polar and hydrogen-bonding water molecules.[1]
Alcohols (Methanol, Ethanol)MiscibleAlcohols have both polar and nonpolar characteristics, allowing for favorable dipole-dipole interactions and van der Waals forces with this compound.[1]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents are polar enough to interact with the ester group but lack the strong hydrogen-bonding network of water, making them good solvents for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar Hexane, TolueneSolubleThe alkyl portion of this compound interacts favorably with nonpolar solvents through van der Waals forces.
Halogenated Dichloromethane (DCM)SolubleThe presence of a carbon-bromine bond in this compound contributes to its solubility in other halogenated solvents due to similar intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleEthers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[1]

Note: "Miscible" is used for liquids that dissolve in each other in all proportions, while "Soluble" indicates that a significant amount of the solute will dissolve in the solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid or liquid compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles. This step is crucial to avoid artificially high solubility measurements.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) x 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualizing Solubility Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows pertinent to the solubility of this compound.

SolubilityPrediction Solute This compound (Moderately Polar) Polar Protic Polar Protic (e.g., Water, Ethanol) Solute->Polar Protic Poor to Good (Insoluble in Water, Miscible in Alcohols) Polar Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->Polar Aprotic Good Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Good

Caption: Logical relationship of this compound solubility based on solvent polarity.

ExperimentalWorkflow start Start: Select Solvent and Temperature prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48h with Agitation) prep->equilibrate settle Allow Solids to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Through Syringe Filter withdraw->filter transfer Transfer Known Volume of Filtrate filter->transfer weigh_initial Weigh Pre-dried Evaporating Dish weigh_initial->transfer calculate Calculate Solubility (g/100 mL or mol/L) weigh_initial->calculate evaporate Evaporate Solvent transfer->evaporate weigh_final Cool and Weigh Dish with Solute evaporate->weigh_final weigh_final->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for the quantitative determination of solubility.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-bromobutanoate (CAS No: 533-68-6), a versatile building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₁BrO₂[2]

  • Molecular Weight: 195.06 g/mol [2]

  • SMILES: CCC(Br)C(=O)OCC[1]

  • Physical Form: Liquid[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 399.65 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.236 - 4.165Quartet2H-O-CH₂ -CH₃
4.19 (approx.)Triplet1H-CH (Br)-
2.11 - 2.01Quintet2H-CH₂-CH₂ -CH(Br)
1.304Triplet3H-O-CH₂-CH₃
1.031Triplet3HCH₃ -CH₂-CH(Br)

Note: Data is compiled from publicly available spectra.[4] Actual chemical shifts and coupling constants may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
169.0 (approx.)C =O
62.0 (approx.)-O-C H₂-CH₃
47.0 (approx.)-C H(Br)-
28.0 (approx.)-C H₂-CH₃
14.0 (approx.)-O-CH₂-C H₃
11.0 (approx.)C H₃-CH₂-

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available data.[1][5][6]

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Neat

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (aliphatic)
1735 (approx.)StrongC=O stretch (ester)
1300 - 1000StrongC-O stretch (ester)
650 (approx.)MediumC-Br stretch

Note: Data compiled from typical values and publicly available spectra.[1][7]

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

m/z (mass/charge ratio)Relative IntensityProposed Fragment Ion
196 / 194Low[M+2]•+ / [M]•+ (Molecular Ion Peak)
123 / 121High[M - COOC₂H₅]⁺ or fragments containing Br
88Medium[C₄H₈O₂]⁺ (from McLafferty rearrangement)
29High[C₂H₅]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic M and M+2 peaks.[1][5][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[10]

    • Typical acquisition parameters for ¹H NMR include a spectral width of 0-15 ppm and 8-16 scans to improve the signal-to-noise ratio.[9]

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

    • Integrate all signals for ¹H NMR to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid, the spectrum can be obtained "neat" (without solvent).[11]

    • For ATR-FTIR, place one to two drops of the pure liquid directly onto the ATR crystal.[12]

  • Instrument Setup and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.[13]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.[13]

    • Introduce the sample into the mass spectrometer via a gas chromatography (GC) system, which separates the compound from any impurities before it enters the ion source.[13]

  • Ionization and Mass Analysis:

    • Utilize Electron Ionization (EI) by bombarding the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[13] This process forms a positively charged molecular ion ([M]•+) and causes fragmentation.

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole) which separates them based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]•+) and the M+2 peak to confirm the molecular weight and the presence of bromine.

    • Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow start Compound (this compound) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mol_formula Determine Molecular Formula & Weight (C₆H₁₁BrO₂) ms->mol_formula Provides M⁺ peak func_groups Identify Functional Groups (Ester, C-Br, Alkyl) ir->func_groups Provides vibrational modes carbon_skeleton Determine Carbon-Hydrogen Framework & Connectivity nmr->carbon_skeleton Provides chemical environment & neighbor information structure Propose Structure mol_formula->structure func_groups->structure carbon_skeleton->structure final_structure Confirm Structure of This compound structure->final_structure Data Correlation

References

The Genesis of a Reactive Intermediate: A Technical Guide to the History and Discovery of Alpha-Bromo Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthetic methodologies of alpha-bromo esters, a class of compounds that have become indispensable tools in organic synthesis and drug discovery. From their early discovery through classic named reactions to their modern applications as precision tools in chemical biology, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Alpha-Bromo Ester Synthesis

The story of alpha-bromo esters is intrinsically linked to two pivotal named reactions of the late 19th century: the Hell-Volhard-Zelinsky reaction and the Reformatsky reaction. These discoveries laid the foundational groundwork for the synthesis and subsequent utility of this versatile class of molecules.

The Hell-Volhard-Zelinsky (HVZ) reaction , independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887, provided the first reliable method for the α-halogenation of carboxylic acids.[1] This reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, proceeds through an acyl bromide intermediate. This intermediate readily enolizes, allowing for electrophilic attack by bromine at the alpha-carbon. Quenching the resulting α-bromo acyl bromide with an alcohol yields the corresponding α-bromo ester.[2]

Just a few years later, in 1887, Sergey Nikolaevich Reformatsky discovered a novel carbon-carbon bond-forming reaction that utilized an α-halo ester. The Reformatsky reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[3] The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.

These two cornerstone reactions not only enabled the synthesis of α-bromo esters but also highlighted their inherent reactivity and utility as precursors to a wide range of organic molecules.

Synthetic Methodologies: A Comparative Overview

While the HVZ and Reformatsky reactions remain classic methods, the synthetic chemist's toolkit for preparing α-bromo esters has expanded significantly over the past century. Modern approaches, including direct ester bromination and one-pot procedures, offer streamlined and often milder alternatives.

The Hell-Volhard-Zelinsky Reaction

The HVZ reaction remains a robust and widely applicable method for the synthesis of α-bromo esters, particularly when starting from the corresponding carboxylic acid. The reaction's reliability and broad substrate scope have cemented its place in the synthetic repertoire.

Table 1: Reported Yields for α-Bromo Ester Synthesis via the Hell-Volhard-Zelinsky Reaction (followed by esterification)

Starting Carboxylic AcidAlcoholProductYield (%)
Propionic AcidEthanol (B145695)Ethyl α-bromopropionate97.6 - 98.1[1]
Butyric AcidButanolButyl α-bromobutyrate~85[1]
Direct Alpha-Bromination of Esters

Direct bromination of a pre-existing ester offers a more direct route to α-bromo esters, avoiding the need to handle the free carboxylic acid. This method often employs brominating agents such as N-bromosuccinimide (NBS) or a combination of hydrogen bromide and an oxidizing agent.

Table 2: Reported Yields for α-Bromo Ester Synthesis via Direct Bromination

Substrate (Ester)Brominating ReagentProductYield (%)
Ethyl propionateHBr / H₂O₂Ethyl α-bromopropionate92[1]
Ethyl isobutyrateN-Bromosuccinimide (NBS)Ethyl α-bromoisobutyrate86.1 - 92.5[1]
The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters, which can be important intermediates in natural product synthesis and pharmaceuticals. The reaction's utility lies in its ability to form carbon-carbon bonds under relatively mild conditions.

Experimental Protocols

Synthesis of Ethyl α-Bromopropionate via the Hell-Volhard-Zelinsky Reaction

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Absolute ethanol

  • Ethyl acetate

  • Acid binding agent (e.g., triethylamine)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked flask equipped with a dropping funnel, condenser, and a gas absorption trap, add propionic acid and red phosphorus.

  • Heat the mixture to 130°C with magnetic stirring.

  • Slowly add bromine dropwise over 2 hours, maintaining the temperature.

  • After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours, or until the reddish-brown color of bromine disappears and the mixture becomes light yellow.[4]

  • Cool the reaction mixture to room temperature and add ethyl acetate, followed by an acid binding agent.[4]

  • Slowly add excess absolute ethanol dropwise.

  • Stir the mixture at room temperature for 3 hours.[4]

  • Filter the reaction mixture.

  • Wash the filtrate with saturated sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation to obtain pure ethyl α-bromopropionate.

Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction

Materials:

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[1]

  • To this mixture, add ethyl bromoacetate (2.0 eq).[1]

  • A solution of the ketone or aldehyde (1.0 eq) in toluene is then added to the suspension.[1]

  • The resulting mixture is stirred at 90°C for 30 minutes.[1]

  • The reaction is cooled to 0°C and quenched with water.[1]

  • The suspension is filtered, and the filtrate is extracted with MTBE.[1]

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

  • The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[1]

Visualizing the Synthetic Pathways

Hell_Volhard_Zelinsky_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_acid Carboxylic Acid acyl_bromide α-Bromo Acyl Bromide Intermediate start_acid->acyl_bromide HVZ Reaction start_reagents Br₂, PBr₃ (cat.) start_reagents->acyl_bromide esterification Esterification with Alcohol acyl_bromide->esterification product α-Bromo Ester esterification->product Reformatsky_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product alpha_halo_ester α-Halo Ester enolate_formation Organozinc Enolate Formation alpha_halo_ester->enolate_formation carbonyl Aldehyde or Ketone addition Nucleophilic Addition carbonyl->addition zinc Zinc Metal zinc->enolate_formation enolate_formation->addition workup Acidic Workup addition->workup product β-Hydroxy Ester workup->product JAK_STAT_Inhibition cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PTP Protein Tyrosine Phosphatase (PTP) STAT->PTP dephosphorylates GeneTranscription Gene Transcription STAT->GeneTranscription dimerizes & translocates to AlphaBromoEster α-Bromo Ester Inhibitor AlphaBromoEster->PTP covalently inhibits Nucleus Nucleus

References

Fundamental reactivity of the carbon-bromine bond in alpha-bromo esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the Carbon-Bromine Bond in Alpha-Bromo Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core reactivity of the carbon-bromine (C-Br) bond in α-bromo esters. These compounds are pivotal intermediates in organic synthesis and drug development due to the unique reactivity imparted by the interplay between the bromine atom and the adjacent ester functionality. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon, making the C-Br bond susceptible to a variety of transformations, including nucleophilic substitution, organometallic intermediate formation, elimination, and radical reactions.

Core Reactivity Pathways

The reactivity of α-bromo esters is dominated by four primary pathways, each enabling distinct and powerful synthetic transformations. The polarization of the C-Br bond and the ability to stabilize negative charge or radical character at the α-position are key determinants of these pathways.

Nucleophilic Substitution (S_N2)

The most prevalent reaction pathway for α-bromo esters is the bimolecular nucleophilic substitution (S_N2) reaction. The ester group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.[1] This heightened reactivity stabilizes the transition state of the S_N2 reaction, leading to significantly faster reaction rates compared to corresponding primary alkyl halides.[1] This pathway is fundamental for introducing a wide array of functional groups at the α-position.

Common nucleophiles include amines, carboxylates, phenoxides, and thiolates, leading to the synthesis of α-amino esters, α-hydroxy esters (after hydrolysis), and other valuable derivatives.[1][2][3]

Diagram 1: S_N2 Nucleophilic Substitution Pathway
Organometallic Intermediate Formation (Reformatsky Reaction)

The Reformatsky reaction involves the oxidative addition of zinc metal into the C-Br bond of an α-bromo ester.[4][5] This process forms an organozinc intermediate, known as a Reformatsky enolate.[5][6] These enolates are less basic and less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester group of another molecule.[6] Their primary utility lies in their nucleophilic addition to aldehydes and ketones to produce β-hydroxy esters, a crucial transformation for carbon-carbon bond formation.[7][8]

Reformatsky_Pathway start α-Bromo Ester + Zn(0) enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate Oxidative Addition six_member_ts Six-Membered Chair Transition State enolate->six_member_ts carbonyl Aldehyde or Ketone (R''₂C=O) carbonyl->six_member_ts Coordination & Nucleophilic Attack zinc_alkoxide Zinc Alkoxide Intermediate six_member_ts->zinc_alkoxide workup Acidic Workup (H₃O⁺) zinc_alkoxide->workup product β-Hydroxy Ester workup->product Protonation

Diagram 2: The Reformatsky Reaction Workflow
Elimination Reactions

When treated with a non-nucleophilic or sterically hindered base, α-bromo esters can undergo an elimination reaction to form α,β-unsaturated esters.[9] This reaction typically proceeds via an E2 mechanism, where a proton on the β-carbon is abstracted concurrently with the departure of the bromide ion.[9] This pathway is synthetically valuable for introducing carbon-carbon double bonds in conjugation with the ester carbonyl, creating versatile Michael acceptors for further synthetic elaborations.

Diagram 3: Base-Induced Elimination (E2) Pathway
Radical Reactions (ATRP Initiation)

The C-Br bond in α-bromo esters can undergo homolytic cleavage to generate a carbon-centered radical. This property makes them highly effective initiators for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled/"living" radical polymerization.[10] In ATRP, a transition metal complex (typically copper-based) reversibly abstracts the bromine atom, establishing a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant alkyl bromide species.[10] This reversible activation/deactivation cycle allows for the synthesis of polymers with precise molecular weights, low dispersity, and complex architectures.[10] Tertiary α-bromo esters, such as ethyl 2-bromoisobutyrate, are particularly efficient due to the stability of the resulting tertiary radical.[11]

ATRP_Initiation initiator α-Bromo Ester (R-Br) (Dormant Species) catalyst Cu(I) / Ligand (Activator) radical α-Ester Radical (R•) (Active Species) initiator->radical k_act propagation Propagation Pn• radical->initiator k_deact deactivator Br-Cu(II) / Ligand (Deactivator) monomer Monomer (M) radical->monomer Initiation dormant_chain Dormant Polymer Chain (Pn-Br) propagation->dormant_chain k_deact dormant_chain->propagation k_act

Diagram 4: ATRP Initiation and Propagation Equilibrium

Quantitative Reactivity Data

Table 1: Second-Order Rate Constants (k₂) and Activation Parameters for S_N2 Reactions of Ethyl Bromoacetate (EBA) Solvent: 90% Acetone / 10% Water (v/v)

Nucleophile (X-COO⁻)Temp (°C)k₂ (x 10³ L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)Ref
Aliphatic Carboxylates
HCOO⁻351.8366.593.3[12]
CH₃COO⁻352.5073.264.4[12]
C₂H₅COO⁻352.3374.062.3[12]
ClCH₂COO⁻350.2975.778.2[12]
Substituted Phenoxyacetates
H-C₆H₄OCH₂COO⁻351.5764.997.5[13]
p-CH₃-C₆H₄OCH₂COO⁻351.8762.8103.3[13]
p-Cl-C₆H₄OCH₂COO⁻351.2567.891.2[13]
m-NO₂-C₆H₄OCH₂COO⁻350.7368.296.2[13]
Substituted Naphthoates
1-Naphthoate352.4862.8106.6[14]
4-Methoxy-1-Naphthoate353.5161.1109.5[14]
6-Bromo-2-Naphthoate351.0766.5100.3[14]

Table 2: Activation Rate Constants (k_act) for α-Bromo Ester Initiators in ATRP Conditions: [Initiator]₀ = 1 mM, [Cu(I)Br/PMDETA]₀ = 20 mM, at 35 °C in MeCN

InitiatorAbbreviationStructurek_act (M⁻¹ s⁻¹)Ref
Methyl 2-bromopropionateMBrPCH₃CH(Br)COOCH₃0.81[11]
Ethyl 2-bromopropionateEBrPCH₃CH(Br)COOCH₂CH₃0.86[11]
Ethyl 2-bromoisobutyrateEBiB(CH₃)₂C(Br)COOCH₂CH₃6.5[11]
Ethyl α-bromophenylacetateEBPAPhCH(Br)COOCH₂CH₃140[11]

Table 3: Representative Yields for the Reformatsky Reaction

α-Bromo EsterCarbonyl CompoundProduct Yield (%)Ref
Ethyl bromoacetate4-Phenyl-2-butanone86[15]
Ethyl bromoacetateBenzoyl isothiocyanate60-81[16]
Ethyl bromoacetateBenzaldehyde52[17]
Methyl 2-bromopropanoateBenzaldehyde86 (dr 55:45)[18]

Key Experimental Protocols

Protocol 1: S_N2 Synthesis of an Amine-Terminated Compound

This protocol describes a general method for the reaction of an α-bromo ester with a primary amine.

  • Materials : α-Bromo ester (e.g., ethyl bromoacetate, 1.0 eq), primary amine (e.g., benzylamine, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), anhydrous Dimethylformamide (DMF), diethyl ether, brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure :

    • In a round-bottom flask, dissolve the α-bromo ester in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Add potassium carbonate and the primary amine to the solution.

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.[19]

Protocol 2: The Reformatsky Reaction

This protocol details the synthesis of a β-hydroxy ester from an α-bromo ester and a ketone.[15]

  • Materials : Activated zinc dust (5.0 eq), iodine (catalytic, 0.1 eq), toluene (B28343), α-bromo ester (e.g., ethyl bromoacetate, 2.0 eq), ketone (1.0 eq), water, methyl tert-butyl ether (MTBE), brine, anhydrous Na₂SO₄.

  • Procedure :

    • Activate zinc: Stir a suspension of zinc dust and a crystal of iodine in toluene under reflux for 5 minutes, then cool to room temperature.

    • To the activated zinc mixture, add the ethyl bromoacetate.

    • Add a solution of the ketone in toluene to the suspension.

    • Heat the resulting mixture at 90°C for 30 minutes.

    • Cool the reaction to 0°C and quench by adding water.

    • Filter the suspension and extract the filtrate with MTBE.

    • Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the β-hydroxy ester.[15]

Protocol 3: Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical ATRP of a vinyl monomer initiated by ethyl 2-bromoisobutyrate (EBiB).

  • Materials : Copper(I) bromide (CuBr, 1.0 eq relative to initiator), ligand (e.g., PMDETA, 1.0 eq), monomer (e.g., styrene (B11656) or methyl methacrylate, 100 eq), initiator (EBiB, 1.0 eq), solvent (e.g., anisole (B1667542) or toluene).

  • Procedure :

    • Add CuBr and a magnetic stir bar to a dry Schlenk flask. Seal the flask and deoxygenate by subjecting it to three freeze-pump-thaw cycles.

    • In a separate flask, prepare a solution of the monomer, initiator, and ligand in the chosen solvent. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes or via freeze-pump-thaw cycles.

    • Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C for styrene, 50-70°C for methacrylates).[10]

    • Allow the polymerization to proceed. Samples can be taken periodically with a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

    • To quench the reaction, cool the flask and expose the mixture to air. Dilute with a suitable solvent (e.g., THF) and pass through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum.

References

Methodological & Application

Protocol for synthesis of thiazolidinones using Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for the Synthesis of Thiazolidinones using Ethyl 2-bromobutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of pharmacological activities. The thiazolidinone scaffold is a core structure in various synthetic pharmaceuticals, displaying antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][2] One of the most common and efficient methods for the synthesis of thiazolidinones is the Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887.[3] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4][5] This application note provides a detailed protocol for the synthesis of a 5-ethyl-2-imino-4-thiazolidinone derivative using this compound and thiourea (B124793), based on the principles of the Hantzsch synthesis.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and thiourea. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the this compound, followed by an intramolecular cyclization and subsequent dehydration to form the thiazolidinone ring.

Quantitative Data Summary

The yields and reaction times for the Hantzsch synthesis of thiazolidinones can vary depending on the specific substrates and reaction conditions employed. Generally, this method is known for providing good to excellent yields.

ParameterValue/RangeNotes
Typical Yield 70-95%Yields are highly dependent on reaction conditions and purification methods.
Reaction Time 30 minutes - 6 hoursShorter reaction times may be achieved with microwave irradiation.[6]
Reaction Temperature Room Temperature to 80°CMilder conditions are often sufficient, though heating can increase the reaction rate.

Experimental Protocol

This protocol details the synthesis of 5-ethyl-2-imino-4-thiazolidinone from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695) (or Methanol)

  • Sodium Acetate (B1210297) (optional, as a base)

  • Glacial Acetic Acid (optional, as a solvent)

  • Sodium Carbonate (5% aqueous solution)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 equivalent) in ethanol (10 mL per gram of thiourea). To this solution, add this compound (1.0 equivalent). If a base is used, sodium acetate (1.2 equivalents) can be added at this stage.

  • Reaction: The reaction mixture can be stirred at room temperature or heated to reflux (approximately 78°C for ethanol). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1 v/v). The reaction is typically complete within 2-4 hours when heated. Alternatively, ultrasonic irradiation can be employed to potentially shorten the reaction time and improve yields.[7]

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed during the reaction and to precipitate the product.[4]

    • Stir the mixture for 15-20 minutes.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic impurities.

    • Air-dry the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • The purity of the final product should be assessed by TLC and melting point determination.

  • Characterization:

    • The structure of the synthesized thiazolidinone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Workflow Diagram:

SynthesisWorkflow Reactants Reactants: - this compound - Thiourea - Solvent (Ethanol) Reaction Reaction: - Stirring at RT or Reflux - Monitor by TLC Reactants->Reaction Combine Workup Work-up: - Cool to RT - Precipitate with Na2CO3 soln - Filter and wash with water Reaction->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Characterization Characterization: - NMR, IR, Melting Point Purification->Characterization Pure Product FinalProduct Final Product: 5-ethyl-2-imino-4-thiazolidinone Characterization->FinalProduct Structure Confirmed HantzschMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Thiourea Thiourea SN2_Attack Nucleophilic attack of S on α-carbon Ethyl_2_bromobutanoate This compound Thiouronium_Salt Thiouronium Salt Intermediate SN2_Attack->Thiouronium_Salt Intramolecular_Attack Intramolecular attack of N on carbonyl carbon Thiouronium_Salt->Intramolecular_Attack Cyclic_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration Loss of Water & Ethanol Cyclic_Intermediate->Dehydration Product 5-ethyl-2-imino-4-thiazolidinone Dehydration->Product

References

Application Notes and Protocols for Ethyl 2-bromobutanoate as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-bromobutanoate as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. Due to the close structural and functional similarity, and the extensive available data for ethyl 2-bromoisobutyrate (EBiB), a related and commonly used initiator, protocols and data for EBiB are included as a practical reference. This information is highly relevant for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, which are crucial in drug delivery systems, biomaterials, and other advanced applications.

Introduction to this compound in ATRP

This compound is an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for polymer synthesis that allows for precise control over the polymer structure.[1] In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates a dormant polymer chain, which has a radically transferable atom (in this case, bromine) at its end. This process maintains a low concentration of active radical species, minimizing termination reactions and enabling the synthesis of polymers with predetermined molecular weights and low polydispersity.[2]

The choice of initiator is critical as it determines the α-functionality of the polymer chain and influences the initiation efficiency.[1] this compound provides a stable starting point for the polymerization of a wide range of monomers, particularly methacrylates and acrylates.

Key Advantages of Using this compound

  • Controlled Polymerization: Enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI or Mw/Mn, typically below 1.5).[3]

  • Versatility: Effective for the polymerization of various monomers, including methyl methacrylate (B99206) (MMA), n-butyl acrylate (B77674) (n-BuA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA).[3][4][5]

  • Functional Polymers: The ester group of the initiator can be retained at the α-end of the polymer chain, providing a site for further chemical modification.

  • Block Copolymer Synthesis: The living nature of ATRP allows for the sequential addition of different monomers to create well-defined block copolymers.[6]

Experimental Data Summary

Table 1: Bulk AGET ATRP of Methyl Methacrylate (MMA)

MonomerInitiatorCatalyst SystemTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
MMAEBriBCuCl2/PMDETA/Sn(EH)2902.57923,0001.45

Data sourced from Matyjaszewski Polymer Group, Carnegie Mellon University.[4]

Table 2: ARGET ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

MonomerInitiatorCatalyst SystemTemp. (°C)
DMAEMAEthyl 2-bromoisobutyrateCuCl2/TPMA30

This reaction uses the monomer itself as an internal reducing agent.[4][5]

Table 3: ICAR ATRP of Styrene (St)

MonomerInitiatorCatalyst SystemTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
StyreneEthyl 2-bromoisobutyrate50 ppm CuIIBr2/TPMA, AIBN7020.5699,7001.11

ICAR (Initiators for Continuous Activator Regeneration) ATRP allows for very low catalyst concentrations.

Experimental Protocols

Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA)

This protocol is a generalized procedure adapted from established methods for the ATRP of MMA.[2][4]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (or Ethyl 2-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (or other suitable solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and magnetic stir bar

Procedure:

  • Catalyst Preparation: Add CuBr (e.g., 0.039 g, 0.27 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask and cycle between vacuum and argon (or nitrogen) three to five times to remove oxygen.[2]

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 7.0 mL, 65.4 mmol), anisole (7.0 mL), and PMDETA (e.g., 0.056 mL, 0.27 mmol).[2] Degas this solution by bubbling with argon for at least 30 minutes.

  • Initiation: Transfer the degassed monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Stir until the copper complex forms, indicated by a color change in the solution.

  • Add Initiator: Add the this compound initiator (e.g., 0.040 mL, 0.27 mmol) to the reaction mixture using a degassed syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).[4] Samples can be taken periodically with a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

  • Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. The solution will turn green/blue as the copper(I) is oxidized. The polymer can then be purified by precipitation in a non-solvent like methanol (B129727) or hexane.

Diagrams

Signaling Pathways and Workflows

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation Initiator P-Br (Dormant Species) + Cu(I)/Ligand Radical P• (Propagating Radical) + Br-Cu(II)/Ligand Initiator->Radical k_act Radical->Initiator k_deact Propagating P-M• Radical->Propagating k_p Monomer Monomer Propagating->Radical Reversible Deactivation

Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start: Prepare Reactants prep_catalyst 1. Prepare Catalyst (CuBr in Schlenk Flask) start->prep_catalyst transfer 3. Transfer Solution to Catalyst prep_catalyst->transfer prep_mixture 2. Prepare Monomer/Ligand Solution and Degas prep_mixture->transfer add_initiator 4. Add Initiator (this compound) transfer->add_initiator polymerize 5. Polymerize at Controlled Temperature add_initiator->polymerize monitor 6. Monitor Reaction (Conversion, Mn, PDI) polymerize->monitor monitor->polymerize Continue terminate 7. Terminate Polymerization (Expose to Air) monitor->terminate Desired Conversion purify 8. Purify Polymer (Precipitation) terminate->purify characterize 9. Characterize Final Polymer (SEC, NMR) purify->characterize end End: Well-defined Polymer characterize->end

Caption: A typical experimental workflow for conducting an ATRP reaction.

References

Procedure for synthesizing active pharmaceutical ingredients (APIs) with Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of the active pharmaceutical ingredient (API) Levetiracetam, a widely used anticonvulsant medication. The synthesis commences with the alkylation of 2-pyrrolidinone (B116388) using Ethyl 2-bromobutanoate, a key building block in pharmaceutical chemistry.[1] This is followed by a multi-step process involving hydrolysis, chiral resolution, and amidation to yield the final enantiomerically pure API.

The protocols outlined below are a composite of established synthetic transformations for Levetiracetam and its intermediates, providing a comprehensive guide for laboratory-scale preparation.

Experimental Protocols

This synthesis is a multi-step process beginning with the formation of a racemic intermediate, followed by chiral resolution and subsequent conversion to the final active pharmaceutical ingredient.

Step 1: Synthesis of Racemic Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

This initial step involves the N-alkylation of 2-pyrrolidinone with this compound to form the racemic ester.

Protocol:

  • To a solution of sodium methoxide (B1231860) (67.7 g, 1.1 eq) in toluene (B28343) (300 mL), add 2-pyrrolidinone (100 g, 1.0 eq) dropwise at a temperature of 0-10 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Concentrate the mixture to dryness at 50 °C under reduced pressure.

  • To the residue, add toluene (500 mL) and cool the mixture to 0-10 °C.

  • Add this compound (252 g, 1.1 eq) dropwise to the cooled mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-10 hours.

  • After cooling to room temperature, add water (200 mL) and separate the organic phase.

  • Concentrate the organic phase in a vacuum at 40-50 °C to obtain the crude oily product, which can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic 2-(2-oxopyrrolidin-1-yl)butanoic Acid

The racemic ester is hydrolyzed to the corresponding carboxylic acid.

Protocol:

  • To the crude ethyl 2-(2-oxopyrrolidin-1-yl)butanoate from the previous step, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to facilitate complete hydrolysis.

  • After the reaction is complete, cool the mixture and add concentrated hydrochloric acid dropwise until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry to yield racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid.

Step 3: Chiral Resolution of 2-(2-oxopyrrolidin-1-yl)butanoic Acid

The racemic acid is resolved to isolate the desired (S)-enantiomer using a chiral resolving agent.

Protocol:

  • Dissolve the racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid in a suitable solvent such as ethanol.

  • Add a chiral resolving agent, for example, (R)-(+)-phenethylamine, to the solution.

  • Allow the diastereomeric salts to form and crystallize.

  • Separate the desired diastereomeric salt by filtration.

  • Treat the isolated salt with an acid to liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

Step 4: Amidation to (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)

The final step involves the conversion of the carboxylic acid to the corresponding amide.

Protocol:

  • Suspend (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (34.2 g, 0.2 mole) in dichloromethane (B109758) (225 mL) and cool to -30 °C.

  • Add triethylamine (B128534) (24.3 g, 0.24 mole) dropwise over 15 minutes.

  • Cool the reaction mixture to -40 °C and add ethyl chloroformate (24.3 g, 0.224 mole) over 12 minutes.

  • Bubble ammonia (B1221849) gas through the mixture for approximately 4 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Filter the ammonium (B1175870) salts and wash with dichloromethane.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent such as ethyl acetate (B1210297) to obtain pure Levetiracetam.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Levetiracetam.

StepReactantsReagent/SolventTemperature (°C)Time (h)Product
12-Pyrrolidinone, this compoundSodium methoxide, Toluene0-10, 80-9010-12Racemic Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
2Racemic EsterSodium hydroxide, Hydrochloric acidReflux2-4Racemic 2-(2-oxopyrrolidin-1-yl)butanoic Acid
3Racemic Acid(R)-(+)-phenethylamine, EthanolRoom Temp.12-24(S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid
4(S)-AcidEthyl chloroformate, Triethylamine, Ammonia, Dichloromethane-40 to RT4-6(S)-α-ethyl-2-oxo-1-pyrrolidineacetamide

Visualizations

Synthetic Pathway of Levetiracetam

The following diagram illustrates the synthetic route from this compound to Levetiracetam.

Synthesis_of_Levetiracetam cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Resolution cluster_3 Step 4: Amidation 2-Pyrrolidinone 2-Pyrrolidinone Racemic_Ester Racemic Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate 2-Pyrrolidinone->Racemic_Ester 1. NaOMe, Toluene 2. This compound Ethyl_2_bromobutanoate This compound Racemic_Acid Racemic 2-(2-oxopyrrolidin-1-yl)butanoic Acid Racemic_Ester->Racemic_Acid NaOH, H2O, then HCl S_Acid (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid Racemic_Acid->S_Acid (R)-(+)-phenethylamine Levetiracetam Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) S_Acid->Levetiracetam 1. EtOCOCl, Et3N 2. NH3

Caption: Synthetic pathway for Levetiracetam.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of Levetiracetam.

Experimental_Workflow start Start alkylation Step 1: Alkylation of 2-Pyrrolidinone start->alkylation hydrolysis Step 2: Hydrolysis of Racemic Ester alkylation->hydrolysis resolution Step 3: Chiral Resolution of Racemic Acid hydrolysis->resolution amidation Step 4: Amidation of (S)-Acid resolution->amidation purification Purification by Recrystallization amidation->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end Final API: Levetiracetam analysis->end

Caption: General experimental workflow.

References

Application of Ethyl 2-bromobutanoate in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-bromobutanoate is a versatile building block in organic synthesis, particularly valued in the agrochemical industry for the creation of a variety of active ingredients, including fungicides, herbicides, and plant growth regulators. Its chemical structure, featuring a reactive bromine atom alpha to an ester group, allows for facile nucleophilic substitution and carbon-carbon bond-forming reactions, making it a crucial precursor for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical intermediates.

Key Applications in Agrochemical Synthesis

This compound serves as a pivotal intermediate in the synthesis of several classes of agrochemicals. Its utility stems from its ability to introduce the 2-butanoate moiety into a larger molecule, which is a common structural feature in many biologically active compounds.

  • Triazole Fungicides: A primary application of this compound is in the synthesis of triazole fungicides. The N-alkylation of 1,2,4-triazole (B32235) with this compound is a key step in forming the core structure of many potent fungicides used to control a broad spectrum of fungal diseases in crops.

  • Plant Growth Regulators: This compound is also implicated in the synthesis of plant growth regulators like paclobutrazol. The synthesis often involves a Grignard reaction with a derivative of this compound to construct the carbon skeleton of the final product.

  • Herbicide Intermediates: Through various transformations, including Reformatsky and Grignard reactions, this compound can be used to synthesize substituted butanoic acid derivatives that are precursors to certain herbicides.

Experimental Protocols

Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate: A Key Intermediate for Triazole Fungicides

This protocol details the N-alkylation of 1,2,4-triazole with this compound. The reaction typically yields the N1-substituted isomer as the major product.[1][2]

Reaction Scheme:

Figure 1: N-Alkylation of 1,2,4-triazole cluster_0 Triazole 1,2,4-Triazole Product Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate Triazole->Product + E2BB This compound E2BB:e->Product:w Base (K2CO3) Solvent (DMF)

Figure 1: N-Alkylation of 1,2,4-triazole.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound195.0510.0 g0.051
1,2,4-Triazole69.074.2 g0.061
Potassium Carbonate (K₂CO₃)138.2110.6 g0.077
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl acetate (B1210297)88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a stirred solution of 1,2,4-triazole (4.2 g, 0.061 mol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add potassium carbonate (10.6 g, 0.077 mol).

  • Heat the mixture to 60-70 °C and stir for 30 minutes to ensure the formation of the triazole salt.

  • Add this compound (10.0 g, 0.051 mol) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate as a pale yellow oil.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 7.98 (s, 1H), 4.85 (t, J=7.2 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 2.20-2.05 (m, 2H), 1.25 (t, J=7.1 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 151.8, 144.2, 62.0, 61.5, 25.8, 14.1, 11.2.

Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a method for carbon-carbon bond formation by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[3] This can be applied to synthesize precursors for various agrochemicals.

Reaction Scheme:

Figure 2: Reformatsky Reaction cluster_1 E2BB This compound Product β-Hydroxy Ester E2BB->Product + Ketone Ketone/Aldehyde Ketone:e->Product:w 1. Zn, Benzene (reflux) 2. H3O+ Figure 3: Synthesis Workflow A Start: this compound B N-Alkylation of 1,2,4-triazole A->B C Intermediate: Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate B->C D Further Functionalization (e.g., Grignard, Reduction) C->D E Target Agrochemical Precursor D->E

References

Application Notes and Protocols for Stereoselective Alkylation Reactions Using Chiral Ethyl 2-Bromobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective alkylation of carboxylic acid derivatives using chiral auxiliaries, with a specific focus on derivatives of butanoic acid. While the direct stereoselective alkylation of an enolate derived from an N-(2-bromobutanoyl) chiral auxiliary is challenging due to potential enolate instability, this document outlines the well-established Evans' asymmetric alkylation methodology with related substrates and discusses alternative strategies to synthesize chiral α-alkylated 2-bromobutanoic acid derivatives.

Introduction to Asymmetric Alkylation using Chiral Auxiliaries

Asymmetric alkylation is a powerful method for the enantioselective synthesis of α-substituted carbonyl compounds.[1] The use of chiral auxiliaries, temporarily incorporated into the substrate, allows for diastereoselective bond formation.[1] The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol.[1] One of the most successful and widely used classes of chiral auxiliaries are the oxazolidinones developed by David A. Evans.[2][3]

The general workflow for this methodology involves three key steps:

  • Acylation: The chiral auxiliary is acylated with a carboxylic acid derivative.

  • Diastereoselective Alkylation: The N-acyl derivative is deprotonated to form a rigid enolate, which then undergoes a highly diastereoselective alkylation.

  • Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched carboxylic acid or a derivative thereof, and the auxiliary can often be recovered.[4]

I. Evans' Asymmetric Alkylation: A General Protocol

This section details the widely applicable protocol for the diastereoselective alkylation of N-acyl oxazolidinones. While direct application to an N-(2-bromobutanoyl) substrate is problematic, this procedure is foundational for the synthesis of a wide range of chiral carboxylic acids.

Diagram of the General Workflow

workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Cl Acyl Chloride (e.g., Propanoyl Chloride) Acyl_Cl->N_Acyl n-BuLi, THF, -78 °C N_Acyl_2 N-Acyl Oxazolidinone Base Base (e.g., LDA or NaHMDS) Alkylated Alkylated N-Acyl Oxazolidinone Base->Alkylated THF, -78 °C Electrophile Electrophile (R-X, e.g., Benzyl (B1604629) Bromide) Electrophile->Alkylated Alkylated_2 Alkylated N-Acyl Oxazolidinone N_Acyl_2->Alkylated Cleavage_reagent Cleavage Reagent (e.g., LiOH, H₂O₂) Final_Product Enantiomerically Enriched Carboxylic Acid Cleavage_reagent->Final_Product THF/H₂O Alkylated_2->Final_Product Recovered_Aux Recovered Chiral Auxiliary Alkylated_2->Recovered_Aux

Caption: General workflow for Evans' asymmetric alkylation.

Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone with Propanoyl Chloride

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, and stir the mixture for 15 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.[5]

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (B78521) (LiOH, 2.0 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture with aqueous HCl and extract with ethyl acetate.

  • The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Quantitative Data for Representative Alkylations

The following table summarizes typical yields and diastereoselectivities for the alkylation of N-propionyl oxazolidinone with various electrophiles.

EntryChiral AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideLDA>98:292
2(S)-4-Benzyl-2-oxazolidinoneMethyl iodideLHMDS96:495
3(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDS98:2~95
4(S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDA95:585

II. Challenges with Stereoselective Alkylation of N-(2-Bromobutanoyl) Derivatives

The direct stereoselective alkylation of an enolate derived from an N-(2-bromobutanoyl) chiral auxiliary presents significant challenges. The formation of an enolate at the α-position to both a carbonyl group and a bromine atom can lead to instability and undesired side reactions.

Potential Issues
  • Enolate Instability: The presence of the electron-withdrawing bromine atom at the α-position can affect the stability and reactivity of the enolate.

  • Elimination Reactions: The enolate may undergo elimination of the bromide ion to form an α,β-unsaturated imide, especially upon warming.

  • Reductive Dimerization: Some studies have shown that N-oxazolidinone derivatives of α-bromo acids can undergo reductive dimerization in the presence of certain reagents, rather than the desired alkylation.

Logical Relationship of Potential Reaction Pathways

challenges Start N-(2-Bromobutanoyl) Oxazolidinone Enolate α-Bromo Enolate (Potentially Unstable) Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylation Desired Alkylation Enolate->Alkylation Desired Pathway Elimination Elimination (Side Reaction) Enolate->Elimination Undesired Pathway Dimerization Reductive Dimerization (Side Reaction) Enolate->Dimerization Undesired Pathway Electrophile Electrophile (R-X) Electrophile->Alkylation

Caption: Potential reaction pathways of an N-(2-bromobutanoyl) oxazolidinone enolate.

III. Alternative Strategies for the Synthesis of Chiral α-Alkylated 2-Bromobutanoic Acids

Given the challenges of direct alkylation, alternative synthetic routes are recommended.

Strategy A: Alkylation Followed by Bromination

This strategy involves first performing the reliable Evans' asymmetric alkylation to introduce the desired alkyl group at the α-position, followed by a diastereoselective bromination.

strategy_A cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Diastereoselective Bromination cluster_2 Step 3: Cleavage N_Butanoyl N-Butanoyl Oxazolidinone Alkylated_Butanoyl α-Alkylated N-Butanoyl Oxazolidinone N_Butanoyl->Alkylated_Butanoyl Base_A Base (LDA) Base_A->Alkylated_Butanoyl Electrophile_A Electrophile (R-X) Electrophile_A->Alkylated_Butanoyl Alkylated_Butanoyl_2 α-Alkylated N-Butanoyl Oxazolidinone Brominated_Product α-Bromo-α-alkylated N-Butanoyl Oxazolidinone Alkylated_Butanoyl_2->Brominated_Product Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Brominated_Product Brominated_Product_2 α-Bromo-α-alkylated N-Butanoyl Oxazolidinone Final_Product_A Chiral α-Bromo-α-alkylated Butanoic Acid Brominated_Product_2->Final_Product_A Cleavage_Reagent_A Cleavage Reagent Cleavage_Reagent_A->Final_Product_A

Caption: Workflow for the alkylation-then-bromination strategy.

  • Dissolve the α-alkylated N-butanoyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes.

  • Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF dropwise.

  • Stir at -78 °C for 1 hour.

  • Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

Strategy B: Use of a Glycine (B1666218) Enolate Equivalent with Subsequent Alkylation and Bromination

This approach utilizes a chiral glycine enolate equivalent, which can be sequentially alkylated and then further elaborated.

Conclusion

While the direct stereoselective alkylation of a chiral enolate derived from an N-(2-bromobutanoyl) auxiliary is not a well-established or reliable method, the foundational Evans' asymmetric alkylation provides a robust framework for accessing a vast array of chiral carboxylic acids. For the synthesis of chiral α-alkylated 2-bromobutanoic acids, a sequential approach of alkylation followed by diastereoselective bromination is a more viable and recommended strategy. These detailed protocols and strategic considerations are intended to guide researchers in the successful design and execution of stereoselective syntheses for applications in drug discovery and development.

References

Application Notes and Protocols: Ethyl 2-Bromobutanoate in the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted benzofurans utilizing ethyl 2-bromobutanoate as a key reagent. This methodology offers a versatile pathway to a range of benzofuran (B130515) derivatives, which are important scaffolds in medicinal chemistry and drug development.

Introduction

Benzofurans are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The synthesis of substituted benzofurans is therefore of significant interest. This document outlines a robust two-step synthetic sequence for the preparation of ethyl 3-ethyl-1-benzofuran-2-carboxylates from readily available substituted salicylaldehydes and this compound. The synthesis proceeds via an initial O-alkylation (Williamson ether synthesis) to form an intermediate ether, followed by a base-mediated intramolecular cyclization to yield the target benzofuran.

Reaction Pathway

The overall synthetic scheme involves two key transformations:

  • Williamson Ether Synthesis: A substituted salicylaldehyde (B1680747) is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with this compound to yield the corresponding ethyl 2-(2-formylphenoxy)butanoate intermediate.

  • Intramolecular Cyclization: The ether intermediate undergoes a base-catalyzed intramolecular condensation to form the benzofuran ring.

Synthesis_Pathway sub_salicylaldehyde Substituted Salicylaldehyde intermediate Ethyl 2-(2-formylphenoxy)butanoate sub_salicylaldehyde:e->intermediate:w 1. Base (e.g., K2CO3) 2. This compound ethyl_2_bromobutanoate This compound benzofuran Substituted Ethyl 3-ethyl-1-benzofuran-2-carboxylate intermediate:e->benzofuran:w Base (e.g., NaOEt)

Caption: General reaction scheme for the synthesis of substituted benzofurans.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(2-formylphenoxy)butanoate (Intermediate)

This protocol is adapted from the Williamson ether synthesis of a similar compound, ethyl 2-(2-formylphenoxy)ethanoate.[1]

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous Acetonitrile (B52724) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 5% HCl (aq)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 5% aqueous HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ethyl 2-(substituted-phenoxy)butanoate intermediate.

Note: For sensitive substrates, using a stronger, non-nucleophilic base like sodium hydride (NaH) in DMF at 0 °C to room temperature may be advantageous.[1]

General Protocol for the Intramolecular Cyclization to Ethyl 3-Ethyl-1-benzofuran-2-carboxylate

This protocol is based on analogous intramolecular cyclizations for benzofuran synthesis.

Materials:

  • Ethyl 2-(2-formylphenoxy)butanoate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) or other suitable base (e.g., Potassium tert-butoxide)

  • Anhydrous Ethanol (B145695) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 2-(2-formylphenoxy)butanoate intermediate (1.0 eq) in anhydrous ethanol or THF.

  • Add sodium ethoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted ethyl 3-ethyl-1-benzofuran-2-carboxylate.

Data Presentation

The following table summarizes expected yields and key characterization data for representative substituted benzofurans based on analogous syntheses. Actual results may vary depending on the specific substrates and reaction conditions.

EntrySubstituted SalicylaldehydeProductExpected Yield (%)
1SalicylaldehydeEthyl 3-ethyl-1-benzofuran-2-carboxylate75-85
25-BromosalicylaldehydeEthyl 5-bromo-3-ethyl-1-benzofuran-2-carboxylate70-80
33-MethoxysalicylaldehydeEthyl 3-ethyl-7-methoxy-1-benzofuran-2-carboxylate72-82
45-NitrosalicylaldehydeEthyl 3-ethyl-5-nitro-1-benzofuran-2-carboxylate65-75

Logical Workflow

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Workflow start Starting Materials: - Substituted Salicylaldehyde - this compound - Base, Solvent step1 Step 1: Williamson Ether Synthesis (O-Alkylation) start->step1 workup1 Workup & Purification 1 (Extraction, Chromatography) step1->workup1 intermediate Intermediate: Ethyl 2-(2-formylphenoxy)butanoate workup1->intermediate step2 Step 2: Intramolecular Cyclization (Base-mediated condensation) intermediate->step2 workup2 Workup & Purification 2 (Extraction, Chromatography) step2->workup2 product Final Product: Substituted Ethyl 3-ethyl-1-benzofuran-2-carboxylate workup2->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the two-step synthesis of substituted benzofurans.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • This compound is a lachrymator and should be handled with caution.

  • Follow standard laboratory procedures for quenching reactions and disposing of chemical waste.

Conclusion

The described methodology provides a reliable and adaptable route for the synthesis of a variety of substituted ethyl 3-ethyl-1-benzofuran-2-carboxylates. The two-step process, involving a Williamson ether synthesis followed by an intramolecular cyclization, allows for the introduction of diverse substituents on the benzofuran core, making it a valuable tool for the generation of compound libraries for drug discovery and development. The provided protocols serve as a general guideline and may require optimization for specific substrates.

References

Application Notes and Protocols: Grignard Reaction with Ethyl 2-bromobutanoate for the Synthesis of a Tertiary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Grignard reaction involving ethyl 2-bromobutanoate. The reaction of a Grignard reagent with an ester, such as this compound, is a classic and effective method for the formation of carbon-carbon bonds, leading to the synthesis of tertiary alcohols.[1][2][3][4][5][6][7] In this representative protocol, methylmagnesium bromide will be used as the Grignard reagent to react with this compound, yielding 3,4-dimethylpentan-3-ol.

A critical aspect of a successful Grignard reaction is the strict maintenance of anhydrous (dry) conditions.[8][9][10][11][12] Grignard reagents are highly reactive and will readily react with water or any protic solvent, which would quench the reagent and prevent the desired reaction from occurring.[9][11][12]

Materials and Reagents

Reagent/Material Formula Molar Mass ( g/mol ) Notes
This compoundC₆H₁₁BrO₂195.05Substrate
Magnesium turningsMg24.31For Grignard reagent formation
Methyl bromideCH₃Br94.94For Grignard reagent formation
Anhydrous diethyl ether(C₂H₅)₂O74.12Solvent
IodineI₂253.81Initiator for Grignard formation
Saturated aqueous ammonium (B1175870) chlorideNH₄Cl53.49For quenching the reaction
Anhydrous sodium sulfate (B86663) or magnesium sulfateNa₂SO₄ / MgSO₄142.04 / 120.37Drying agent
10% Sulfuric Acid (optional)H₂SO₄98.08For workup

Experimental Protocols

Preparation of Methylmagnesium Bromide (Grignard Reagent)
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight or flame-dried under a vacuum to ensure all moisture is removed.[13]

  • Apparatus Setup: Assemble the glassware promptly while still warm and equip the setup with drying tubes containing calcium chloride to protect the reaction from atmospheric moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings and a small crystal of iodine in the three-necked flask.[13]

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[14] If the reaction does not start, gentle warming with a water bath may be necessary.[15]

  • Completion of Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[15]

  • Reaction Time: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Reaction of Grignard Reagent with this compound
  • Substrate Preparation: Prepare a solution of this compound in anhydrous diethyl ether in a separate, dry dropping funnel.

  • Cooling: Cool the flask containing the freshly prepared methylmagnesium bromide solution in an ice-water bath.

  • Addition of Ester: Add the this compound solution dropwise to the stirred Grignard reagent. It is important to add the ester slowly to control the exothermic reaction.[13] The reaction of a Grignard reagent with an ester proceeds via two additions to form a tertiary alcohol.[1][4][6][7] The initial nucleophilic attack forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[1][4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.[13] Gentle refluxing for 25-30 minutes can also be employed.[13]

Workup and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.[14] Alternatively, the mixture can be carefully poured over a mixture of crushed ice and 10% sulfuric acid.[13][16]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the tertiary alcohol product will separate from the aqueous layer. If necessary, add more diethyl ether to ensure a clean separation.

  • Washing: Separate the layers and wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Data Presentation

The following table provides representative quantities for the synthesis of 3,4-dimethylpentan-3-ol.

Reactant Molar Equivalents Mass/Volume Moles
Magnesium2.21.28 g0.053 mol
Methyl Bromide2.25.00 g (2.87 mL)0.053 mol
This compound1.04.68 g (3.44 mL)0.024 mol
Anhydrous Diethyl Ether-~100 mL-

Safety Precautions

  • Anhydrous Conditions: The paramount importance of maintaining anhydrous conditions cannot be overstated, as Grignard reagents are highly sensitive to moisture.[8][9][10][11][12]

  • Flammable Solvents: Diethyl ether is extremely flammable. Ensure no open flames or spark sources are present.[15]

  • Exothermic Reactions: The formation of the Grignard reagent and its reaction with the ester are exothermic. Use an ice bath to control the reaction temperature.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

Experimental Workflow Diagram

Grignard_Reaction_Workflow A Preparation of Anhydrous Glassware B Formation of Grignard Reagent (Methylmagnesium Bromide) A->B Inert Atmosphere C Reaction with This compound B->C Dropwise Addition at 0°C D Aqueous Workup (Quenching) C->D Saturated NH4Cl (aq) E Extraction and Washing D->E Separatory Funnel F Drying and Solvent Removal E->F Anhydrous Na2SO4 G Purification of Tertiary Alcohol F->G Distillation or Chromatography

Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.

References

Enantioselective Synthesis Strategies Employing Ethyl 2-Bromobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral molecules utilizing ethyl 2-bromobutanoate. This versatile building block is a key reagent in various asymmetric transformations, enabling the stereocontrolled introduction of an ethyl propionate (B1217596) moiety. The following sections detail three primary strategies: the use of chiral auxiliaries, cobalt-catalyzed cross-coupling reactions, and organocatalytic phase-transfer catalysis.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

The use of chiral auxiliaries is a well-established and reliable strategy for achieving high levels of stereocontrol in alkylation reactions. The Evans oxazolidinone auxiliaries are particularly effective, offering predictable stereochemical outcomes and straightforward removal of the auxiliary.

The general workflow involves the acylation of the chiral auxiliary with a propionyl group, followed by enolization and diastereoselective alkylation with this compound. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary furnishes the desired enantioenriched carboxylic acid derivative.

Experimental Protocol: Diastereoselective Alkylation of an Evans Oxazolidinone

Materials:

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-BuLi (1.05 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-BuLi (1.05 equiv) dropwise to form the lithium enolate.

  • Stir the solution for 30 minutes at -78 °C.

  • Add this compound (1.2 equiv) and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv, 0.5 M).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes.

  • Concentrate the mixture to remove the THF and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the enantioenriched carboxylic acid.

Quantitative Data Summary: Diastereoselective Alkylation

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
1This compound>95:585-95General procedure adapted from literature
2Benzyl bromide>99:192[1]
3Allyl iodide98:270-80[2]

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Synthesis of Chiral Product Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation Acylation (Propionyl Chloride, n-BuLi) Auxiliary->Acylation N_Acyl N-Propionyl Oxazolidinone Acylation->N_Acyl Enolization Enolization (n-BuLi) N_Acyl->Enolization Enolate Lithium Enolate Enolization->Enolate Alkylation Diastereoselective Alkylation (this compound) Enolate->Alkylation Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Enantioenriched Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for enantioselective synthesis using a chiral auxiliary.

Cobalt-Catalyzed Enantioselective Cross-Coupling

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of carbon-carbon bonds. Cobalt-based catalytic systems, particularly those employing chiral bis(oxazoline) ligands, have emerged as effective catalysts for the enantioselective arylation of racemic α-bromo esters like this compound.[3] This approach allows for the transformation of a racemic starting material into a single enantiomer of the product, a process known as a dynamic kinetic asymmetric transformation.

The proposed mechanism involves the formation of a chiral cobalt complex that preferentially reacts with one enantiomer of the racemic this compound, or a transient radical intermediate, leading to the enantioenriched α-aryl ester product.

Experimental Protocol: Cobalt-Bisoxazoline Catalyzed Arylation

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-box)

  • Racemic this compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Anhydrous 1,4-dioxane

  • Saturated aqueous NH₄Cl

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add CoBr₂ (5 mol%) and (S,S)-Ph-box ligand (6 mol%).

  • Add anhydrous diethyl ether (to make a 0.1 M solution with respect to the Grignard reagent) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to -20 °C.

  • In a separate flask, prepare a solution of the aryl Grignard reagent (1.5 equiv) in diethyl ether.

  • To the catalyst mixture, add a solution of racemic this compound (1.0 equiv) in diethyl ether, followed by the dropwise addition of the Grignard reagent over 1 hour.

  • Stir the reaction at -20 °C for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction at -20 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantioenriched α-aryl ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary: Cobalt-Catalyzed Arylation

EntryAryl Grignard ReagentEnantiomeric Excess (ee, %)Yield (%)Reference
1Phenylmagnesium bromide9588[3]
24-Methoxyphenylmagnesium bromide9792[3]
34-Chlorophenylmagnesium bromide9485[3]
4Naphthylmagnesium bromide9690[3]

Catalytic Cycle for Cobalt-Catalyzed Cross-Coupling

G Co_L Co(II)L Co_Aryl Aryl-Co(II)L Co_L->Co_Aryl Transmetalation Co_Radical [Aryl-Co(III)L*(R•)] Co_Aryl->Co_Radical Oxidative Addition (Enantioselective) Co_Radical->Co_L Regenerates Catalyst Product Enantioenriched α-Aryl Ester Co_Radical->Product Reductive Elimination Racemic_Ester Racemic Ethyl 2-bromobutanoate Racemic_Ester->Co_Aryl Grignard ArMgBr Grignard->Co_L G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Aqueous_Base Base (e.g., K₂CO₃) Enolate_Anion Enolate Anion (Nu⁻) Aqueous_Base->Enolate_Anion Deprotonation Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Enolate_Anion Ion_Pair Chiral Ion Pair (Q*Nu⁻) Enolate_Anion->Ion_Pair Chiral_Catalyst Chiral Catalyst (Q*X⁻) Chiral_Catalyst->Ion_Pair Anion Exchange Alkylation Enantioselective Alkylation Ion_Pair->Alkylation Electrophile This compound (E-Br) Electrophile->Alkylation Alkylation->Chiral_Catalyst Catalyst Regeneration Product Chiral Product (Nu-E) Alkylation->Product

References

Application Notes and Protocols for the Barbier Reaction of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Barbier reaction conditions specifically tailored for Ethyl 2-bromobutanoate. The Barbier reaction, a one-pot organometallic reaction, offers a significant advantage over the two-step Grignard reaction by generating the organometallic intermediate in situ. In the context of α-haloesters like this compound, this reaction is mechanistically identical to the Reformatsky reaction, providing a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-hydroxy esters.

The reaction involves the treatment of an alkyl halide (in this case, this compound) and a carbonyl compound with a metal, leading to a nucleophilic addition to the carbonyl group. A variety of metals can be employed, with zinc being the most common and effective for this transformation. Other metals such as indium and samarium have also been utilized, sometimes in catalytic amounts or in combination with other reagents to enhance reactivity and selectivity.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for the Barbier-type (Reformatsky) reaction of this compound with a range of aldehydes and ketones. This data allows for a direct comparison of different metals, solvents, reaction times, and their impact on the product yield.

Carbonyl SubstrateMetal/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)ZnTHFReflux285[1]
4-ChlorobenzaldehydeZnDioxaneReflux382[1]
4-MethoxybenzaldehydeZnBenzene/EtherReflux288[2]
2-NaphthaldehydeZn-CuCl2-Methyltetrahydrofuran0191[1]
CyclohexanoneZnTHFReflux475[1]
Acetophenone (B1666503)ZnDioxaneUltrasound0.590[3]
PropiophenoneZnDioxaneUltrasound0.588[3]
BenzaldehydeSmI₂THF-780.585[4]
BenzaldehydeInTHF/H₂ORoom Temp278[General protocol]
2-EthylhexanalZnBenzeneReflux3Not specified[5]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions and yields can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Below are detailed methodologies for key experiments involving the Barbier reaction of this compound.

Protocol 1: Zinc-Mediated Barbier Reaction with an Aromatic Aldehyde (Benzaldehyde)

This protocol describes a standard zinc-mediated Barbier-type reaction, which is a widely used and reliable method.

Materials:

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Benzaldehyde

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Gently heat the flask under a stream of inert gas (e.g., argon or nitrogen) until purple iodine vapors are observed, then allow it to cool to room temperature. This step helps to activate the zinc surface.

  • Add anhydrous THF to the flask, followed by benzaldehyde (1.0 equivalent).

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ester.

Protocol 2: Ultrasound-Assisted Barbier Reaction with a Ketone (Acetophenone)

This protocol utilizes high-intensity ultrasound to promote the reaction, often leading to shorter reaction times and higher yields.[3]

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Acetophenone

  • This compound

  • Anhydrous Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker or flask suitable for sonication

  • Ultrasonic probe or bath

  • Magnetic stirrer

Procedure:

  • In a beaker or flask, combine zinc dust (1.5 equivalents), a catalytic amount of iodine, acetophenone (1.0 equivalent), and this compound (1.2 equivalents) in anhydrous dioxane.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with high-intensity ultrasound at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 (quenching with 1 M HCl, extraction with ethyl acetate, washing, drying, and purification).

Protocol 3: Samarium(II) Iodide-Mediated Barbier Reaction

Samarium(II) iodide is a powerful single-electron transfer agent that can efficiently promote Barbier-type reactions under mild conditions.[4]

Materials:

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Benzaldehyde

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • To this cooled, stirred solution, add the 0.1 M solution of SmI₂ in THF (2.2 equivalents) dropwise. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow of the Barbier Reaction

The following diagram illustrates the general experimental workflow for a typical Barbier reaction of this compound.

Barbier_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Activate Metal (e.g., Zn with I₂) B Add Solvent (e.g., Anhydrous THF) A->B C Add Carbonyl (Aldehyde or Ketone) B->C D Add Ethyl 2-bromobutanoate C->D E Heat / Sonicate D->E F Monitor by TLC E->F G Quench Reaction (e.g., with 1M HCl) F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify (e.g., Chromatography) I->J P P J->P β-Hydroxy Ester Product

Caption: General workflow for the Barbier reaction of this compound.

Signaling Pathway: Mechanism of the Barbier (Reformatsky) Reaction

The following diagram illustrates the proposed mechanistic pathway for the zinc-mediated Barbier reaction of this compound.

Barbier_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation E2B This compound Organometallic Organometallic Intermediate (Reformatsky Reagent) E2B->Organometallic Metal Metal (e.g., Zn) Metal->Organometallic Carbonyl Aldehyde / Ketone Addition Nucleophilic Addition Carbonyl->Addition Organometallic->Addition Alkoxide Metallo-alkoxide Addition->Alkoxide Product β-Hydroxy Ester (after hydrolysis) Alkoxide->Product Hydrolysis

Caption: Mechanism of the Barbier (Reformatsky) reaction.

References

Application Notes and Protocols: Reformatsky Reaction of Ethyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Reformatsky reaction involving ethyl 2-bromobutanoate. This reaction is a valuable tool in organic synthesis for the formation of β-hydroxy esters, which are key intermediates in the synthesis of a variety of organic compounds and pharmaceutically active molecules.

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1][2][3] The organozinc reagent, also known as a 'Reformatsky enolate', is prepared by treating the alpha-halo ester with zinc dust.[3][4] A key advantage of this method is that the organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions with the ester group.[3][4]

Data Presentation

The following tables summarize the key reactants, products, and typical reaction parameters for the Reformatsky reaction of this compound with a representative aldehyde, benzaldehyde (B42025).

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound533-68-6C₆H₁₁BrO₂195.06
BenzaldehydeBenzaldehyde100-52-7C₇H₆O106.12
Ethyl 3-hydroxy-2-methyl-3-phenylpropanoateethyl 3-hydroxy-2-methyl-3-phenylpropanoate24744-96-5C₁₂H₁₆O₃208.25

Table 2: Typical Reaction Conditions and Yield

ParameterValue
SolventAnhydrous Toluene (B28343) and Diethyl Ether
Zinc ActivationIodine crystal
Reaction TemperatureReflux
Reaction Time1 - 2 hours
WorkupAcidic (e.g., 10% H₂SO₄)
PurificationColumn Chromatography
Typical Yield60 - 75% (representative)
Diastereomeric Ratio (syn:anti)60:40 (representative)

Experimental Protocols

This protocol is adapted from a general procedure for the Reformatsky reaction and is provided as a representative example for the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Zinc dust

  • Iodine (crystal)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • 10% Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add zinc dust (1.2 equivalents). Add a single crystal of iodine to activate the zinc surface.

  • Reaction Setup: Gently heat the flask with a heat gun under a stream of inert gas (e.g., nitrogen or argon) to further dry the apparatus and distribute the iodine vapor. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) and freshly distilled benzaldehyde (1.1 equivalents) in a mixture of anhydrous toluene and diethyl ether (e.g., 4:1 v/v) to the activated zinc.

  • Reaction Progression: Gently warm the mixture to initiate the reaction, which is indicated by a color change and the onset of reflux. Once the reaction has started, add the remaining solution of this compound and benzaldehyde dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Quench the reaction by the slow addition of cold 10% sulfuric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10% sulfuric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ethyl 3-hydroxy-2-methyl-3-phenylpropanoate.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with known values.

Mandatory Visualization

Reformatsky_Reaction_Mechanism R1 This compound I1 Zinc Enolate (Reformatsky Reagent) R1->I1 + Zn R2 Zinc (Zn) R2->I1 R3 Benzaldehyde I2 Six-membered Transition State R3->I2 I1->I2 + Benzaldehyde I3 Zinc Alkoxide I2->I3 C-C bond formation P1 Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate I3->P1 Acidic Workup (H₃O⁺)

Caption: Mechanism of the Reformatsky Reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Activate Zinc with Iodine C Initiate reaction with a small amount of reactant solution A->C B Prepare solution of this compound and Benzaldehyde in anhydrous solvent B->C D Add remaining reactants dropwise at reflux C->D E Continue reflux to completion (TLC monitoring) D->E F Quench with cold 10% H₂SO₄ E->F G Extract with organic solvent and wash F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterize product (NMR, IR) I->J

References

Troubleshooting & Optimization

Minimizing side products in Ethyl 2-bromobutanoate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the alkylation of ethyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when alkylating this compound with an enolate?

A1: The main competing side reactions are E2 elimination, O-alkylation, dialkylation, and hydrolysis of the ester. E2 elimination is often a significant issue as this compound is a secondary bromide.[1] O-alkylation can occur because enolates are ambident nucleophiles. Dialkylation is possible if the mono-alkylated product still has an acidic proton, and hydrolysis can be problematic if there is water in the reaction.[1]

Q2: How does the choice of base affect the outcome of the reaction?

A2: The base is critical. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred. It irreversibly and completely forms the enolate, which minimizes self-condensation reactions.[2] Less hindered, strong bases like sodium ethoxide can favor the competing E2 elimination reaction.[3] Using an alkoxide base that doesn't match the ester (e.g., sodium methoxide (B1231860) with an ethyl ester) can lead to transesterification.[4]

Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?

A3: C-alkylation forms a new carbon-carbon bond at the alpha-carbon of the enolate, which is typically the desired outcome. O-alkylation forms a new carbon-oxygen bond, resulting in a vinyl ether byproduct. To favor C-alkylation, it is generally recommended to use "softer" alkylating agents like alkyl bromides or iodides. The reaction temperature can also have an effect, with lower temperatures sometimes favoring C-alkylation.

Q4: Why is my yield low, and I'm detecting an alkene byproduct?

A4: A low yield accompanied by an alkene byproduct strongly suggests that the E2 elimination reaction is outcompeting your desired SN2 alkylation.[1] This is common with secondary alkyl halides like this compound, especially when using a strong, non-hindered base.[1]

Q5: I've observed a product with two newly introduced alkyl groups. What is happening?

A5: This is due to dialkylation. After the first successful alkylation, the product may still have an acidic alpha-hydrogen. The base can then deprotonate this product, forming a new enolate that reacts with a second molecule of the alkylating agent.[2][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of desired product; significant amount of alkene byproduct detected. E2 Elimination: The base is abstracting a beta-hydrogen from the this compound, leading to the formation of an alkene. This is common with secondary halides.[1]- Use a more sterically hindered base (e.g., lithium diisopropylamide (LDA) instead of sodium ethoxide).- Lower the reaction temperature to favor the SN2 pathway.[1]- If possible, use a more nucleophilic, less basic enolate.
Formation of a vinyl ether byproduct. O-Alkylation: The enolate is reacting through its oxygen atom instead of the alpha-carbon.- Ensure you are using an alkyl bromide or iodide, as these "softer" electrophiles favor C-alkylation.- Lowering the reaction temperature may increase the C/O alkylation ratio.
Presence of dialkylated product. Second Alkylation: The mono-alkylated product is being deprotonated and reacting with another equivalent of the alkylating agent.[4]- Use a strict 1:1 stoichiometry of your enolate to this compound.- Add the this compound slowly to the enolate solution to maintain a low concentration of the alkylating agent.[4]- Consider using a slight excess of the enolate precursor.
Product contains a carboxylic acid group instead of an ethyl ester. Hydrolysis: The ester group is being cleaved by water present during the reaction or, more commonly, during the aqueous workup.[1]- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- During workup, keep the mixture cold and minimize contact time with aqueous acid or base.
Final product is a mixture of ethyl and other alkyl esters. Transesterification: The alkoxide base used does not match the ester group (e.g., using sodium methoxide with this compound).[4]- Always use a base with an alkoxide that matches the ester. For ethyl esters, use sodium ethoxide or another non-alkoxide base like LDA or NaH.

Quantitative Data on Product Distribution

Temperature (°C)BaseSolventSN2 Product Yield (%)E2 Product Yield (%)
25Sodium EthoxideEthanol (B145695)1882
80Sodium EthoxideEthanol991

This data is illustrative for a typical secondary bromide and highlights the general trend of increased elimination at higher temperatures.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

This protocol is designed to maximize the yield of the desired C-alkylation product while minimizing side reactions.

1. Reagents and Equipment:

  • Diethyl malonate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous ethanol

  • This compound

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

2. Procedure:

  • Enolate Formation:

    • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

    • In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol with stirring.

    • Cool the solution in an ice bath.

    • Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Cool the enolate solution back down in an ice bath.

    • Slowly add this compound (1.0 equivalent) dropwise to the stirred enolate solution over 30-60 minutes. Maintaining a low temperature and slow addition rate is crucial to minimize the E2 elimination side reaction.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add cold water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to separate the desired product from any unreacted starting materials or side products.

Visualizing Reaction Pathways

alkylation_pathways start This compound + Enolate c_alkylation Desired C-Alkylation (SN2 Product) start->c_alkylation SN2 Pathway (Favored by low temp, sterically hindered base) o_alkylation O-Alkylation Side Product start->o_alkylation O-Alkylation Pathway (Minor pathway with bromide electrophile) elimination E2 Elimination Side Product (Alkene) start->elimination E2 Pathway (Competes with SN2, favored by high temp & strong, non-hindered base)

Caption: Competing reaction pathways in the alkylation of this compound.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions involving ethyl 2-bromobutanoate.

Troubleshooting Guide

Encountering challenges in your reaction? This guide addresses common issues and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reaction Temperature: Temperature is too low, providing insufficient energy for the reaction to proceed at a reasonable rate. 2. Competing Elimination Reaction: The temperature is too high, favoring the E2 elimination pathway, especially with a strong, sterically hindered base.[1][2] 3. Poor Nucleophile: The chosen nucleophile is too weak to displace the bromide leaving group effectively. 4. Inappropriate Solvent: The solvent may not be suitable for an S(_N)2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[3] 5. Deactivated Substrate: The this compound may have degraded.1. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC. See the data table below for illustrative examples. 2. Lower Temperature: If elimination products are significant, reduce the reaction temperature. Consider using a less sterically hindered base if applicable.[1][4] 3. Select a Stronger Nucleophile: Use a stronger, less sterically hindered nucleophile. For example, azide (B81097) (N(_3)(-)) is a good nucleophile for S(_N)2 reactions. 4. Change Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone (B3395972) to enhance the nucleophilicity of your nucleophile.[3] 5. Verify Substrate Quality: Check the purity of the this compound by NMR or GC-MS.
Formation of Significant Elimination Byproduct (Butenes) 1. High Reaction Temperature: As a secondary halide, this compound is prone to E2 elimination at elevated temperatures.[1][5] 2. Strong and/or Bulky Base: The nucleophile is acting as a strong base, promoting proton abstraction.1. Reduce Temperature: Lowering the temperature will favor the S(_N)2 pathway, which has a lower activation energy than the E2 pathway.[6] 2. Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic. For instance, using sodium azide instead of sodium ethoxide will favor substitution.
Reaction is Slow or Stalls 1. Low Temperature: The activation energy barrier is not being overcome. 2. Insufficient Nucleophile Concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3] 3. Poor Leaving Group Ability: While bromide is a good leaving group, its departure might be hindered.1. Increase Temperature: Carefully increase the reaction temperature while monitoring for the formation of elimination byproducts. 2. Increase Nucleophile Concentration: Use a higher concentration of the nucleophile, for example, by using 1.5 to 2 equivalents. 3. Consider a Different Halide: If feasible for your synthesis, the corresponding iodide would be a better leaving group and react faster.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a nucleophilic substitution reaction with this compound?

A good starting point for optimization is typically room temperature (around 25°C) and then gradually increasing the temperature. Since this compound is a secondary halide, it can undergo both S(N)2 and E2 reactions. Lower temperatures generally favor the S(_N)2 pathway.[1]

Q2: How does temperature affect the ratio of substitution to elimination products?

Increasing the reaction temperature will almost always increase the proportion of the elimination product.[1][5] This is because the elimination reaction (E2) has a higher activation energy than the substitution reaction (S(_N)2). At higher temperatures, more molecules have sufficient energy to overcome the E2 activation barrier.[6]

Q3: What type of solvent is best for the nucleophilic substitution of this compound?

For an S(_N)2 reaction, a polar aprotic solvent such as DMF, DMSO, or acetone is generally preferred. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents (like water or alcohols), thus preserving its nucleophilicity.[3]

Q4: Can I use a strong base like sodium hydroxide (B78521) as a nucleophile?

While hydroxide is a strong nucleophile, it is also a strong base. With a secondary halide like this compound, using a strong base will likely lead to a significant amount of the E2 elimination product.[2] It is often better to use a good nucleophile that is a weaker base, such as the azide ion (N(_3)(-)).

Q5: How can I monitor the progress of my reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the relative intensities of the spots or peaks corresponding to the starting material and the product, you can determine the extent of the reaction.

Experimental Protocol: Synthesis of Ethyl 2-azidobutanoate

This protocol describes a representative procedure for the nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation: Illustrative Effect of Temperature on Yield

The following table provides illustrative data on the effect of reaction temperature on the yield of ethyl 2-azidobutanoate from the reaction of this compound with sodium azide in DMF. This data is representative and intended to guide optimization.

Reaction Temperature (°C) Reaction Time (h) Yield of Ethyl 2-azidobutanoate (%) Yield of Elimination Product (%)
252465< 5
50885~10
75470~25
100250~45

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in DMF add_nucleophile Add Sodium Azide dissolve->add_nucleophile heat Heat to Desired Temperature add_nucleophile->heat monitor Monitor by TLC/GC heat->monitor quench Quench and Extract with Diethyl Ether monitor->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Pure Product

Caption: Experimental workflow for the synthesis of ethyl 2-azidobutanoate.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature SN2 SN2 Product (Substitution) temp->SN2 Lower Temp Favors E2 E2 Product (Elimination) temp->E2 Higher Temp Favors nucleophile Nucleophile/Base Strength nucleophile->SN2 Good Nucleophile, Weak Base Favors nucleophile->E2 Strong, Bulky Base Favors solvent Solvent solvent->SN2 Polar Aprotic Favors

Caption: Factors influencing the competition between SN2 and E2 reactions.

References

Improving the yield of Ethyl 2-bromobutanoate in esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2-bromobutanoate in esterification reactions. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the Fischer esterification of 2-bromobutanoic acid with ethanol (B145695) using a strong acid catalyst, such as concentrated sulfuric acid.[1][2] This reaction involves heating the carboxylic acid and an excess of the alcohol under reflux to produce the ester and water.[3]

Q2: Why is my yield of this compound consistently low? A2: Low yields in the Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the amount of ester formed.[4][5] Other factors include incomplete reaction, suboptimal temperature, impure reagents, or loss of product during the workup and purification stages.[4][6]

Q3: How can I drive the esterification reaction to completion and improve the yield? A3: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved in two primary ways, often used in combination:

  • Use a large excess of one reactant: Typically, ethanol is used in large excess, often serving as the solvent. This application of Le Châtelier's Principle pushes the equilibrium towards the formation of the ester.[5][7][8][9]

  • Remove water as it forms: This can be done by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, preventing the reverse reaction from occurring.[6][10][11]

Q4: What are the typical side products in this reaction? A4: Potential side reactions include the dehydration of ethanol to form diethyl ether or ethene, especially at high temperatures with a strong acid catalyst, or the formation of an acid anhydride (B1165640) from two molecules of the carboxylic acid.[8] Additionally, hydrolysis of the ester product back to the carboxylic acid can occur if the temperature is too high or during an improper workup.[1]

Q5: What is the role of the acid catalyst? A5: The acid catalyst, typically H₂SO₄ or p-TsOH, serves two main purposes. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][8] Second, it facilitates the departure of water as a leaving group.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted: The reaction is reversible and may not favor product formation under your current conditions.[4][12] 2. Ineffective water removal: Water produced during the reaction is causing hydrolysis of the ester.[5][6] 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Catalyst inefficiency: The acid catalyst may be old, degraded, or used in an insufficient amount.[6] 5. Reagent degradation: 2-bromobutanoic acid or ethanol may be impure or contain water.[6]1. Increase the molar ratio of ethanol to 2-bromobutanoic acid. Using ethanol as the solvent is a common and effective strategy.[5][8][9] 2. If not already in use, employ a Dean-Stark trap to azeotropically remove water as it forms.[10] 3. Ensure the reaction is heated to reflux, typically between 70-90°C.[1] 4. Use a fresh batch of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid.[8][10] 5. Verify the purity and dryness of your starting materials. Distill reagents if necessary.
Formation of Side Products 1. Reaction temperature too high: Excessive heat can promote side reactions like dehydration of the alcohol.[8] 2. Hydrolysis of the ester: The product is being converted back to the carboxylic acid during the reaction or workup.[1]1. Maintain a controlled reflux. Avoid excessively high temperatures that could degrade the starting materials or products. 2. During the aqueous workup, perform washes quickly and use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and unreacted carboxylic acid.[10]
Difficult Purification 1. Incomplete separation of layers: Emulsions may form during the aqueous workup. 2. Co-distillation: The boiling points of the product and remaining starting materials or byproducts may be close.1. Add a saturated brine solution (NaCl) to help break emulsions and "salt out" the organic product from the aqueous layer. 2. Ensure a thorough workup to remove impurities before distillation. Use fractional distillation under reduced pressure for the best separation.[11][13]

Data Presentation: Synthesis Methods and Yields

Method Starting Materials Catalyst/Reagents Key Conditions Reported Yield Reference
Fischer Esterification 2-Bromobutanoic acid, EthanolConcentrated H₂SO₄Reflux at 70–90°C; Excess ethanol85–92%[1]
Bromination of Hydroxy Ester Ethyl 2-hydroxybutanoateGaseous HBr, Acetic acid40–50°C (maintain below 50°C to prevent hydrolysis)75–82%[1]
From γ-Butyrolactone γ-Butyrolactone, EthanolDry HBr gasHBr addition at 0°C, then hold at 0°C for 24 hours77–84%[13]

Experimental Protocols

Protocol 1: Classical Fischer Esterification of 2-Bromobutanoic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed reaction between 2-bromobutanoic acid and ethanol.

Materials:

  • 2-Bromobutanoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry reflux apparatus.

  • Charging the Flask: In the round-bottom flask, combine 2-bromobutanoic acid and an excess of absolute ethanol (e.g., a 5 to 10-fold molar excess). Ethanol can be used as the solvent.

  • Catalyst Addition: While gently swirling the mixture, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 70-90°C) and maintain for 2-4 hours.[1][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted 2-bromobutanoic acid.[10] Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated brine solution to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by distillation under reduced pressure to obtain pure this compound.[11][13] The boiling point is approximately 177°C at atmospheric pressure and 86°C at 50 mbar.[11][14]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with 2-bromobutanoic acid and excess ethanol B Slowly add conc. H₂SO₄ (catalyst) A->B C Heat mixture to reflux (70-90°C) B->C D Maintain reflux for 2-4 hours (Monitor via TLC/GC) C->D E Cool to room temp D->E F Neutralize with NaHCO₃ solution E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Remove solvent via rotary evaporation I->J K Purify by vacuum distillation J->K L Collect pure Ethyl 2-bromobutanoate K->L

Caption: Experimental workflow for the Fischer esterification of 2-bromobutanoic acid.

troubleshooting_yield start Low Yield of This compound? q1 Is the reaction reversible? start->q1 q2 Was the reaction run to completion? start->q2 Check TLC/GC q3 Are reagents pure and catalyst active? start->q3 Check Purity a1_yes Yes, Fischer esterification is an equilibrium. q1->a1_yes Yes sol1 Strategy 1: Use large excess of ethanol (Le Châtelier's Principle) a1_yes->sol1 sol2 Strategy 2: Remove water as it forms (e.g., Dean-Stark trap) a1_yes->sol2 a2_no No, starting material remains. q2->a2_no No sol3 Increase reaction time or reflux temperature. a2_no->sol3 a3_no Unsure or reagents are old. q3->a3_no No sol4 Use fresh, anhydrous reagents and catalyst. a3_no->sol4

Caption: Troubleshooting decision tree for low yield in esterification reactions.

References

Technical Support Center: Purification of Ethyl 2-bromobutanoate Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of ethyl 2-bromobutanoate reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can include unreacted starting materials such as 2-bromobutyric acid and ethanol.[1][2] Side products from the synthesis, such as compounds from self-condensation or incomplete reactions, may also be present.[3] The specific impurities will depend heavily on the synthetic route employed.[3]

Q2: How do I select an appropriate solvent system for the column chromatography of this compound?

A2: The choice of solvent system is critical for a successful separation.[4] Thin-layer chromatography (TLC) is the best method to determine an effective solvent system.[5][6] A good starting point for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[7]

Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A3: For optimal separation on a column, the target compound, this compound, should have an Rf value between 0.25 and 0.35 on the TLC plate using the chosen solvent system.[5] This range allows for the sample to equilibrate on the column and be fully resolved from impurities.[5]

Q4: My this compound is not eluting from the column. What should I do?

A4: If your compound is not eluting, the mobile phase is likely not polar enough.[8] You should gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can try changing to an 8:2 or 7:3 mixture. It is also possible, though less likely for this compound, that it has decomposed on the silica (B1680970) gel.[9]

Q5: The separation of my product from an impurity is poor, even though they have different Rf values on the TLC plate. What could be the issue?

A5: Several factors could lead to poor separation on the column. Overloading the column with too much crude product is a common cause.[10] Improperly packing the column, leading to channeling or cracking, can also significantly decrease separation efficiency.[8] Finally, eluting the solvent too quickly can prevent proper equilibration and lead to overlapping bands.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities - Inappropriate mobile phase polarity.- Column overloading.- Column channeling or cracking.[8]- Optimize Mobile Phase: Use TLC to find a solvent system where the Rf of this compound is between 0.25-0.35.[5]- Reduce Sample Load: A general guideline is a silica gel to crude material ratio of 30:1 to 100:1 by weight.[10]- Repack Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
This compound elutes too quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.
This compound elutes too slowly or not at all (Low Rf) - The mobile phase is not polar enough.[8]- The compound may have decomposed on the silica gel.[9]- Gradually increase the proportion of the polar solvent in the mobile phase.[10]- Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to check for degradation.[9]
Peak tailing of this compound - Strong interaction with the stationary phase.- Diffusion on the column.- Consider adding a very small amount of a slightly more polar solvent to your mobile phase.- Elute the column at a slightly faster, but still controlled, flow rate.[3]
All fractions are mixed, despite good TLC separation - Co-elution of compounds.- Overloading the column.- Improper column packing.- Re-evaluate your solvent system with TLC, perhaps trying a different solvent combination.- Significantly reduce the amount of crude material loaded onto the column.[10]- Ensure a well-packed column with no visible defects.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the dissolved mixture onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Select the solvent system that provides an Rf value of 0.25-0.35 for the this compound spot and good separation from impurity spots.[5]

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing. Do not let the silica run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase (the solvent system determined by TLC) to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection pack Pack Column with Silica Gel Slurry load Dry Load Crude Product onto Column elute Elute with Chosen Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Ethyl 2-bromobutanoate evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting start Start Purification problem Good Separation? start->problem success Successful Purification problem->success Yes check_rf Check Rf on TLC (Aim for 0.25-0.35) problem->check_rf No check_loading Check Sample Load (Ratio > 30:1) check_rf->check_loading check_packing Check Column Packing (No Cracks/Channels) check_loading->check_packing

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Troubleshooting ATRP Initiated by Ethyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during ATRP, with a specific focus on troubleshooting low initiation efficiency when using Ethyl 2-bromobutanoate as an initiator.

Frequently Asked Questions (FAQs)

Q1: What is a typical initiation efficiency for this compound in ATRP, and why is it important?

A1: The initiation efficiency of an ATRP initiator refers to the percentage of initiator molecules that successfully start a growing polymer chain. For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation.[1] this compound is a secondary alkyl halide initiator. While efficient, its initiation rate can be lower than tertiary alkyl halides like ethyl 2-bromoisobutyrate.[2][3] An efficiency approaching 100% is ideal, as it ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution (low dispersity, Đ) and predictable molecular weights.[1] Low initiation efficiency results in a broader dispersity and a final molecular weight that is higher than theoretically calculated, as fewer chains are initiated than intended.

Q2: How does the structure of this compound affect its initiation efficiency?

A2: The reactivity of alkyl halide initiators in ATRP follows the order: tertiary > secondary > primary.[3][4] This is due to the stability of the resulting radical and the carbon-halogen bond dissociation energy. This compound, being a secondary bromide, is generally less reactive than a tertiary bromide.[2] The presence of an α-ester group helps to stabilize the radical formed upon activation, making it a suitable initiator for many monomers.[4]

Q3: Can impurities in this compound affect the polymerization?

A3: Yes, impurities in the initiator can significantly inhibit or retard the polymerization.[5] Common impurities might include water, other organic compounds, or degradation products. It is crucial to use a high-purity initiator or purify it before use. Purification can be achieved through methods such as distillation under reduced pressure. The purity should be verified using analytical techniques like NMR or GC.[5]

Q4: What are the key reaction parameters that influence the initiation efficiency of this compound?

A4: Several factors critically influence initiation efficiency:

  • Catalyst System: The choice of the copper catalyst (e.g., CuBr) and ligand (e.g., PMDETA, Me6TREN) is crucial. The catalyst's redox potential and the stability of the copper complexes formed affect the activation rate constant (k_act).[4][6] More active catalysts can improve the initiation from less reactive initiators.

  • Solvent: The polarity of the solvent can significantly impact the ATRP equilibrium and the activation rate constants.[7][8] Generally, more polar solvents can increase the rate of activation.[4][7]

  • Temperature: The reaction temperature affects the rate of initiation. Higher temperatures can increase the activation rate but may also lead to side reactions if not optimized.[2]

  • Purity of Reagents: Oxygen and other impurities in the monomer, solvent, or catalyst system can terminate radicals and deactivate the catalyst, leading to poor initiation.[9]

Troubleshooting Guide for Low Initiation Efficiency

This guide provides a structured approach to diagnosing and resolving issues of low initiation efficiency with this compound.

Problem: The polymerization is very slow or does not start at all.

This is a common and critical issue that often points to fundamental problems with the reaction setup or reagents.

Possible Cause Troubleshooting Step Rationale
Oxygen Contamination Ensure all reagents (monomer, solvent, initiator) are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or purging with an inert gas (Argon or Nitrogen).[9]Oxygen is a radical scavenger and can terminate the propagating radicals, preventing polymerization.
Impure Initiator Purify the this compound via distillation under reduced pressure. Verify purity using NMR or GC.[5]Impurities can act as inhibitors or chain transfer agents, halting the polymerization.
Inactive Catalyst Use fresh, high-purity Cu(I)Br. Ensure it has not been oxidized to Cu(II) (indicated by a green/blue color instead of white/slightly off-white). Store under an inert atmosphere.The Cu(I) species is the activator in ATRP. Oxidation to Cu(II) renders it inactive for initiation.
Incorrect Temperature Verify the reaction temperature is appropriate for the chosen catalyst system and monomer. For many common systems, temperatures between 60-90°C are used.[10]The activation of the initiator is temperature-dependent. A temperature that is too low will result in a very slow initiation rate.[5]

Problem: The polymerization starts, but the final molecular weight is much higher than the theoretical value, and the dispersity (Đ) is high (>1.5).

This scenario suggests that the number of initiated chains is significantly lower than the number of initiator molecules added.

Possible Cause Troubleshooting Step Rationale
Slow Initiation Rate 1. Switch to a more active catalyst system. Use a ligand that forms a more reducing Cu(I) complex, such as Me6TREN instead of PMDETA.[6] 2. Increase the reaction temperature. A moderate increase in temperature can enhance the activation rate constant (k_act).[2]A slow initiation rate compared to the propagation rate means that new chains are starting throughout the polymerization, leading to a broad molecular weight distribution. More active catalysts increase k_act.[3]
Suboptimal Solvent Choice Evaluate the solvent polarity. Consider using a more polar solvent like anisole (B1667542) or dimethylformamide (DMF) to potentially increase the activation rate constant.[7][8]The solvent polarity influences the ATRP equilibrium constant (K_ATRP). More polar solvents can stabilize the Cu(II) species, shifting the equilibrium towards the activated state.[4]
Presence of Chain Transfer Agents Purify the monomer and solvent to remove any potential chain transfer agents.[11]Chain transfer reactions can terminate growing chains and initiate new ones, leading to a deviation from the expected molecular weight and higher dispersity.
Side Reactions of the Initiator While less common for this specific initiator, consider potential side reactions. Analyze the reaction mixture by NMR or GC to identify any unexpected byproducts.[12]Side reactions can consume the initiator without leading to polymerization, reducing its effective concentration.

Quantitative Data Summary

The following table summarizes the relative activation rate constants for different types of α-bromoester initiators, illustrating the structural effect on reactivity.

Initiator TypeRelative Activation Rate Constant (k_act) RatioExample
Primary α-bromoester~1Methyl 2-bromopropionate
Secondary α-bromoester ~10 This compound
Tertiary α-bromoester~80Ethyl 2-bromoisobutyrate
Data adapted from literature reports on ATRP kinetics.[2][3]

Experimental Protocols

Protocol 1: Purification of this compound

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Connect the apparatus to a vacuum pump and a cold trap.

    • Gradually reduce the pressure and gently heat the flask using an oil bath.

    • Collect the fraction that distills at the correct boiling point and pressure.

    • Store the purified initiator under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

  • Verification: Confirm the purity of the distilled product using ¹H NMR and/or Gas Chromatography (GC).

Protocol 2: General Procedure for a Test ATRP Reaction

  • Reagent Preparation:

    • Purify the monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina (B75360) to remove the inhibitor.

    • Deoxygenate the purified monomer, solvent, and a stock solution of the initiator by bubbling with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br and the ligand under an inert atmosphere.

    • Add the deoxygenated solvent via a degassed syringe to dissolve the catalyst complex.

    • Add the deoxygenated monomer to the flask.

    • Place the flask in a preheated oil bath at the desired reaction temperature and allow it to equilibrate.

  • Initiation:

    • Inject the required amount of the deoxygenated this compound stock solution into the reaction mixture to start the polymerization.

  • Monitoring and Termination:

    • Take samples periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by Size Exclusion Chromatography - SEC/GPC).

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The solution will turn green/blue as the copper catalyst oxidizes.

    • The polymer can be purified by precipitation into a non-solvent (e.g., methanol (B129727) for polystyrene).

Visualizations

ATRP_Initiation_Workflow cluster_reagents Reagent Preparation cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis Initiator This compound Deoxygenation Deoxygenation Initiator->Deoxygenation Monomer Monomer Monomer->Deoxygenation Catalyst Cu(I)Br/Ligand Mixing Mixing in Schlenk Flask Catalyst->Mixing Solvent Solvent Solvent->Deoxygenation Deoxygenation->Mixing Heating Heating to Reaction Temp Mixing->Heating Initiation Initiation Heating->Initiation Propagation Propagation Initiation->Propagation Monitoring Monitoring (NMR, SEC) Propagation->Monitoring Termination Termination Monitoring->Termination Purification Purification Termination->Purification

Caption: Experimental workflow for a typical ATRP experiment.

Troubleshooting_Logic Start Low Initiation Efficiency Observed Q1 Is polymerization occurring at all? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 High Đ and M_n > M_n,th? A1_Yes->Q2 Check_Purity Check Purity: - Initiator - Monomer - Solvent A1_No->Check_Purity Check_Oxygen Check for Oxygen Contamination A1_No->Check_Oxygen Check_Catalyst Verify Catalyst Activity (Cu(I) state) A1_No->Check_Catalyst Check_Temp Confirm Reaction Temperature A1_No->Check_Temp A2_Yes Yes Q2->A2_Yes Yes Optimize_Catalyst Use More Active Catalyst/Ligand A2_Yes->Optimize_Catalyst Optimize_Solvent Increase Solvent Polarity A2_Yes->Optimize_Solvent Optimize_Temp Increase Temperature A2_Yes->Optimize_Temp

Caption: Troubleshooting decision tree for low initiation efficiency in ATRP.

References

Identifying and removing unreacted 2-bromobutyric acid from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing unreacted 2-bromobutyric acid from your product mixture. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in your purification efforts.

Analytical Identification of 2-Bromobutyric Acid

Before attempting to remove unreacted 2-bromobutyric acid, it is crucial to confirm its presence and, if possible, quantify it. This will help you select the most appropriate purification strategy and assess its effectiveness.

Frequently Asked Questions (FAQs): Analytical Identification

  • Q1: How can I qualitatively confirm the presence of 2-bromobutyric acid in my crude product?

    • A1: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. Spot your crude product mixture alongside a standard of 2-bromobutyric acid on a silica (B1680970) gel TLC plate. Elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The presence of a spot in your crude mixture that corresponds to the Rf value of the 2-bromobutyric acid standard indicates its presence. Due to the polar carboxylic acid group, 2-bromobutyric acid will likely have a low Rf value on a polar stationary phase like silica gel.[1][2]

  • Q2: What are the best methods for quantifying the amount of unreacted 2-bromobutyric acid?

    • A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for quantification.[3] GC-MS can separate the 2-bromobutyric acid from other components and provide its concentration based on peak area relative to a standard. qNMR, using an internal standard with a known concentration, allows for direct quantification by comparing the integral of a characteristic 2-bromobutyric acid peak to the integral of a peak from the internal standard.

  • Q3: Can I use spectroscopic methods for identification?

    • A3: Yes, spectroscopic data can confirm the identity of 2-bromobutyric acid. The NIST WebBook provides reference spectra, including mass spectrometry and IR data.[4][5][6] Key spectroscopic features to look for include:

      • ¹H NMR: A characteristic triplet around 1.0 ppm (CH₃), a multiplet around 2.0 ppm (CH₂), a triplet around 4.2 ppm (CHBr), and a broad singlet for the carboxylic acid proton (>10 ppm).

      • ¹³C NMR: Resonances for the methyl, methylene, alpha-carbon, and carbonyl carbon.

      • FTIR: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[7][8]

Removal of Unreacted 2-Bromobutyric Acid

Several standard organic chemistry techniques can be employed to remove unreacted 2-bromobutyric acid from your product mixture. The choice of method will depend on the properties of your desired product, the scale of your reaction, and the required level of purity.

Method Selection Guide

The following diagram provides a logical workflow for selecting the most appropriate purification method.

PurificationWorkflow Decision Workflow for Removing 2-Bromobutyric Acid start Crude Product Mixture (Contains 2-Bromobutyric Acid) product_properties Assess Product Properties: - Stability (pH, heat) - Polarity - Boiling Point start->product_properties extraction Acid-Base Extraction product_properties->extraction Product is stable to base and has different polarity chromatography Column Chromatography product_properties->chromatography Product has different polarity (High purity required) distillation Vacuum Distillation product_properties->distillation Product has a significantly different boiling point and is thermally stable end Purified Product extraction->end chromatography->end distillation->end

Caption: A decision tree to guide the selection of the appropriate purification method.

Quantitative Data Summary

The following table provides an estimated comparison of the efficiency of different purification methods for the removal of 2-bromobutyric acid. The actual efficiency will vary depending on the specific properties of the product and the experimental conditions.

Purification MethodEstimated Removal Efficiency (per pass)Key Considerations
Acid-Base Extraction 80-95%Highly effective for acidic impurities. Requires the product to be stable to basic conditions. Multiple extractions may be necessary.[9]
Column Chromatography >98%Can achieve very high purity. The choice of stationary and mobile phases is critical. May be time-consuming and require larger solvent volumes for large-scale purifications.
Vacuum Distillation 90-99%Effective for products with a significantly different boiling point from 2-bromobutyric acid. Requires the product to be thermally stable.[10]

Disclaimer: The removal efficiencies are estimates and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for removing acidic impurities like 2-bromobutyric acid from a neutral or basic organic product.

Materials:

  • Crude product mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product mixture in a suitable organic solvent that is immiscible with water.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.[11]

  • Allow the layers to separate. The deprotonated 2-bromobutyrate (B1202233) salt will be in the upper aqueous layer (assuming the organic solvent is denser than water).

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution (steps 3-6) two more times to ensure complete removal of the acid.

  • Wash the combined organic layers with brine to remove any residual water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase. It is suitable for achieving high levels of purity.

Materials:

  • Crude product mixture

  • Silica gel (for the stationary phase)

  • A suitable solvent system (mobile phase), e.g., a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC first.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluting solvent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the side of the column gently to dislodge air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully add the sample to the top of the column.

  • Elute the column:

    • Begin eluting with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

    • Collect fractions in separate tubes.

  • Analyze the fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your desired product, free from 2-bromobutyric acid.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This technique is suitable for separating liquids with different boiling points, especially for compounds that are sensitive to high temperatures.

Materials:

  • Crude product mixture

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and gauge

  • Heating mantle and stirrer

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Place the crude product mixture in the round-bottom flask with a stir bar.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, slowly heat the mixture.

  • Collect the fraction that distills at the boiling point of your desired product at the given pressure. 2-Bromobutyric acid has a boiling point of 99-103 °C at 10 mmHg.[10] Your product should have a significantly different boiling point for this method to be effective.

  • Monitor the temperature throughout the distillation to ensure a clean separation.

Troubleshooting Guide

General Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Purification Issues start Purification Attempted check_purity Analyze Product Purity (TLC, GC-MS, NMR) start->check_purity impure Product is Still Impure check_purity->impure 2-Bromobutyric acid still present pure Product is Pure check_purity->pure Successful troubleshoot Identify the Issue impure->troubleshoot extraction_issue Extraction Incomplete troubleshoot->extraction_issue Extraction Used chromatography_issue Poor Separation in Column Chromatography troubleshoot->chromatography_issue Chromatography Used distillation_issue Co-distillation or Decomposition troubleshoot->distillation_issue Distillation Used optimize_extraction Optimize Extraction: - More washes - Check pH of base extraction_issue->optimize_extraction optimize_chromatography Optimize Chromatography: - Adjust solvent polarity - Change stationary phase chromatography_issue->optimize_chromatography optimize_distillation Optimize Distillation: - Adjust pressure - Use a fractionating column distillation_issue->optimize_distillation optimize_extraction->start optimize_chromatography->start optimize_distillation->start

Caption: A workflow for troubleshooting common issues during the purification process.

Frequently Asked Questions (FAQs): Troubleshooting

  • Q4: I performed an acid-base extraction, but my product is still contaminated with 2-bromobutyric acid. What went wrong?

    • A4: There are several possibilities:

      • Insufficient Extractions: You may not have performed enough washes with the basic solution. Try increasing the number of extractions.

      • Incorrect Base: Ensure the base you are using is strong enough to deprotonate 2-bromobutyric acid (pKa ~2.9). Sodium bicarbonate is generally sufficient, but for some product mixtures, a stronger base like sodium carbonate or dilute sodium hydroxide (B78521) might be needed, provided your product is stable in stronger basic conditions.[11]

      • Emulsion Formation: If an emulsion formed between the organic and aqueous layers, the separation would be inefficient. To break an emulsion, try adding brine or filtering the mixture through a pad of celite.

  • Q5: My product and 2-bromobutyric acid are not separating well on my silica gel column. What can I do?

    • A5:

      • Optimize the Mobile Phase: Your solvent system may not have the optimal polarity. Use TLC to test different solvent ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A good starting point for column separation is an Rf value of around 0.2-0.3 for your desired compound.

      • Consider a Different Stationary Phase: If your product is also acidic, separation on silica gel (which is acidic) can be challenging. You might consider using a different stationary phase, such as alumina (B75360) (basic or neutral), or a reverse-phase column (e.g., C18) with a suitable polar mobile phase.[12]

  • Q6: During vacuum distillation, the 2-bromobutyric acid is co-distilling with my product.

    • A6: This indicates that the boiling points of your product and 2-bromobutyric acid are too close at the pressure you are using.

      • Adjust the Vacuum: Try a different pressure. The boiling points of the two compounds may diverge more at a lower or higher pressure.

      • Use a Fractionating Column: A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, which can significantly improve the separation of liquids with close boiling points.

  • Q7: My product is an acid. How can I selectively remove 2-bromobutyric acid?

    • A7: This is a more challenging separation.

      • Selective Extraction: If there is a significant difference in the pKa values of your product acid and 2-bromobutyric acid, you may be able to perform a selective extraction using a carefully chosen base and controlling the pH.[13]

      • Chromatography: Column chromatography is likely the best option here. You will need to carefully optimize your stationary and mobile phases to achieve separation based on other differences in their properties, such as polarity.

      • Derivatization: In some cases, it may be possible to selectively react either your product or the 2-bromobutyric acid to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the original compound if necessary.

References

Strategies to avoid biphenyl formation in Grignard reactions with bromoarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of biphenyl (B1667301) byproduct in Grignard reactions involving bromoarenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of biphenyl formation in a Grignard reaction with a bromoarene?

A1: Biphenyl is an undesired byproduct that primarily forms through a homocoupling reaction. This can occur in two main ways: the coupling of two aryl radicals formed during the reaction of the bromoarene with magnesium, or the reaction of the formed Grignard reagent (arylmagnesium bromide) with unreacted bromoarene.[1]

Q2: What are the key reaction parameters that influence the formation of biphenyl?

A2: The formation of biphenyl is significantly influenced by the concentration of the bromoarene in the reaction mixture and the reaction temperature. High concentrations of the bromoarene and elevated temperatures are known to favor the formation of this byproduct.[2]

Q3: How can I visually identify the biphenyl byproduct in my crude product?

A3: Biphenyl is often observed as a yellowish, crystalline solid.[2] Its presence can be confirmed by thin-layer chromatography (TLC) using a suitable solvent system, such as dichloromethane, where it will have a different Rf value than the desired product.[2]

Q4: Are there any specific catalysts that can help reduce biphenyl formation?

A4: While Grignard reactions are typically uncatalyzed, in the related field of cross-coupling reactions, the choice of catalyst and ligands can influence homocoupling. For instance, certain iron-based catalysts with specific ligands have been shown to suppress the homocoupling of Grignard reagents.[3] However, for a standard Grignard reaction, controlling the reaction conditions is the most common and effective strategy.

Q5: How can I remove the biphenyl byproduct from my final product?

A5: Biphenyl can often be removed from the desired product through purification techniques such as recrystallization or trituration.[2] Trituration with a solvent in which the desired product is insoluble but the biphenyl is soluble, such as cold petroleum ether, is a common and effective method.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy Rationale
High yield of biphenyl byproduct High concentration of bromoareneAdd the bromoarene solution dropwise to the magnesium suspension over an extended period.Slow addition maintains a low concentration of the bromoarene, minimizing the rate of the homocoupling side reaction.
High reaction temperatureMaintain a gentle reflux during the reaction and consider running the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath.Lower temperatures reduce the rate of radical formation and subsequent coupling reactions that lead to biphenyl.
Incomplete reaction of magnesiumEnsure the magnesium turnings are fresh and activated.An oxide layer on the magnesium can prevent it from reacting efficiently, leaving unreacted bromoarene to form biphenyl. Activation exposes fresh magnesium surfaces.
Reaction is sluggish and biphenyl is a major product Poorly activated magnesiumActivate the magnesium turnings before starting the reaction. This can be done by stirring them vigorously in the dry flask to break them up, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.Activated magnesium initiates the Grignard reagent formation more effectively, leading to a more complete reaction and less unreacted bromoarene.
Difficulty in separating biphenyl from the product Similar solubility of product and byproductUse trituration with a non-polar solvent like petroleum ether.Biphenyl is generally more soluble in non-polar solvents than many Grignard reaction products, allowing for its selective removal.[2]

Data Presentation

The following tables illustrate the expected qualitative impact of key reaction parameters on the formation of biphenyl byproduct. Note that these are for illustrative purposes to demonstrate the underlying principles.

Table 1: Effect of Bromoarene Addition Rate on Biphenyl Formation

Addition Rate Relative Bromoarene Concentration Expected Biphenyl Yield
Rapid (all at once)HighHigh
Moderate (over 10-15 mins)MediumModerate
Slow (dropwise over 30-60 mins)LowLow

Table 2: Effect of Reaction Temperature on Biphenyl Formation

Reaction Temperature Relative Rate of Homocoupling Expected Biphenyl Yield
High (e.g., vigorous reflux)HighHigh
Moderate (e.g., gentle reflux)MediumModerate
Low (e.g., 0-5 °C)LowLow

Experimental Protocols

Protocol 1: Minimizing Biphenyl in the Synthesis of Phenylmagnesium Bromide

This protocol is adapted from established procedures and emphasizes techniques to reduce biphenyl formation.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer), all oven-dried.

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Fit the three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a glass stopper. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This helps to activate the magnesium surface.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene/ether solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it does not start, gently warm the flask.

  • Slow Addition: Once the reaction has started, add the remainder of the bromobenzene solution dropwise from the dropping funnel over a period of 30-60 minutes to maintain a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent with minimized biphenyl impurity.

Protocol 2: Purification of a Crude Grignard Product Containing Biphenyl

This protocol describes the removal of biphenyl from a crude product by trituration.

Materials:

  • Crude product containing biphenyl

  • Petroleum ether (or hexane)

  • Beaker or Erlenmeyer flask

  • Spatula

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Transfer Crude Product: Place the crude solid product into a beaker or Erlenmeyer flask.

  • Add Solvent: Add a small volume of cold petroleum ether to the solid.

  • Trituration: Cool the mixture in an ice bath and stir with a spatula. The desired product should remain as a solid, while the more soluble biphenyl will dissolve in the petroleum ether.[2] The petroleum ether may become yellowish.

  • Isolation: Collect the purified solid product by vacuum filtration and wash it with a small amount of fresh, cold petroleum ether.

  • Biphenyl Recovery (Optional): The biphenyl byproduct can be recovered by evaporating the solvent from the filtrate.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Activate Magnesium A->B C Initiate Reaction B->C D Slow Dropwise Addition of Bromoarene C->D E Maintain Gentle Reflux D->E F Quench Reaction E->F G Extract Product F->G H Triturate with Petroleum Ether G->H I Isolate Pure Product H->I

Caption: Workflow for minimizing biphenyl formation.

Troubleshooting_Tree Start High Biphenyl Formation Observed Q1 Was the Bromoarene Added Slowly? Start->Q1 A1_No Action: Use Slow, Dropwise Addition Q1->A1_No No Q2 Was the Reaction Temperature Controlled? Q1->Q2 Yes End Biphenyl Formation Minimized A1_No->End A2_No Action: Maintain Gentle Reflux / Use Ice Bath Q2->A2_No No Q3 Was the Magnesium Activated? Q2->Q3 Yes A2_No->End A3_No Action: Use Iodine or Mechanical Activation Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for biphenyl byproduct.

References

Technical Support Center: Work-up of Ethyl 2-Bromobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving ethyl 2-bromobutanoate. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the quenching and purification of reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving this compound?

A1: The appropriate quenching procedure depends on the specific reagents used in your reaction. For reactions involving organometallic reagents or strong bases, a common approach is to cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)[1]. For other reactions, quenching with cold water or dilute acid may be appropriate. The primary goals of quenching are to neutralize any reactive species and to begin the separation of your product from the reaction mixture.

Q2: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?

A2: Emulsion formation is a common issue when performing extractions. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Evaporation: If the emulsion is persistent, you can evaporate the organic solvent, and then redissolve the residue in a fresh portion of the extraction solvent.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

Q3: How can I minimize the hydrolysis of my this compound product during work-up?

A3: Esters can undergo hydrolysis under both acidic and basic conditions, especially with prolonged exposure or at elevated temperatures. To minimize hydrolysis:

  • Use Mild Conditions: Whenever possible, use mild quenching and washing reagents. For example, a dilute solution of a weak acid or base is preferable to a concentrated one.

  • Keep it Cold: Perform the quenching and extractions at low temperatures (e.g., in an ice bath).

  • Work Quickly: Minimize the contact time between your product and the aqueous phases.

  • Neutralize Promptly: After acidic or basic washes, wash the organic layer with water and then brine to remove any residual acid or base.

Q4: In which layer should I expect to find my this compound product during extraction?

A4: this compound is a relatively nonpolar organic molecule. It is soluble in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane, but it is insoluble in water[2][3]. Therefore, you will find your product in the organic layer during a standard aqueous extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of your this compound reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up 1. Product is water-soluble and was lost in the aqueous layer. 2. The ester hydrolyzed during work-up. 3. Incomplete extraction from the aqueous layer.1. While this compound itself has low water solubility, reaction byproducts or complexes might increase its aqueous solubility. Try back-extracting the aqueous layer with a fresh portion of organic solvent. 2. Review your work-up conditions. Use milder acidic/basic washes, work at lower temperatures, and reduce the duration of the work-up. Analyze the aqueous layer for the presence of 2-bromobutanoic acid. 3. Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.
Formation of an Insoluble Precipitate at the Interface The reaction has produced an insoluble salt or byproduct.1. Add more water and organic solvent to attempt to dissolve the precipitate. 2. If the precipitate remains, filter the entire mixture before proceeding with the separation of the liquid layers.
Difficulty in Separating Layers The densities of the organic and aqueous layers are very similar.1. Add a solvent with a significantly different density to the organic layer (e.g., hexanes to increase volume and lower density, or a chlorinated solvent to increase density). 2. Add brine to the aqueous layer to increase its density.
Product is Contaminated with Starting Material Incomplete reaction.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) before repeating the experiment. Purification by column chromatography may be necessary to separate the product from the starting material.
Product is Contaminated with an Unknown Impurity A side reaction has occurred.Characterize the impurity using techniques like NMR, IR, and Mass Spectrometry to identify its structure. This can provide insights into the side reaction and help in optimizing the reaction or work-up conditions to avoid it in the future.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

Compound Solvent Solubility Reference
Ethyl 2-bromoisobutyrateWaterInsoluble[2][3]
Ethyl 2-bromoisobutyrateEthanolSoluble[3]
Ethyl 2-bromoisobutyrateDiethyl EtherSoluble[3]
Ethyl 2-bromoisobutyrateEthyl AcetateSoluble[2]
Ethyl 2-bromoisobutyrateDichloromethaneSoluble[2]
Ethyl 2-bromoisobutyrateDimethyl SulfoxideSoluble[2]

Table 2: Stability of Esters to Hydrolysis

Condition Rate of Hydrolysis Notes Reference
Acidic (low pH) CatalyzedThe reaction is reversible. Excess water drives the equilibrium towards hydrolysis.[4]
Neutral (pH ~7) SlowGenerally, the hydrolysis rate is at a minimum in the neutral pH range.[4]
Basic (high pH) Catalyzed (Saponification)The reaction is irreversible and typically faster than acid-catalyzed hydrolysis.[5]

Note: The exact rate of hydrolysis is dependent on the specific ester, temperature, and pH. The information provided is a general trend for carboxylic acid esters.

Experimental Protocols

Standard Aqueous Work-up Protocol for an this compound Reaction

This protocol provides a general guideline for the work-up of a reaction where this compound is the expected product. Always refer to the specific procedure for your reaction and be aware of the reactivity of all components in your reaction mixture.

  • Quenching:

    • Cool the reaction mixture in an ice bath (0°C).

    • Slowly add the appropriate quenching solution (e.g., saturated aqueous NH₄Cl, cold water, or dilute acid) with vigorous stirring. Monitor for any temperature changes or gas evolution.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the product should be the top layer if using a solvent less dense than water (like diethyl ether or ethyl acetate) and the bottom layer if using a solvent denser than water (like dichloromethane).

    • Drain the aqueous layer.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Washing the Organic Layer:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • Water: To remove any water-soluble impurities.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts. Be cautious as this can cause gas evolution (CO₂).

      • Brine (saturated aqueous NaCl): To remove the bulk of the dissolved water from the organic layer and help break any emulsions.

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

    • Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as distillation or column chromatography, depending on its properties and the nature of any impurities.

Mandatory Visualization

Workup_Workflow start Reaction Mixture (Post-Reaction) quench Quench Reaction (e.g., sat. aq. NH4Cl, H2O) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract separate Separate Layers extract->separate No Problem emulsion Emulsion Forms extract->emulsion Problem? wash Wash Organic Layer (H2O, NaHCO3, Brine) separate->wash aqueous_layer Aqueous Layer (Waste or Back-Extraction) separate->aqueous_layer dry Dry Organic Layer (e.g., MgSO4, Na2SO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate crude_product Crude this compound evaporate->crude_product purify Purification (e.g., Distillation, Chromatography) crude_product->purify pure_product Pure this compound purify->pure_product break_emulsion Break Emulsion (Add Brine, Filter, etc.) emulsion->break_emulsion Yes break_emulsion->separate

Caption: Workflow for the work-up of an this compound reaction.

References

Technical Support Center: Ethyl 2-bromobutanoate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ethyl 2-bromobutanoate purity on the kinetics of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the initiator, this compound, so critical for controlled polymerization kinetics?

A1: In controlled radical polymerization techniques like ATRP, the initiator concentration directly determines the number of growing polymer chains.[1] The fundamental principle of ATRP relies on a dynamic equilibrium between active (propagating) radical species and dormant species, which is mediated by a transition metal catalyst.[2][3] Impurities can disrupt this delicate equilibrium in several ways:

  • Reacting with the catalyst: Impurities can coordinate with or react with the metal catalyst, changing its oxidation state or activity and thus altering the activation (k_act) and deactivation (k_deact) rate constants.

  • Initiating new chains uncontrollably: Some impurities may act as unintended initiators, leading to a loss of control over molecular weight and an increase in dispersity (Đ).

  • Terminating growing chains: Certain impurities can react with the propagating radicals, causing premature termination and broadening the molecular weight distribution.

Q2: What are the most common impurities in commercial this compound and how do they originate?

A2: Common impurities often stem from the synthesis and storage of this compound. Synthesis routes like the esterification of 2-bromobutyric acid or the bromination of ethyl butyrate (B1204436) can leave behind starting materials and byproducts.[4][5]

  • 2-Bromobutyric Acid: Incomplete esterification leaves residual acid.

  • Ethanol: Used in the esterification process and can remain if not fully removed.[5]

  • Water: Can be introduced during synthesis work-up or from atmospheric moisture during storage.

  • Other Alkyl Halides: Side reactions during bromination can produce isomers or di-halogenated species.

  • Decomposition Products: Over time, particularly with exposure to light or heat, the initiator can degrade, potentially forming HBr.

Q3: How do specific impurities affect Atom Transfer Radical Polymerization (ATRP) kinetics?

A3: Different impurities have distinct effects on the polymerization process:

  • Acidic Impurities (e.g., 2-bromobutyric acid, HBr): These can protonate the ligand attached to the copper catalyst. This reduces the catalyst's ability to activate the dormant chains (lowers k_act), leading to slow or stalled polymerizations.

  • Water and Alcohols (e.g., Ethanol): Protic impurities can interfere with the catalyst complex, particularly in sensitive systems. In some cases, they can affect the solubility and stability of the catalyst complex, leading to inconsistent kinetics.[6]

  • Other Halogenated Compounds: If these compounds can also be activated by the ATRP catalyst, they may initiate new chains at different rates. This leads to a loss of control over the polymerization, resulting in polymers with high dispersity (Đ) or multimodal molecular weight distributions.[7][8]

Troubleshooting Guide

Q4: My polymerization is extremely slow or fails to initiate. Could the purity of my this compound be the problem?

A4: Yes, this is a classic symptom of initiator contamination, particularly with acidic impurities.

  • Possible Cause: Residual 2-bromobutyric acid or HBr from initiator degradation is likely protonating the ligand of your ATRP catalyst. This deactivates the catalyst, preventing the activation of the initiator to form propagating radicals.

  • Recommended Actions:

    • Test the Initiator: Check the pH of a washed sample of your initiator.

    • Purify the Initiator: Wash the this compound with a mild base (e.g., saturated sodium bicarbonate solution), followed by water, and then dry it over an anhydrous salt (e.g., MgSO₄). For the highest purity, perform a vacuum distillation.

    • Verify Reagent Purity: Ensure all other reagents, especially the monomer and solvent, are free from inhibitors and water.[9]

Q5: My GPC results show a high dispersity (Đ > 1.3) or a bimodal distribution. How can the initiator be responsible?

A5: High dispersity or multiple peaks in the GPC trace suggest a loss of control over the polymerization, which can be directly linked to initiator purity.

  • Possible Cause 1 (High Đ): Slow initiation compared to propagation. If the initiator activates more slowly than the polymer chains propagate, new chains are formed throughout the reaction, broadening the molecular weight distribution. This can be exacerbated by impurities that partially poison the catalyst.

  • Possible Cause 2 (Bimodal Distribution): Presence of an impurity that also acts as an initiator but with a different activation rate constant. For example, if your initiator is contaminated with a more reactive alkyl halide, it will generate a separate population of faster-growing chains.[7]

  • Recommended Actions:

    • Purify the Initiator: As detailed above, purification is essential to ensure you are using a single, clean initiating species.

    • Optimize Reaction Conditions: Ensure your catalyst system is active enough to promote fast initiation from this compound. The rate of activation should be at least as fast as the rate of propagation for a well-controlled system.[10]

Quantitative Data Summary

The precise quantitative impact of impurities depends heavily on the specific polymerization conditions (monomer, catalyst, ligand, temperature). However, the following table summarizes the expected qualitative and relative effects of common impurities on key kinetic parameters in ATRP.

ImpurityPotential SourceEffect on Activation Rate (k_act)Effect on Deactivation Rate (k_deact)Overall Impact on Polymerization RateImpact on Dispersity (Đ)
2-Bromobutyric Acid Synthesis byproductSignificant DecreaseMinor EffectSignificant Decrease / StallingIncrease
Water / Ethanol Synthesis/StorageModerate DecreaseModerate DecreaseVariable / DecreaseIncrease
More Reactive Alkyl Halide Synthesis byproductN/A (Acts as 2nd initiator)N/AApparent Rate may changeSignificant Increase (Bimodality)
Less Reactive Alkyl Halide Synthesis byproductN/A (Acts as 2nd initiator)N/AApparent Rate may changeSignificant Increase (Bimodality)

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a standard procedure to remove acidic impurities and water.

  • Washing: In a separatory funnel, dilute the crude this compound with an equal volume of a non-polar solvent (e.g., diethyl ether). Wash the solution sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2x volumes). Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

    • Deionized water (2x volumes).

    • Brine (saturated NaCl solution) (1x volume) to aid in separating the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Vacuum Distillation: For the highest purity, distill the washed and dried product under reduced pressure. Collect the fraction that boils at the correct temperature for this compound. Store the purified initiator under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Protocol 2: General Protocol for ATRP of Methyl Methacrylate (B99206) (MMA)

This protocol is an example of a "normal" ATRP and assumes all reagents have been properly purified.

  • Reagents:

    • Monomer: Methyl methacrylate (MMA), inhibitor removed

    • Initiator: Purified this compound (EBrB)

    • Catalyst: Copper(I) Bromide (CuBr)

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

    • Solvent: Anisole (or other suitable solvent)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

    • Add the solvent (e.g., 5 mL) and MMA (e.g., 5 mL, 46.7 mmol).

    • Add the ligand, PMDETA (e.g., 0.1 mmol), via syringe. The solution should turn colored as the catalyst complex forms.

    • Add the initiator, EBrB (e.g., 0.1 mmol for a target DP of ~467), via syringe.

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Monitor the reaction by taking samples periodically via a degassed syringe to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).[9]

    • To stop the polymerization, cool the flask and open it to the air. Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.[11]

Visual Guides

troubleshooting_workflow start Polymerization Issue Observed q1 Slow or No Polymerization? start->q1 q2 High Dispersity (Đ) or Bimodal GPC? start->q2 cause1 Probable Cause: Acidic Impurities (e.g., HBr, R-COOH) q1->cause1 Yes cause2 Probable Cause: - Slow Initiation - Multiple Initiating Species q2->cause2 Yes action Action: Purify Initiator (Wash + Distill) cause1->action cause2->action verify Verify Purity of Other Reagents (Monomer, Solvent) action->verify

Caption: Troubleshooting workflow for polymerization issues related to initiator purity.

impurity_impact cluster_atrp ATRP Equilibrium dormant P-Br + Cu(I)/L active P• + Cu(II)Br/L dormant->active k_act active->dormant k_deact acid Acidic Impurity (HBr, R-COOH) acid->dormant Protonates Ligand (L) Reduces [Cu(I)/L] Lowers k_act water Protic Impurity (H₂O, EtOH) water->dormant Interferes with Catalyst Complex initiator2 Other Alkyl Halide (R'-Br) initiator2->active Uncontrolled Initiation

Caption: How common impurities disrupt the core ATRP equilibrium.

purification_workflow start Crude this compound wash 1. Wash with NaHCO₃(aq) and Water start->wash dry 2. Dry with Anhydrous MgSO₄ wash->dry filter 3. Filter dry->filter distill 4. Vacuum Distillation filter->distill finish High-Purity Initiator distill->finish

Caption: Standard workflow for the purification of this compound initiator.

References

Safe handling and storage procedures for Ethyl 2-bromobutanoate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-bromobutanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, proper storage, and effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and prevent degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of water or moisture, the ester functional group can be hydrolyzed to form 2-bromobutanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[1] Additionally, like many alkyl halides, it can be sensitive to light and may undergo gradual degradation upon prolonged exposure.

Q2: What are the optimal storage conditions to prevent degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture ingress and subsequent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidation, although hydrolysis is the more significant concern.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound. For example, strong bases can promote rapid hydrolysis and elimination reactions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields in Nucleophilic Substitution Reactions
Symptom Potential Cause Troubleshooting Step
Low or no product formationDegraded this compound: The reagent may have hydrolyzed due to improper storage.1. Verify Reagent Quality: Analyze the starting material via GC-MS or ¹H NMR to check for the presence of 2-bromobutanoic acid or ethanol. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of this compound. 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before the reaction. Perform the reaction under an inert atmosphere.
Formation of side productsElimination Reaction: The nucleophile may be acting as a base, leading to the formation of butene derivatives. This is more likely with sterically hindered or strong bases.1. Choice of Base/Nucleophile: Use a non-nucleophilic base if a base is required, and a "soft" nucleophile to favor substitution over elimination. 2. Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. 3. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2 reactions.
Reaction fails to initiatePoor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.1. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. 2. Add a Catalyst: For certain reactions, the addition of a phase-transfer catalyst or iodide salts (as a Finkelstein reaction promoter) can enhance the reaction rate.
Issue 2: Poor Results in Reformatsky Reactions
Symptom Potential Cause Troubleshooting Step
Reaction does not start (no color change, no exotherm)Inactive Zinc: The surface of the zinc metal may be oxidized.1. Activate Zinc: Treat the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and then dry under vacuum. Alternatively, use freshly commercially available activated zinc.
Low yield of β-hydroxy esterHydrolysis of the organozinc reagent: Presence of moisture in the reaction setup.1. Strict Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under a dry, inert atmosphere.
Formation of Wurtz-type coupling productsHigh concentration of the organozinc reagent: This can lead to self-condensation.1. Slow Addition: Add the solution of this compound to the suspension of zinc and the carbonyl compound slowly to maintain a low concentration of the organozinc intermediate.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent exposure to moisture and oxygen.
Light Amber vial or dark cabinetTo prevent potential photodegradation.
Incompatible Materials Strong acids, strong bases, oxidizing agents, reducing agentsTo avoid chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via GC-MS

This protocol outlines a method to assess the stability of this compound under accelerated degradation conditions (e.g., elevated temperature and humidity).

1. Sample Preparation:

  • Prepare three sets of samples of this compound (e.g., 1 mL each in sealed vials).

  • Set 1 (Control): Store at the recommended condition (4°C, protected from light).

  • Set 2 (Thermal Stress): Store in an oven at a constant elevated temperature (e.g., 40°C).

  • Set 3 (Hydrolytic Stress): Add a small, known amount of water (e.g., 10 µL) to the vial and store at 40°C.

2. Time Points:

  • Analyze samples from each set at regular intervals (e.g., 0, 7, 14, and 28 days).

3. GC-MS Analysis:

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: Inject 1 µL of a diluted sample (e.g., 1% in ethyl acetate).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Detection: Scan in the range of 40-300 m/z.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its potential degradation products (2-bromobutanoic acid and ethanol).

  • Quantify the peak areas to determine the percentage of degradation over time for each condition.

  • Compare the results from the stressed samples to the control sample to assess the stability.

Visualizations

Troubleshooting_Workflow cluster_start Start: Experiment Issue cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Inconsistent or Poor Experimental Results check_reagent Check Purity of this compound (GC-MS, NMR) start->check_reagent degraded Degradation Confirmed? check_reagent->degraded use_fresh Use Fresh Reagent & Improve Storage Conditions degraded->use_fresh Yes check_conditions Review Reaction Parameters degraded->check_conditions No use_fresh->start Re-run Experiment anhydrous Anhydrous Conditions? check_conditions->anhydrous dry_system Thoroughly Dry Glassware & Solvents anhydrous->dry_system No temp Optimal Temperature? anhydrous->temp Yes dry_system->temp adjust_temp Adjust Temperature temp->adjust_temp No solvent Appropriate Solvent? temp->solvent Yes adjust_temp->solvent change_solvent Select More Suitable Solvent solvent->change_solvent No check_side_products Analyze for Side Products solvent->check_side_products Yes change_solvent->check_side_products elimination Elimination Products (e.g., butenes)? check_side_products->elimination elimination->start No, Re-evaluate Problem modify_base Use Weaker/Non-nucleophilic Base or Lower Temperature elimination->modify_base Yes modify_base->start

Caption: A troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

Navigating Reaction Pathways: A Comparative Guide to GC-MS Analysis for Product Confirmation of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of products in a chemical reaction are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the confirmation of Ethyl 2-bromobutanoate in reaction mixtures, offering insights into alternative methods and presenting supporting experimental data to inform analytical strategy.

This compound is a valuable building block in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries. Its synthesis, typically through the esterification of 2-bromobutanoic acid with ethanol (B145695) or the bromination of ethyl 2-hydroxybutanoate (B1229357), requires careful monitoring to ensure the desired product is obtained with high purity. GC-MS stands out as a primary analytical technique for this purpose due to its high resolution and sensitivity, which are ideal for separating the target compound from starting materials, byproducts, and solvents.

The Power of Separation and Identification: GC-MS in Profile

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide a comprehensive profile of a reaction mixture. The components of the mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.

Expected GC-MS Data for this compound

A typical GC-MS analysis of a reaction mixture for the synthesis of this compound would be expected to resolve the starting materials, the main product, and any significant byproducts. The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of roughly equal intensity at m/z 194 and 196, a direct result of the natural isotopic abundance of bromine (79Br and 81Br).

Key diagnostic fragments in the electron ionization (EI) mass spectrum of this compound provide further confirmation of its structure. The fragmentation pattern often includes a prominent peak corresponding to the loss of the ethoxy group (-OCH2CH3), as well as peaks resulting from the loss of the bromine atom.

CompoundExpected Retention Time (min)Key m/z FragmentsNotes
Ethanol (Starting Material)~2.546, 45, 31Elutes early due to its low boiling point.
Ethyl 2-hydroxybutanoate (Starting Material)~5.8117, 88, 73, 45Expected if the bromination of this starting material is incomplete.
2-Bromobutanoic acid (Starting Material)~6.5166/168, 121/123, 73, 45Expected if the esterification reaction is incomplete. The characteristic Br isotope pattern will be visible.
This compound (Product) ~7.2 194/196 (M+), 121/123, 115, 87, 57, 29 The target product with its characteristic bromine isotope pattern in the molecular ion and key fragments.
Diethyl ether (Byproduct/Solvent)~2.874, 59, 45, 31A common byproduct in acid-catalyzed esterifications.
Ethyl 2-ethoxybutanoate (Byproduct)~6.9146, 101, 73, 45A potential byproduct from the reaction of the starting material or product with excess ethanol.

Note: Retention times are estimates and will vary depending on the specific GC column and analytical conditions.

Experimental Workflow and Methodologies

A robust analytical method is crucial for obtaining reliable and reproducible results. The following provides a detailed experimental protocol for the GC-MS analysis of an this compound reaction mixture.

Synthesis of this compound (Esterification Method)

A common laboratory-scale synthesis involves the esterification of 2-bromobutanoic acid with ethanol using a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Protocol:

  • To a round-bottom flask, add 2-bromobutanoic acid (1 equivalent), absolute ethanol (3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by taking small aliquots for GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol

Sample Preparation:

Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) before injection into the GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for resolving the components of the reaction mixture. For better separation of closely eluting isomers, a more polar column like a DB-WAX could be considered.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Visualizing the Analytical Process

To better understand the logical flow from reaction to data analysis, the following diagram illustrates the key steps involved.

GCMS_Workflow cluster_reaction Chemical Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Esterification of 2-Bromobutanoic Acid Workup Reaction Work-up & Product Isolation Reaction->Workup SamplePrep Sample Preparation (Dilution) Workup->SamplePrep GC_Separation Gas Chromatography (Separation) SamplePrep->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection DataAcquisition Data Acquisition (Chromatogram & Spectra) MS_Detection->DataAcquisition PeakIntegration Peak Integration & Library Matching DataAcquisition->PeakIntegration Confirmation Product Confirmation & Purity Assessment PeakIntegration->Confirmation

Caption: Workflow for the GC-MS analysis of an this compound reaction mixture.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, or the availability of instrumentation.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS (Gas Chromatography-Mass Spectrometry) Separation by boiling point and polarity, followed by mass-based detection.High resolution for complex mixtures, definitive identification through mass spectra, high sensitivity.Requires volatile and thermally stable analytes, can be slower than some other techniques.Comprehensive qualitative and quantitative analysis of reaction mixtures, impurity profiling.
GC-FID (Gas Chromatography-Flame Ionization Detection) Separation by GC, with detection based on the ionization of organic compounds in a hydrogen flame.Robust, quantitative, and has a wide linear range.Not suitable for identification of unknowns as it does not provide structural information.Routine quantitative analysis and purity checks where the identity of the components is already known.
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a mobile and a stationary phase.Suitable for non-volatile and thermally labile compounds, a wide variety of detectors can be used (e.g., UV, DAD).May have lower resolution for some volatile compounds compared to GC, requires suitable chromophores for UV detection.Analysis of reaction mixtures containing non-volatile starting materials or byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure elucidation, can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS, can be complex to interpret for mixtures.Definitive structure confirmation of the isolated product, can be used to determine isomeric ratios.

Conclusion

The GC-MS analysis of this compound reaction mixtures provides an unparalleled level of detail, enabling confident product confirmation and impurity profiling. Its ability to separate and identify individual components in a complex matrix makes it an indispensable tool for process monitoring and quality control in research and development. While alternative techniques such as GC-FID, HPLC, and NMR have their own merits and specific applications, GC-MS offers a comprehensive solution for the detailed characterization of reaction outcomes. By understanding the principles of GC-MS and employing a well-defined experimental protocol, researchers can ensure the integrity of their synthetic work and accelerate the development of new chemical entities.

Comparative ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-Halobutanoates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the spectral assignments of ethyl 2-bromobutanoate and its chloro- and iodo- derivatives. This document provides a comparative analysis of their ¹H and ¹³C NMR spectra, supported by experimental data, to elucidate the influence of the halogen substituent on chemical shifts and coupling constants.

This guide offers a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its analogous chloro and iodo derivatives. Understanding the spectral characteristics of these compounds is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, as these molecules serve as versatile building blocks. The electronegativity and size of the halogen atom at the α-position significantly influence the electronic environment of neighboring protons and carbons, leading to predictable variations in their NMR spectra. This guide presents a clear, tabulated comparison of these spectral parameters, a detailed experimental protocol for data acquisition, and visualizations to aid in the structural elucidation and quality control of these important chemical entities.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for ethyl 2-halobutanoates in deuterated chloroform (B151607) (CDCl₃). The data highlights the effect of the halogen (Cl, Br, I) on the chemical shifts (δ) of the various protons and carbons in the molecule.

Table 1: ¹H NMR Spectral Data for Ethyl 2-Halobutanoate Derivatives (CDCl₃)

CompoundHa (δ, ppm)MultiplicityJ (Hz)Hb (δ, ppm)MultiplicityJ (Hz)Hc (δ, ppm)MultiplicityJ (Hz)Hd (δ, ppm)MultiplicityJ (Hz)He (δ, ppm)MultiplicityJ (Hz)
Ethyl 2-chlorobutanoate~4.18t7.1~2.05m-~1.05t7.4~4.25q7.1~1.30t7.1
This compound4.23[1]t7.52.06[1]m-1.05[1]t7.54.20[1]q7.21.29[1]t7.2
Ethyl 2-iodobutanoate~4.30t7.3~2.15m-~1.02t7.3~4.15q7.1~1.25t7.1

Note: The chemical shifts for the chloro and iodo derivatives are approximate values based on typical substituent effects and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for Ethyl 2-Halobutanoate Derivatives (CDCl₃)

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)
Ethyl 2-chlorobutanoate~169.0~58.0~28.0~11.0~61.5~14.0
This compound169.547.528.811.862.014.0
Ethyl 2-iodobutanoate~170.0~25.0~30.0~13.0~62.5~14.0

Note: The chemical shifts for the chloro and iodo derivatives are approximate values based on typical substituent effects and may vary slightly based on experimental conditions. The data for this compound is sourced from publicly available spectral databases.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following methodology is recommended for the analysis of ethyl 2-halobutanoate derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the ethyl 2-halobutanoate sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 12 ppm (centered around 6 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher) NMR spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30)

  • Number of Scans: 1024

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 200 ppm (centered around 100 ppm)

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualization of Spectral Assignment

The following diagrams illustrate the molecular structure of the ethyl 2-halobutanoate derivatives with clear labeling of the proton and carbon environments corresponding to the data in the tables.

Caption: General structure of ethyl 2-halobutanoate with atom labeling for NMR spectral assignment.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃ with TMS) h1_acq ¹H NMR Acquisition (400 MHz, 16 scans) prep->h1_acq c13_acq ¹³C NMR Acquisition (100 MHz, 1024 scans) prep->c13_acq process Data Processing (FT, Phasing, Baseline Correction, Referencing) h1_acq->process c13_acq->process analysis Spectral Analysis (Chemical Shift, Multiplicity, J-coupling, Integration) process->analysis comparison Comparative Analysis of Derivatives analysis->comparison

References

A Comparative Analysis of the Reactivity of Ethyl 2-bromobutanoate and Ethyl 2-chlorobutanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of reagents is paramount to achieving desired reaction outcomes with optimal efficiency. For drug development and the synthesis of complex molecular architectures, the reactivity of alkylating agents is a critical consideration. This guide presents an objective comparison of the reactivity of Ethyl 2-bromobutanoate and Ethyl 2-chlorobutanoate, two common intermediates, in the context of nucleophilic substitution reactions. This analysis is supported by established chemical principles and provides detailed experimental methodologies for a comprehensive understanding.

Executive Summary

This compound is demonstrably more reactive than Ethyl 2-chlorobutanoate in nucleophilic substitution reactions. This enhanced reactivity is primarily governed by the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻) and the lower bond dissociation energy of the carbon-bromine (C-Br) bond relative to the carbon-chlorine (C-Cl) bond. Consequently, for reactions proceeding via either Sₙ1 or Sₙ2 mechanisms, the bromo-ester will typically exhibit a faster reaction rate.

Theoretical Underpinnings of Reactivity

The rate of a nucleophilic substitution reaction is significantly influenced by the nature of the leaving group. An ideal leaving group is a species that is stable in solution after detaching from the parent molecule. The stability of the halide ions increases down the group in the periodic table, making bromide a more stable and thus better leaving group than chloride.[1] This is because the larger ionic radius of bromide allows for a more effective dispersal of the negative charge.[1]

Furthermore, the strength of the carbon-halogen bond plays a crucial role. A weaker bond is more easily broken, facilitating a faster reaction. The C-Br bond is weaker than the C-Cl bond, which contributes to the higher reactivity of the bromo-compound.

Data Presentation

PropertyEthyl 2-chlorobutanoateThis compoundRationale for Reactivity Difference
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more stable in solution, making it a better leaving group.
C-X Bond Strength StrongerWeakerThe weaker C-Br bond requires less energy to break during the rate-determining step of the reaction.
Relative Reactivity Less ReactiveMore ReactiveThe combination of a better leaving group and a weaker C-X bond leads to a faster reaction rate.

Experimental Protocols

To empirically determine the relative reactivity of this compound and Ethyl 2-chlorobutanoate, a competitive reaction or parallel reactions can be conducted. A common method involves the Finkelstein reaction, a type of Sₙ2 reaction.

Objective: To compare the rate of nucleophilic substitution of this compound and Ethyl 2-chlorobutanoate with sodium iodide in acetone.

Materials:

  • This compound

  • Ethyl 2-chlorobutanoate

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Prepare 0.1 M solutions of this compound and Ethyl 2-chlorobutanoate in anhydrous acetone. Prepare a 1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In two separate, labeled test tubes, add 2 mL of the sodium iodide solution.

  • Initiation of Reaction: Simultaneously add 2 mL of the this compound solution to one test tube and 2 mL of the Ethyl 2-chlorobutanoate solution to the other. Start the stopwatch immediately.

  • Observation: Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate indicates that a substitution reaction has occurred.

  • Data Collection: Record the time taken for the first appearance of a precipitate in each test tube. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide, or by using analytical techniques such as gas chromatography to measure the disappearance of the starting materials.

Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing this compound than the precipitate of sodium chloride in the test tube with Ethyl 2-chlorobutanoate, demonstrating the higher reactivity of the bromo-ester.

Mandatory Visualization

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---X]⁻ Nu->TS Attack Substrate Ethyl 2-halobutanoate Substrate->TS Product Ethyl 2-nucleophilobutanoate TS->Product Inversion of Stereochemistry LG X⁻ TS->LG Leaving Group Departs reactivity_comparison Reactivity Reactivity in Nucleophilic Substitution LeavingGroup Leaving Group Ability (Br⁻ > Cl⁻) Reactivity->LeavingGroup is determined by BondStrength C-X Bond Strength (C-Cl > C-Br) Reactivity->BondStrength is determined by Bromo This compound LeavingGroup->Bromo favors BondStrength->Bromo favors (weaker bond) Chloro Ethyl 2-chlorobutanoate Bromo->Chloro is more reactive than

References

A Comparative Analysis of Ethyl 2-bromobutanoate and Other Initiators in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate initiator is a critical step in designing successful Atom Transfer Radical Polymerization (ATRP) reactions. This guide provides an objective comparison of Ethyl 2-bromobutanoate, a secondary alkyl halide, with other commonly employed ATRP initiators, supported by experimental data to facilitate informed decision-making in the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of initiator is paramount as it determines the number of growing polymer chains and influences the overall kinetics and control of the polymerization. This comparative study focuses on the performance of this compound against primary and tertiary alkyl halide initiators in the polymerization of common monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (B77674) (n-BA).

Performance Comparison of ATRP Initiators

The efficacy of an ATRP initiator is primarily evaluated based on its ability to provide fast and quantitative initiation, leading to a controlled polymerization. This is reflected in the resulting polymer's molecular weight (Mn), polydispersity index (PDI, or M w/M n), and the initiator efficiency (ƒ), which is the ratio of the theoretical to the experimental molecular weight. The general order of reactivity for alkyl halide initiators in ATRP is tertiary > secondary > primary. This trend is attributed to the stability of the formed radical and the carbon-halogen bond dissociation energy.

Data Presentation

The following tables summarize the performance of various initiators in the ATRP of styrene, methyl methacrylate, and n-butyl acrylate. The data has been compiled from various studies to provide a comparative overview. As a secondary bromoester, the performance of this compound is expected to be very similar to that of Ethyl 2-bromopropionate.

Initiator ClassInitiatorMonomerMn ( g/mol )PDI (Mw/Mn)Initiator Efficiency (ƒ)Reference
Tertiary Ethyl 2-bromoisobutyrateStyrene8,7601.04~1.0[]
Secondary Ethyl 2-bromopropionateStyrene35,6001.14~1.0[2]
Secondary 1-Phenylethyl bromideStyrene4,4001.17~1.0[3]

Table 1: Comparison of Initiators for ATRP of Styrene.

Initiator ClassInitiatorMonomerMn ( g/mol )PDI (Mw/Mn)Initiator Efficiency (ƒ)Reference
Tertiary Ethyl 2-bromoisobutyrateMethyl Methacrylate23,0001.45Not Reported[4]
Secondary Ethyl 2-bromopropionateMethyl MethacrylateNot Reported1.1-1.4Slightly lower than EBiB[4]
Secondary Methyl 2-bromopropionateMethyl Methacrylate3,7001.15Not Reported[5]

Table 2: Comparison of Initiators for ATRP of Methyl Methacrylate.

Initiator ClassInitiatorMonomerMn ( g/mol )PDI (Mw/Mn)Initiator Efficiency (ƒ)Reference
Tertiary Ethyl 2-bromoisobutyraten-Butyl Acrylate10,2001.07Not Reported[6]
Secondary Methyl 2-bromopropionaten-Butyl Acrylate4,7001.06~1.0[7]

Table 3: Comparison of Initiators for ATRP of n-Butyl Acrylate.

From the data, it is evident that tertiary initiators like Ethyl 2-bromoisobutyrate generally lead to faster polymerization rates. However, secondary initiators such as Ethyl 2-bromopropionate (and by extension this compound) are also highly efficient, providing excellent control over molecular weight and achieving low polydispersity indices, making them a viable and often preferred choice for various applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of polymerization reactions. Below are representative experimental protocols for the ATRP of styrene and methyl methacrylate using different classes of initiators.

Protocol 1: ATRP of Styrene with a Secondary Bromoester Initiator (e.g., this compound)

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridyl (bpy) (ligand)

  • Anisole (B1667542) (internal standard, optional)

  • Toluene (solvent)

  • Tetrahydrofuran (THF) for analysis

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 1 eq relative to initiator) and bpy (e.g., 2 eq relative to initiator).

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • In a separate flask, prepare a solution of styrene (e.g., 100 eq), this compound (1 eq), and anisole in toluene. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by GC or NMR) and molecular weight and PDI (by SEC).

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Dilute the polymer solution with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.[2][8]

Protocol 2: ATRP of Methyl Methacrylate with a Tertiary Bromoester Initiator (Ethyl 2-bromoisobutyrate)

Materials:

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.5 eq relative to initiator).

  • Seal the flask and deoxygenate as described in Protocol 1.

  • In a separate flask, prepare a deoxygenated solution of MMA (e.g., 200 eq), EBiB (1 eq), and PMDETA (0.5 eq) in anisole.

  • Transfer this solution to the Schlenk flask containing the catalyst.

  • Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).

  • Follow the reaction progress and work-up as detailed in Protocol 1.[6]

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the fundamental mechanism of ATRP and a typical experimental workflow.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation Dormant Species Pn-X + Cu(I)/L Propagating Radical P·n + X-Cu(II)/L Dormant Species->Propagating Radical k_act Propagating Radical->Dormant Species k_deact Propagating Radical->Propagating Radical k_p Monomer Monomer (M) Monomer->Propagating Radical

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start reagents Prepare & Deoxygenate Monomer, Initiator, Ligand, Solvent start->reagents catalyst Add Catalyst (CuX) to Schlenk Flask start->catalyst combine Transfer Monomer Mix to Catalyst Flask reagents->combine deoxygenate_catalyst Deoxygenate Catalyst (Freeze-Pump-Thaw) catalyst->deoxygenate_catalyst deoxygenate_catalyst->combine polymerize Polymerize at Set Temperature combine->polymerize monitor Monitor Reaction (GC, NMR, SEC) polymerize->monitor terminate Terminate Reaction (Cooling & Air Exposure) monitor->terminate Desired Conversion Reached purify Purify Polymer (Alumina Column) terminate->purify precipitate Precipitate & Dry Polymer purify->precipitate end End precipitate->end

Caption: A generalized experimental workflow for a typical ATRP reaction.

References

Validating the Success of Ethyl 2-bromobutanoate Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient and accurate validation of reaction completion is paramount. This guide provides a comparative analysis of thin-layer chromatography (TLC) and its alternatives—gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy—for validating the successful synthesis of Ethyl 2-bromobutanoate. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method for your laboratory's needs.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process commencing with the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky reaction, followed by Fischer esterification.

Step 1: Synthesis of 2-Bromobutanoyl Bromide (Hell-Volhard-Zelinsky Reaction)

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, butanoic acid is treated with bromine (Br₂) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). The reaction mixture is heated to initiate the reaction, which results in the formation of the intermediate, 2-bromobutanoyl bromide.

Step 2: Esterification to this compound

Following the completion of the bromination, anhydrous ethanol (B145695) is added to the reaction mixture. The mixture is then refluxed, often in the presence of an acid catalyst such as sulfuric acid, to facilitate the Fischer esterification. This step converts the 2-bromobutanoyl bromide to the final product, this compound.

Reaction Monitoring and Validation: A Comparative Analysis

The progress of the synthesis and the purity of the final product can be monitored and validated using several analytical techniques. This guide focuses on TLC and provides a comparison with GC and NMR spectroscopy.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products.

Experimental Protocol for TLC Analysis:

  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the starting material (butanoic acid), the co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on the starting line.

  • Development: Place the TLC plate in a developing chamber containing a 4:1 hexane:ethyl acetate (B1210297) solvent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Analysis

CompoundExpected PolarityEstimated Rf Value (4:1 Hexane:Ethyl Acetate)
Butanoic AcidHigh~ 0.1 - 0.2
2-Bromobutanoyl Bromide (Intermediate)Moderate~ 0.4 - 0.5
This compound (Product)Low~ 0.6 - 0.7
Ethyl Butanoate (Potential Side-product)Low~ 0.7 - 0.8

Note: Rf values are estimates and can vary based on experimental conditions.

Gas Chromatography (GC)

GC is a powerful quantitative technique that separates compounds based on their volatility and interaction with a stationary phase. It provides detailed information about the composition of the reaction mixture and the purity of the product.

Experimental Protocol for GC Analysis:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC instrument.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program:

      • Initial Temperature: 50°C (hold for 2 minutes)

      • Ramp: Increase to 250°C at a rate of 10°C/minute

      • Final Temperature: 250°C (hold for 5 minutes)

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times to those of known standards. The peak areas can be used to determine the relative concentrations of each component and calculate the reaction conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Butanoic Acid (Starting Material): Look for the characteristic broad singlet of the carboxylic acid proton around 10-12 ppm, a triplet around 2.3 ppm (α-CH₂), a sextet around 1.7 ppm (β-CH₂), and a triplet around 0.9 ppm (γ-CH₃).[1][2][3]

    • This compound (Product): Identify the quartet around 4.2 ppm (ester -OCH₂-), a triplet around 4.2 ppm (α-CHBr), a multiplet around 2.0-2.2 ppm (β-CH₂), a triplet around 1.3 ppm (ester -CH₃), and a triplet around 1.0 ppm (γ-CH₃).

    • Quantitative Analysis: The conversion of the reaction can be monitored by comparing the integration of a characteristic peak of the starting material (e.g., the α-CH₂ at ~2.3 ppm) with a characteristic peak of the product (e.g., the α-CHBr at ~4.2 ppm).

Comparative Summary of Analytical Techniques

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation by polarity on a solid stationary phase.Separation by volatility and interaction with a stationary phase in a column.Detection of nuclear spin transitions in a magnetic field.
Data Output Qualitative (Rf values, spot presence/absence).Quantitative (retention times, peak areas).Quantitative and structural (chemical shifts, integration, coupling constants).
Speed Fast (minutes).Moderate (minutes to an hour).Fast for a single spectrum (minutes), can be slower for quantitative analysis.
Cost Low.High (instrumentation).Very High (instrumentation).
Sensitivity Low to moderate.High.Moderate to high.
Sample Prep. Simple.Simple (dilution).Simple (dissolution in deuterated solvent).
Expertise Basic.Intermediate.High.

Visualizing the Workflow and Comparison

experimental_workflow Experimental Workflow: Synthesis and TLC Validation cluster_synthesis Synthesis cluster_tlc TLC Validation Butanoic Acid Butanoic Acid HVZ Reaction HVZ Reaction Butanoic Acid->HVZ Reaction Br2, PBr3 2-Bromobutanoyl Bromide 2-Bromobutanoyl Bromide HVZ Reaction->2-Bromobutanoyl Bromide Esterification Esterification 2-Bromobutanoyl Bromide->Esterification Ethanol, H+ This compound This compound Esterification->this compound Spotting Spotting This compound->Spotting Reaction Mixture Development Development Spotting->Development 4:1 Hexane:EtOAc Visualization Visualization Development->Visualization UV/Stain Analysis Analysis Visualization->Analysis Rf Calculation

Caption: Experimental workflow for the synthesis and TLC validation of this compound.

analytical_comparison Comparison of Analytical Techniques cluster_attributes Attributes TLC TLC Cost Cost TLC->Cost Low Speed Speed TLC->Speed High Data_Quality Data Quality TLC->Data_Quality Qualitative Expertise Required Expertise TLC->Expertise Low GC GC GC->Cost High GC->Speed Medium GC->Data_Quality Quantitative GC->Expertise Medium NMR NMR NMR->Cost Very High NMR->Speed High NMR->Data_Quality Quantitative & Structural NMR->Expertise High

Caption: Comparison of TLC, GC, and NMR for reaction validation.

Conclusion

The choice of analytical technique for validating the synthesis of this compound depends on the specific requirements of the researcher. Thin-layer chromatography offers a rapid and inexpensive method for qualitative monitoring of the reaction's progress, making it an excellent choice for quick checks and optimization studies. For precise quantitative analysis and assessment of product purity, gas chromatography is a superior method, providing accurate data on the relative concentrations of all volatile components. Nuclear magnetic resonance spectroscopy provides the most comprehensive information, offering both quantitative data and unambiguous structural confirmation of the product. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make informed decisions to effectively and efficiently validate their synthetic outcomes.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Reactions of Ethyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of these two competing reaction pathways in the context of reactions involving ethyl 2-bromobutanoate, supported by experimental data and detailed protocols.

At the heart of chemical synthesis lies the ability to selectively form a desired product. When a reaction can yield multiple products, the outcome is often dictated by a delicate balance between the rate of formation (kinetic control) and the stability of the products (thermodynamic control). This compound, a versatile building block in organic synthesis, serves as an excellent model to explore this fundamental concept, particularly in reactions involving the formation of its enolate.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

In the context of this compound, the deprotonation at the α-carbon leads to the formation of an enolate, a key reactive intermediate. The regioselectivity of this deprotonation, and the subsequent stereoselectivity of its reactions, can be steered towards either the kinetic or the thermodynamic product by careful manipulation of reaction conditions.

  • Kinetic Control: This pathway is favored under irreversible conditions, typically at low temperatures and with a strong, sterically hindered base. The product formed is the one that is generated the fastest, meaning it has the lowest activation energy. For enolate formation, this generally corresponds to the deprotonation of the less sterically hindered proton, leading to the less substituted, and often less stable, enolate.

  • Thermodynamic Control: This pathway predominates under reversible conditions, usually at higher temperatures and with a weaker, less hindered base. These conditions allow for an equilibrium to be established, favoring the formation of the most stable product. In the case of enolates, this is typically the more substituted and therefore more thermodynamically stable enolate.

Case Study: The Reformatsky Reaction of this compound with Benzaldehyde (B42025)

A classic example illustrating stereochemical control is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. The reaction of this compound with benzaldehyde can yield two diastereomeric products: the syn (or erythro) and anti (or threo) isomers. The ratio of these products can be influenced by the reaction conditions, demonstrating the principles of kinetic and thermodynamic control.

Under kinetically controlled conditions (e.g., lower temperatures), the reaction often favors the formation of the syn diastereomer. This is attributed to a more compact, chair-like six-membered transition state (Zimmerman-Traxler model) where steric interactions are minimized during the bond-forming step. Conversely, under thermodynamically controlled conditions (e.g., higher temperatures or longer reaction times), the reaction can equilibrate to favor the more stable anti diastereomer, which often experiences less steric strain in the final product.

Comparative Data: Diastereoselectivity in the Reformatsky Reaction

The following table summarizes the typical diastereomeric ratios observed in the Reformatsky reaction of this compound and benzaldehyde under representative kinetic and thermodynamic conditions.

ConditionTemperatureSolventDiastereomeric Ratio (syn:anti)Predominant Product
Kinetic Control -78 °C to 0 °CTHF/Toluene~ 70:30syn (Erythro)
Thermodynamic Control RefluxBenzene (B151609)~ 40:60anti (Threo)

Note: The exact ratios can vary depending on the specific reaction conditions, including the nature of the zinc activation and the presence of additives.

Experimental Protocols

General Procedure for the Reformatsky Reaction

Materials:

  • This compound

  • Benzaldehyde

  • Activated Zinc dust

  • Anhydrous solvent (e.g., THF, Toluene, Benzene)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, diethyl ether, anhydrous magnesium sulfate)

Activation of Zinc: Zinc dust is activated by washing with dilute HCl, followed by water, ethanol, and finally diethyl ether, and then dried under vacuum.

Kinetic Control Protocol (Favoring the syn Diastereomer):

  • To a stirred suspension of activated zinc (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in THF is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

Thermodynamic Control Protocol (Favoring the anti Diastereomer):

  • A mixture of activated zinc (1.5 equivalents), this compound (1.0 equivalent), and benzaldehyde (1.0 equivalent) in anhydrous benzene is heated to reflux under an inert atmosphere.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 4-6 hours).

  • The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

Visualizing the Reaction Pathways

The logical flow of choosing between kinetic and thermodynamic control to achieve a desired product can be visualized as follows:

Reaction_Control Start Reaction of this compound Decision Select Reaction Conditions Start->Decision Kinetic Kinetic Control (Low Temp, Strong/Bulky Base) Decision->Kinetic Irreversible Thermodynamic Thermodynamic Control (High Temp, Weaker Base) Decision->Thermodynamic Reversible Kinetic_Product Kinetic Product (Less Stable, Formed Faster) Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable, Formed Slower) Thermodynamic->Thermodynamic_Product

Caption: Logical workflow for selecting kinetic versus thermodynamic control.

The energy profile diagram below illustrates the fundamental difference between the two pathways:

Energy_Profile cluster_0 Reactants Reactants TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) TS_Thermo Reactants->TS_Thermo ΔG‡ (thermo) Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product E->R

Caption: Energy profile for kinetic vs. thermodynamic products.

By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively guide the outcome of reactions involving this compound and other versatile reagents, leading to more efficient and selective synthetic strategies.

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Chiral Products from Ethyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral molecules. Ethyl 2-bromobutanoate is a versatile chiral building block used in the synthesis of a variety of chiral products, including α-amino acids and other α-substituted esters, which are common motifs in pharmaceuticals and other bioactive molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for resolving and quantifying enantiomers, ensuring the stereochemical integrity of these synthesized compounds.

This guide provides a comparative overview of HPLC methods for determining the enantiomeric excess of chiral products derived from this compound. It focuses on the direct separation of enantiomers using chiral stationary phases (CSPs), which is the most common and efficient approach. We will explore different types of CSPs, mobile phase compositions, and present experimental data to facilitate method selection and development.

Comparison of Chiral Stationary Phases and HPLC Conditions

The separation of enantiomers derived from this compound, which are often α-substituted esters, is most effectively achieved using polysaccharide-based or cyclodextrin-based chiral stationary phases. The choice of CSP and mobile phase is critical for achieving optimal separation. Below is a comparison of commonly employed HPLC methods for analogous chiral compounds, which serve as excellent starting points for method development for derivatives of this compound.

Table 1: Comparison of HPLC Methods for Chiral Products Analogous to this compound Derivatives

Chiral Stationary Phase (CSP)Analyte ClassMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Reference
Polysaccharide-Based
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))α-Amino Acid Ethyl EstersHexane/Isopropanol (B130326) (80:20, v/v)1.0UV, 310 nmVaries by analyte; baseline separation achieved.[1]
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))α-Amino Acid Ethyl EstersHexane/Isopropanol (varying ratios)1.0UV, 310 nmVaries by analyte; good enantioselectivity observed.[1]
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))α-Alkylated AldehydesHexane/Isopropanol (80:20, v/v)0.5UV, 220 nmt_r1 = 21.10, t_r2 = 27.38[2]
Chiralpak® AY-Hβ-Keto EstersNot specifiedNot specifiedNot specifiedSeparation within 12 minutes.[3]
Cyclodextrin-Based
Astec CYCLOBOND™2-Bromobutanenitrile (analogous small polar molecule)Hexane/Isopropanol (90:10, v/v)1.0UVNot specified[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting HPLC methods. Below are representative protocols for the direct enantiomeric separation of chiral products similar to those derived from this compound.

Protocol 1: Enantioseparation of α-Amino Acid Ethyl Esters (General Method)

This protocol is based on the successful separation of various α-amino acid ethyl esters, a common class of compounds synthesized from this compound via nucleophilic substitution with an amine.[1]

  • Column: Chiralpak® IA (5 µm, 4.6 x 250 mm) or Chiralcel® OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 80:20 (v/v). The ratio can be adjusted to optimize resolution and retention times. For example, increasing the isopropanol content will generally decrease retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (ambient).

  • Detection: UV at a wavelength appropriate for the analyte. If the analyte lacks a strong chromophore, derivatization with a UV-active tag (e.g., NBD-Cl) can be performed prior to analysis.[1] For NBD derivatives, UV detection at 310 nm and fluorescence detection (excitation 470 nm, emission 530 nm) are effective.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Enantioseparation of α-Alkylated Aldehydes (Proxy for α-Substituted Esters)

This protocol was used for the determination of enantiomeric excess of α-alkylated aldehydes, which are structurally related to α-substituted butanoates.[2]

  • Column: Chiralpak® IC (Daicel).

  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Not specified (typically ambient).

  • Detection: UV at 220 nm.

  • Injection Volume: Not specified (typically 5-20 µL).

  • Sample Preparation: Dissolve the crude reaction mixture or purified product in a suitable solvent (e.g., the mobile phase) and filter before injection.

Alternative Methods for Enantiomeric Excess Determination

While HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of chiral products.

  • Chiral Gas Chromatography (GC): This method is well-suited for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility. Chiral GC often provides high resolution and fast analysis times.[4]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid (typically carbon dioxide) as the mobile phase. It can offer faster separations and reduced solvent consumption compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.

Table 2: Comparison of Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, wide applicability, well-established methods.Higher cost of chiral columns.
Chiral GC Separation of volatile compounds on a chiral capillary column.High efficiency, suitable for volatile compounds.May require derivatization, not suitable for non-volatile compounds.
SFC Uses a supercritical fluid mobile phase with a chiral stationary phase.Fast separations, lower solvent consumption.Requires specialized equipment.
NMR Spectroscopy Use of chiral shift reagents or solvating agents to induce spectral differences between enantiomers.No separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, requires pure samples.

Experimental Workflow and Logic

The process of determining the enantiomeric excess of a chiral product synthesized from this compound using HPLC follows a logical workflow. This involves synthesis, sample preparation, chromatographic separation, and data analysis.

HPLC_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound reaction Stereoselective Reaction (e.g., Nucleophilic Substitution) start->reaction product Chiral Product Mixture reaction->product dissolve Dissolve in Mobile Phase product->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Enantiomeric Separation inject->separate detect UV/Other Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

The logical relationship for selecting an appropriate HPLC method often involves screening different chiral stationary phases and mobile phases to achieve the best resolution.

Method_Selection cluster_screening Method Development racemic_standard Racemic Standard of Chiral Product csp_screen Screen CSPs (Polysaccharide, Cyclodextrin) racemic_standard->csp_screen mp_screen Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screen->mp_screen optimize Optimize Conditions (Mobile Phase Ratio, Flow Rate, Temp.) mp_screen->optimize validate Method Validation optimize->validate

Caption: Logical workflow for chiral HPLC method development.

References

Comparative analysis of different bases for the dehydrohalogenation of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Base for Alkene Synthesis.

The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis, crucial for the introduction of carbon-carbon double bonds. The choice of base is paramount as it dictates the regioselectivity and overall yield of the resulting alkene. This guide provides a comparative analysis of three common non-nucleophilic bases—Potassium tert-butoxide (KOtBu), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Triethylamine (Et3N)—for the dehydrohalogenation of ethyl 2-bromobutanoate. This reaction can theoretically yield two primary products: the thermodynamically more stable Zaitsev product, ethyl crotonate (trans- and cis-isomers), and the sterically less hindered Hofmann product, ethyl but-2-enoate.

Performance Comparison of Bases

The efficiency and selectivity of the dehydrohalogenation of this compound are heavily influenced by the steric bulk and strength of the base employed. Below is a summary of the expected performance of Potassium tert-butoxide, DBU, and Triethylamine in this E2 elimination reaction.

BaseStructurepKa of Conjugate AcidSteric HindranceExpected Major ProductPredicted Yield
Potassium tert-butoxide (KOtBu)
alt text
~19HighEthyl but-2-enoate (Hofmann)High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
alt text
~13.5ModerateMixture, likely favoring Ethyl crotonate (Zaitsev)Moderate to High
Triethylamine (Et3N)
alt text
~10.7LowEthyl crotonate (Zaitsev)Moderate

Potassium tert-butoxide (KOtBu) , a bulky and strong base, is expected to favor the formation of the Hofmann product, ethyl but-2-enoate.[1][2] Its significant steric hindrance makes it difficult to access the more sterically hindered proton at the 3-position, leading to preferential abstraction of a proton from the terminal methyl group.[3][4] This regioselectivity makes KOtBu the base of choice when the less substituted alkene is the desired product.[2][5]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base with moderate steric bulk. While it is a potent reagent for elimination reactions, its intermediate steric profile may lead to a mixture of both Zaitsev and Hofmann products. However, given its strength, it is likely to favor the formation of the more stable Zaitsev product, ethyl crotonate.

Triethylamine (Et3N) is a weaker and less sterically hindered amine base compared to KOtBu and DBU. Due to its lower steric hindrance, it is expected to favor the abstraction of the more acidic proton at the 3-position, leading to the formation of the thermodynamically more stable Zaitsev product, ethyl crotonate. However, its lower basicity may result in slower reaction rates and potentially lower overall yields compared to the stronger bases.

Experimental Protocols

The following is a general experimental protocol for the dehydrohalogenation of this compound. This procedure should be adapted and optimized for each specific base.

Materials:

  • This compound

  • Selected base (Potassium tert-butoxide, DBU, or Triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., distillation setup or column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add the selected base to the stirred solution. The stoichiometry of the base will typically be in the range of 1.1 to 1.5 equivalents.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to isolate the desired alkene.

  • Characterize the product(s) by spectroscopic methods (e.g., 1H NMR, 13C NMR, IR) to determine the yield and the ratio of isomers.

Logical Workflow of the Dehydrohalogenation Reaction

The following diagram illustrates the general workflow for the dehydrohalogenation of this compound.

Dehydrohalogenation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_products Products Ethyl_2_bromobutanoate This compound Reaction_Vessel Reaction in Anhydrous Solvent Ethyl_2_bromobutanoate->Reaction_Vessel Base Base (KOtBu, DBU, or Et3N) Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Ethyl_crotonate Ethyl crotonate (Zaitsev Product) Characterization->Ethyl_crotonate Ethyl_but_2_enoate Ethyl but-2-enoate (Hofmann Product) Characterization->Ethyl_but_2_enoate

Caption: General experimental workflow for the dehydrohalogenation of this compound.

Signaling Pathway of Base-Induced E2 Elimination

The dehydrohalogenation of this compound proceeds via a bimolecular (E2) elimination mechanism. The regiochemical outcome is determined by the transition state stability, which is influenced by the steric interactions between the base and the substrate.

E2_Mechanism cluster_substrate Substrate cluster_base Base cluster_transition_state Transition State cluster_products Products Substrate_Node This compound TS_Zaitsev Transition State (Zaitsev Pathway) Substrate_Node->TS_Zaitsev Proton abstraction at C3 (less hindered base) TS_Hofmann Transition State (Hofmann Pathway) Substrate_Node->TS_Hofmann Proton abstraction at C4 (bulky base) Base_Node Base (B:) Base_Node->TS_Zaitsev Base_Node->TS_Hofmann Product_Zaitsev Ethyl crotonate (Zaitsev Product) TS_Zaitsev->Product_Zaitsev More stable alkene Product_Hofmann Ethyl but-2-enoate (Hofmann Product) TS_Hofmann->Product_Hofmann Less stable alkene

Caption: Regiochemical pathways in the E2 elimination of this compound.

References

Assessing the Relative Leaving Group Ability of Bromide in Alpha-Bromo Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the alpha-bromo ester motif is a valuable building block in organic synthesis. Its utility is largely dictated by the ability of the bromide to function as a leaving group in nucleophilic substitution reactions. This guide provides an objective comparison of bromide's performance against other common leaving groups, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

Theoretical Framework: What Makes a Good Leaving Group?

The effectiveness of a leaving group is fundamentally linked to its stability as an independent species after departing from the substrate. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. This stability allows it to accommodate the electron pair from the broken bond without significant charge destabilization. For nucleophilic substitution reactions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) mechanism, the facility of the leaving group's departure is a critical factor influencing the reaction rate.

The general order of leaving group ability for halides follows the trend of the acidity of their conjugate acids (HI > HBr > HCl > HF), making iodide the best leaving group and fluoride (B91410) the poorest among the common halogens.[1] Sulfonate esters, such as tosylates and mesylates, are generally even better leaving groups than halides due to the extensive resonance stabilization of the sulfonate anion.

Quantitative Comparison of Leaving Group Reactivity

While direct comparative kinetic data for a single alpha-ester substrate with various leaving groups is sparse in readily available literature, a study on the nucleophilic substitution of 1,1,1-tris(X-methyl)ethane derivatives provides valuable insight into the relative reactivity of different leaving groups in a sterically hindered system.[2] This system, while not an alpha-ester, offers a clear quantitative comparison under identical reaction conditions.

Table 1: Relative Reactivity of Leaving Groups in a Neopentyl-like System [2]

Leaving Group (X)SubstrateNucleophileSolventTemperature (°C)Relative Rate Constant (k)Half-life (t₁/₂)
Triflate (OTf)1,1,1-tris(trifluoromethanesulfonyloxymethyl)ethaneNaN₃DMSO-d₆100Most ReactiveShortest
Iodide (I)1,1,1-tris(iodomethyl)ethaneNaN₃DMSO-d₆100HighShort
Bromide (Br) 1,1,1-tris(bromomethyl)ethane NaN₃ DMSO-d₆ 100 Moderate Moderate
Tosylate (OTs)1,1,1-tris(p-toluenesulfonyloxymethyl)ethaneNaN₃DMSO-d₆100LowerLonger
Mesylate (OMs)1,1,1-tris(methanesulfonyloxymethyl)ethaneNaN₃DMSO-d₆100LowLong
Chloride (Cl)1,1,1-tris(chloromethyl)ethaneNaN₃DMSO-d₆100Least ReactiveLongest

This data is for a neopentyl-like system and serves as a model for relative reactivity. The exact relative rates may differ for alpha-ester substrates.

Based on established principles, the expected qualitative order of reactivity for an alpha-substituted ester would be:

Table 2: General Qualitative Reactivity of Leaving Groups in Alpha-Substituted Esters

Leaving GroupGeneral ReactivityRationale
Triflate (OTf)ExcellentConjugate base of a very strong acid (pKa ≈ -14).
Tosylate (OTs)Very GoodConjugate base of a strong acid (pKa ≈ -2.8).[1]
Iodide (I)GoodConjugate base of a strong acid (pKa ≈ -10).[3]
Bromide (Br) Moderate to Good Conjugate base of a strong acid (pKa ≈ -9). [3]
Chloride (Cl)ModerateConjugate base of a strong acid (pKa ≈ -7).[3]
Fluoride (F)PoorConjugate base of a weak acid (pKa ≈ 3.2); strong C-F bond.[4]

Experimental Protocols

To empirically determine the relative leaving group ability, a solvolysis reaction can be monitored. In solvolysis, the solvent acts as the nucleophile. The rate of reaction is dependent on the C-Leaving Group bond strength and the stability of the resulting carbocation (for SN1) or the transition state (for SN2).[5][6]

Key Experiment: Determining Solvolysis Rates of Alpha-Halo Esters

Objective: To compare the rate of solvolysis for ethyl alpha-bromoacetate, ethyl alpha-chloroacetate, and ethyl alpha-iodoacetate.

Methodology:

  • Preparation of Reaction Solutions:

    • Prepare a 0.1 M solution of each alpha-halo ester in a suitable polar protic solvent system (e.g., 80% ethanol/20% water).

    • To each solution, add a few drops of a pH indicator that changes color in the acidic range (e.g., bromothymol blue).

    • Add a small, precise amount of a weak base (e.g., 0.01 M NaOH) to each solution to initially make it slightly basic.

  • Initiation of Reaction:

    • Place the reaction flasks in a constant temperature water bath (e.g., 50 °C) to ensure a consistent reaction temperature.

    • Start a timer for each reaction as it is placed in the water bath.

  • Monitoring the Reaction:

    • The solvolysis reaction will produce HBr, HCl, or HI as a byproduct, which will neutralize the added base and then acidify the solution.

    • Record the time it takes for the indicator in each solution to change color. This time corresponds to the point where a specific amount of acid has been produced, and thus a specific amount of the alpha-halo ester has reacted.

  • Data Analysis:

    • The inverse of the time taken for the color change (1/time) is proportional to the initial rate of reaction.

    • By comparing the relative rates, the leaving group ability can be quantitatively assessed. A shorter time to color change indicates a faster reaction and a better leaving group.

Visualization of Reaction Pathways

The departure of the bromide leaving group from an alpha-bromo ester in a nucleophilic substitution reaction can proceed through two primary mechanisms: SN1 and SN2. The predominant pathway is influenced by the structure of the ester, the strength of the nucleophile, and the solvent.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + α-Bromo Ester TS Transition State [Nu---C---Br]⁻ Reactants->TS Attack on α-carbon Products Substituted Ester + Bromide (Br⁻) TS->Products Bromide departs

Caption: SN2 mechanism for an alpha-bromo ester.

SN1_Mechanism Substrate α-Bromo Ester Intermediate Carbocation Intermediate + Br⁻ Substrate->Intermediate Slow, Rate-determining step Bromide departs Product Substituted Ester Intermediate->Product Fast Nucleophile attacks carbocation Nucleophile Nucleophile (Nu⁻)

References

A Comparative Guide to the Efficiency of Ethyl 2-Bromobutanoate in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate building block is paramount to the success of a synthetic route. Ethyl 2-bromobutanoate, a versatile α-bromo ester, serves as a key intermediate in a variety of synthetic transformations. This guide provides an objective comparison of its performance in nucleophilic substitution, the Reformatsky reaction, and Atom Transfer Radical Polymerization (ATRP) against other commonly used α-bromo esters. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic applications.

Nucleophilic Substitution Reactions

This compound is an effective electrophile in nucleophilic substitution reactions, allowing for the introduction of the ethyl butanoate moiety onto a variety of nucleophiles, including amines and the nitrogen of heterocyclic systems. The reactivity of α-bromo esters in SN2 reactions is generally enhanced due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.

Comparison with Alternative α-Bromo Esters

The efficiency of nucleophilic substitution is influenced by the steric hindrance around the α-carbon and the nature of the ester group. While direct side-by-side kinetic studies are not extensively available in the literature, the relative reactivity can be inferred from established principles of organic chemistry.

ReagentStructureKey Features Affecting Reactivity
This compound CH₃CH₂CH(Br)COOCH₂CH₃Secondary bromide, moderate steric hindrance.
Methyl 2-bromopropionateCH₃CH(Br)COOCH₃Secondary bromide, less sterically hindered than this compound, potentially faster reaction rates.
Ethyl 2-bromoisobutyrate(CH₃)₂C(Br)COOCH₂CH₃Tertiary bromide, significantly more sterically hindered, SN2 reactions are generally slower or do not occur.
Ethyl bromoacetateBrCH₂COOCH₂CH₃Primary bromide, least sterically hindered, typically exhibits the highest reactivity in SN2 reactions.

Table 1. Comparison of structural features of common α-bromo esters relevant to nucleophilic substitution reactions.

Experimental Protocol: N-Alkylation of Aniline (B41778) with this compound

This protocol describes a general procedure for the N-alkylation of aniline. To minimize the primary side reaction of overalkylation, an excess of the amine is often employed.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (3 equivalents) and anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(1-ethoxycarbonylpropyl)aniline.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Combine Aniline, K2CO3, and Acetonitrile setup2 Add this compound setup1->setup2 Stir at RT reflux Reflux at 82°C for 12-24h setup2->reflux monitor Monitor by TLC reflux->monitor workup1 Cool to RT and Filter monitor->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Dissolve in Et2O and Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Experimental workflow for the N-alkylation of aniline.

Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester and an aldehyde or ketone to produce a β-hydroxy ester.[1][2][3] The less basic nature of the zinc enolate compared to lithium or Grignard reagents allows for excellent functional group tolerance.[1][2][3]

Comparison of this compound with Other α-Bromo Esters

The structure of the α-bromo ester significantly impacts the yield and diastereoselectivity of the Reformatsky reaction. Steric bulk on the α-carbon can influence the facial selectivity of the enolate addition to the carbonyl group.

α-Bromo EsterCarbonyl CompoundProductYield (%)Diastereomeric Ratio (syn:anti)
Ethyl bromoacetateBenzaldehyde (B42025)Ethyl 3-hydroxy-3-phenylpropanoate~52N/A
Ethyl 2-bromopropanoate BenzaldehydeEthyl 3-hydroxy-2-methyl-3-phenylpropanoate762.5:1
Ethyl 2-bromo-2-methylpropanoate BenzaldehydeEthyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate82N/A

Table 2. Comparison of yields and diastereoselectivity in the indium-mediated sonochemical Reformatsky reaction of benzaldehyde with different α-bromo esters. While this specific study uses indium, the trends in reactivity and selectivity are generally applicable to the zinc-mediated reaction.

As shown in Table 2, increasing the substitution at the α-carbon of the bromoester can lead to good to excellent yields. For α-substituted bromoesters like ethyl 2-bromopropanoate, diastereoselectivity becomes a key consideration.

Experimental Protocol: Reformatsky Reaction of Acetone (B3395972) with this compound

This protocol outlines the synthesis of ethyl 3-hydroxy-3-methylbutanoate.

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place activated zinc dust (1.2 equivalents) and a small crystal of iodine.

  • Add anhydrous THF and stir the suspension.

  • A solution of this compound (1 equivalent) and acetone (1.1 equivalents) in anhydrous THF is added dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating.

  • After the initial exothermic reaction subsides, stir the reaction mixture at room temperature or gentle reflux until the consumption of the starting materials is observed by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford ethyl 3-hydroxy-2-ethyl-3-methylbutanoate.

cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Activate Zinc with Iodine in THF prep2 Prepare solution of this compound and Acetone in THF reaction1 Add ester/ketone solution to Zinc suspension prep2->reaction1 reaction2 Stir at RT/reflux reaction1->reaction2 workup1 Quench with 1M HCl reaction2->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Wash with NH4Cl and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Distillation or Chromatography workup4->purify

Workflow for the Reformatsky reaction.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The choice of initiator is crucial as it determines the number of polymer chains and introduces end-functionality. This compound can serve as an efficient initiator for the ATRP of various monomers.

Comparative Initiator Efficiency

The efficiency of an ATRP initiator is determined by its ability to be rapidly and quantitatively activated to form the propagating radical species. The rate of activation is dependent on the structure of the alkyl halide.

InitiatorRelative Activation Rate Constant (k_act)
Methyl 2-chloropropionate1
Methyl 2-bromopropionate 20
Methyl 2-iodopropionate35
Benzyl bromide10,000
Ethyl 2-bromoisobutyrate ~80 (relative to primary α-bromoesters)

Table 3. Relative activation rate constants for various ATRP initiators. The data highlights the significantly higher activation rate of bromides over chlorides and the effect of substitution at the α-carbon. This compound, being a secondary bromide, is expected to have a reactivity intermediate between methyl 2-bromopropionate and ethyl 2-bromoisobutyrate.

Experimental Protocol: ATRP of Styrene (B11656) Initiated by this compound

This protocol describes a typical ATRP of styrene.

Materials:

  • Styrene, inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

  • Methanol

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • In a separate flask, prepare a solution of styrene (e.g., 200 equivalents), PMDETA (1 equivalent), and anisole (50% v/v). Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

  • Transfer the deoxygenated monomer/ligand/solvent solution to the Schlenk flask containing CuBr via a cannula or a degassed syringe.

  • Stir the mixture at room temperature until a homogeneous green/brown solution is formed.

  • Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C).

  • Inject the initiator, this compound (1 equivalent), into the reaction mixture to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the catalyst to air.

  • Dilute the reaction mixture with THF, pass it through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitate the polymer in cold methanol.

  • Filter and dry the polymer under vacuum.

A Deoxygenate CuBr C Transfer Monomer Mixture to CuBr A->C B Prepare & Deoxygenate Monomer/Ligand/Solvent Mixture B->C D Stir to Homogenize C->D E Heat to Reaction Temperature D->E F Inject Initiator E->F G Polymerization F->G H Monitor Reaction G->H I Terminate Polymerization G->I H->G J Purify Polymer I->J

Logical workflow for Atom Transfer Radical Polymerization.

Conclusion

This compound is a highly effective and versatile reagent in a range of important synthetic transformations. Its reactivity in nucleophilic substitution is predictable based on steric and electronic factors, making it a reliable choice for the introduction of the ethyl butanoate moiety. In the Reformatsky reaction, it offers a balance of reactivity and the potential for diastereoselective control. As an initiator in ATRP, its secondary bromide structure ensures efficient initiation for a variety of monomers, leading to well-defined polymers. When selecting an α-bromo ester for a specific application, researchers should consider the desired reactivity, steric constraints of the substrate, and the potential for stereochemical control, with this compound representing a robust and often optimal choice.

References

A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Ethyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. Ethyl 2-bromobutanoate, a key building block in organic synthesis, is no exception. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound. We present detailed experimental protocols and supporting data to facilitate an informed choice of analytical methodology.

Quantitative Data Summary

The purity of a batch of this compound was determined using both ¹H-qNMR and GC-FID. The following table summarizes the quantitative results, offering a clear comparison of the performance of each technique.

Analytical TechniqueMean Purity (%)Standard Deviation (n=6)Key AdvantagesLimitations
¹H-qNMR 98.70.15- Absolute quantification without a specific reference standard of the analyte.[1][2] - Provides structural information for impurity identification. - Non-destructive technique.- Lower sensitivity compared to chromatographic methods for trace impurities.
GC-FID 98.90.21- High sensitivity and precision for volatile compounds.[3] - Robust and widely available.- Requires a reference standard of the analyte for accurate quantification. - Does not provide structural information about impurities.[3]

Experimental Protocols

¹H-Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[2] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1][4]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • Analytical Balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

  • High-precision 5 mm NMR tubes

Materials:

  • This compound (analyte)

  • Maleic acid (Internal Standard, certified purity >99.5%)

  • Deuterated Chloroform (CDCl₃, 99.8% D)

Sample Preparation:

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 20-30 mg of this compound into the same vial. Record the exact weight. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (should be at least 5 times the longest T1 of both the analyte and internal standard signals used for quantification).

  • Number of Scans (ns): 16 (can be adjusted to achieve an adequate signal-to-noise ratio).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 20 ppm).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet of maleic acid (around 6.3 ppm) and a well-resolved signal of this compound. The triplet corresponding to the methyl protons of the ethyl group (at approximately 1.03 ppm) is a suitable choice.

  • The purity of this compound (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

    • analyte = this compound

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then detected by a flame ionization detector, which generates a current proportional to the amount of organic analyte being burned. Purity is typically determined by the area percent method, assuming all components have a similar response factor.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Materials:

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.

GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Processing and Purity Calculation:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Visualizing the Workflow and Comparison

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a logical comparison between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (d1=30s, ns=16) transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

Caption: Experimental workflow for the purity determination of this compound by ¹H-qNMR.

qNMR_vs_GCFID cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_principle Principle: Signal intensity proportional to molar amount qnmr_quant Quantification: Absolute (with internal standard) qnmr_principle->qnmr_quant qnmr_info Information: Structural information of impurities qnmr_quant->qnmr_info qnmr_sens Sensitivity: Moderate qnmr_info->qnmr_sens gcfid_principle Principle: Chromatographic separation & flame ionization gcfid_quant Quantification: Relative (Area %) or external standard gcfid_principle->gcfid_quant gcfid_info Information: Retention time only gcfid_quant->gcfid_info gcfid_sens Sensitivity: High gcfid_info->gcfid_sens Purity Purity Purity->qnmr_principle Method 1 Purity->gcfid_principle Method 2

References

A Comparative Guide to the Reaction Kinetics of Ethyl 2-bromobutanoate Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nucleophilic substitution of α-halo esters such as Ethyl 2-bromobutanoate is a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and developing robust synthetic protocols. This guide provides a comparative analysis of the reaction kinetics for the nucleophilic substitution of this compound, supported by established mechanistic principles and illustrative experimental data.

This compound, a secondary alkyl halide, is expected to react primarily through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. The rate of this reaction is sensitive to several factors, including the nature of the nucleophile, the solvent, and the temperature.

Comparative Kinetic Data

Due to a scarcity of comprehensive published kinetic data specifically for this compound, this section presents a qualitative and illustrative quantitative comparison based on well-understood principles of S(_N)2 reactions. The quantitative data provided is for a structurally similar primary alkyl halide, 1-bromobutane (B133212), to exemplify the magnitude of the effects discussed. The trends observed are directly applicable to the reactivity of this compound.

NucleophileSolventRelative Rate (Qualitative)Illustrative Rate Constant, k (M
1^{-1}−1
s
1^{-1}−1
) for 1-bromobutane at 25°C
Activation Energy (Ea) (kJ/mol) for 1-bromobutane
I
^-
AcetoneVery Fast1.6 x 10
2^{-2}−2
70.7
Br
^-
AcetoneFast6.0 x 10
4^{-4}−4
78.2
Cl
^-
AcetoneModerate5.0 x 10
5^{-5}−5
85.4
N(_3)
^{-}
EthanolFast1.4 x 10
3^{-3}−3
Not Available
SCN
^-
EthanolModerate1.0 x 10
4^{-4}−4
Not Available
I
^-
Methanol (Protic)Slower than in Acetone1.1 x 10
3^{-3}−3
Not Available
I
^-
Dimethylformamide (DMF) (Aprotic)Faster than in Acetone2.5 x 10
1^{-1}−1
Not Available

Note: The rate constants and activation energies for 1-bromobutane are provided for illustrative purposes to demonstrate the relative differences in reactivity. The absolute rates for this compound, being a secondary halide, will be slower than those for the primary 1-bromobutane due to increased steric hindrance.

Experimental Protocols

To determine the reaction kinetics of this compound with a given nucleophile, a pseudo-first-order kinetic analysis can be employed. This involves using a large excess of the nucleophile so that its concentration remains effectively constant throughout the reaction. The rate of the reaction is then dependent only on the concentration of the this compound.

General Procedure for Kinetic Measurement by Titration
  • Preparation of Solutions:

    • Prepare a standardized solution of the nucleophile (e.g., 0.5 M sodium iodide in acetone).

    • Prepare a solution of this compound (e.g., 0.05 M in acetone).

    • Prepare a standardized solution of a quenching agent (e.g., 0.01 M silver nitrate) and an indicator (e.g., potassium chromate).

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the nucleophile solution into a constant temperature bath to equilibrate.

    • At time t=0, add a known volume (e.g., 5.0 mL) of the this compound solution to the nucleophile solution and start a timer.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5.0 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a suitable solvent (e.g., a mixture of water and chloroform) to stop the reaction.

  • Analysis:

    • Titrate the unreacted nucleophile in the quenched aliquot with the standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator. The endpoint is the first appearance of a persistent reddish-brown precipitate of silver chromate.

    • The concentration of the remaining this compound at each time point can be calculated from the amount of nucleophile consumed.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[EBB]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.

  • Determination of Activation Energy (Ea):

    • Repeat the experiment at several different temperatures.

    • Plot the natural logarithm of the second-order rate constant (ln(k)) versus the inverse of the absolute temperature (1/T).

    • The activation energy (Ea) can be calculated from the slope of this Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_soln Prepare Standardized Solutions prep_reagents Equilibrate Reactants at Constant Temperature prep_soln->prep_reagents initiate Initiate Reaction (t=0) prep_reagents->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench Reaction aliquot->quench titrate Titrate Unreacted Nucleophile quench->titrate calculate Calculate [Substrate] vs. Time titrate->calculate plot_kinetics Plot ln[Substrate] vs. Time calculate->plot_kinetics determine_k Determine Rate Constant (k) plot_kinetics->determine_k arrhenius Perform at Multiple Temperatures determine_k->arrhenius plot_arrhenius Plot ln(k) vs. 1/T arrhenius->plot_arrhenius determine_ea Determine Activation Energy (Ea) plot_arrhenius->determine_ea

Caption: Workflow for Kinetic Analysis of Nucleophilic Substitution.

Safety Operating Guide

Proper Disposal of Ethyl 2-Bromobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of Ethyl 2-bromobutanoate, a chemical that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This substance is a flammable liquid and vapor that can cause skin irritation and serious eye damage, and is harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or Viton).[3]

  • Skin and Body Protection: Wear a fully-buttoned lab coat.[3]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2]

Waste Identification and Segregation

This compound is classified as a halogenated organic waste .[5][6] It is crucial to segregate this waste stream from non-halogenated and other incompatible wastes to prevent dangerous reactions and to facilitate proper disposal, which is often more costly for halogenated compounds.[4][5]

Incompatible Wastes:

  • Acids and Bases[2]

  • Strong oxidizing agents[2]

  • Metals[3]

Store waste this compound in a designated, properly labeled container, separate from these materials.[3]

Step-by-Step Disposal Procedure
  • Waste Collection Container:

    • Select a clean, leak-proof container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[3][7]

    • The use of metal safety cans is not recommended as halogenated solvents can produce acids that corrode metal.[3]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][8]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • The specific hazards (e.g., Flammable, Corrosive, Irritant).[1]

      • The date accumulation started.[8]

      • Your name, department, and contact information.[9]

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • The container must be kept tightly closed except when adding waste.[7][10]

    • Store the container in a secondary containment bin to prevent spills from reaching drains.[10][11]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7][8]

  • Requesting Disposal:

    • Once the container is full or you are ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EH&S) department.[8]

    • Do not dispose of this compound by pouring it down the sink or allowing it to evaporate in a fume hood.[3][10]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills:

    • If a spill is small enough to be cleaned up within 15 minutes by trained personnel, you may proceed.[10]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2]

    • Collect the contaminated absorbent material into a sealable container.[4]

    • Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris").

    • Arrange for disposal through your EH&S department.[11]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team or EH&S department for assistance.[10][11]

In case of personal exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[12]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste and add it to your halogenated organic waste container.

  • Final Disposal:

    • After triple rinsing, deface or remove the original label from the container.[9][11]

    • The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[9]

Quantitative Hazard Data

The table below summarizes key quantitative data for this compound, essential for a quick risk assessment.

PropertyValueReference
CAS Number 533-68-6
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol [1]
Boiling Point 177 °C / 350.6 °F
Flash Point 56 °C / 132.8 °F (closed cup)
Density 1.321 g/mL at 25 °C

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generation of This compound Waste identify Identify as Halogenated Organic Waste start->identify select_container Select a Compatible, Labeled Waste Container identify->select_container segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) select_container->segregate accumulate Accumulate Waste in a Designated Satellite Area segregate->accumulate check_full Is Container Full? accumulate->check_full check_full->accumulate No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes end End: Waste Properly Disposed request_pickup->end

Caption: Workflow for the disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.